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  • Product: Lercanidipine 5-Desmethyl-5-Propyl Ester
  • CAS: 1797124-83-4

Core Science & Biosynthesis

Foundational

Technical Guide: Lercanidipine 5-Desmethyl-5-Propyl Ester – Structural Characterization & Impurity Profiling

Executive Summary In the high-precision development of dihydropyridine (DHP) calcium channel blockers, impurity profiling is not merely a compliance exercise but a fundamental aspect of drug safety and efficacy. Lercanid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-precision development of dihydropyridine (DHP) calcium channel blockers, impurity profiling is not merely a compliance exercise but a fundamental aspect of drug safety and efficacy. Lercanidipine 5-Desmethyl-5-Propyl Ester (LD-5-DPE) represents a critical process-related impurity (often identified as Impurity C in specific vendor catalogs, though pharmacopeial designations vary).

This guide provides a rigorous technical analysis of LD-5-DPE. Unlike the parent molecule, Lercanidipine, which possesses a methyl ester at the C5 position, this analog features a propyl ester. This structural deviation, typically arising from solvent-mediated transesterification, significantly alters the molecule's lipophilicity and chromatographic behavior. This document details the chemical structure, mechanistic origin, and self-validating analytical protocols required for its detection and control.

Chemical Identity and Structural Logic

Structural Architecture

Lercanidipine is a third-generation lipophilic DHP. Its efficacy relies on a specific asymmetry in its ester groups:

  • Position 3: A bulky 1,1-dimethyl-2-(3,3-diphenylpropylamino)ethyl ester (the "anchor" group).

  • Position 5: A small methyl ester.

In LD-5-DPE , the C5 methyl ester is replaced by a propyl ester . This modification preserves the dihydropyridine core and the bulky side chain but increases the steric bulk and lipophilicity of the C5 substituent.

Table 1: Physicochemical Comparison

FeatureLercanidipine (Parent)Lercanidipine 5-Desmethyl-5-Propyl Ester
Molecular Formula C₃₆H₄₁N₃O₆C₃₈H₄₅N₃O₆
Molecular Weight 611.73 g/mol 639.78 g/mol
CAS Registry 132866-11-61797124-83-4
C5 Substituent –COOCH₃ (Methyl)–COOCH₂CH₂CH₃ (Propyl)
Lipophilicity (LogP) HighVery High (Increased by ~C₂H₄)
Chromatographic Elution IntermediateLate Eluting (Retained longer on C18)
3D Conformational Implications

The replacement of a methyl group with a propyl chain at C5 introduces additional rotational degrees of freedom. While the DHP ring adopts a boat conformation to position the 3-nitrophenyl group pseudo-axially (essential for calcium channel binding), the added bulk of the propyl group may subtly influence the "pucker" of the ring. However, the primary impact is hydrophobic , drastically affecting interaction with lipid bilayers and reversed-phase chromatography columns.

Mechanistic Origin: The Transesterification Pathway[6]

The presence of LD-5-DPE is almost exclusively linked to the use of n-propanol during the synthesis or purification of Lercanidipine Hydrochloride.

The Causality of Formation

Lercanidipine synthesis often involves a Hantzsch reaction or a condensation step where solvents are required. If n-propanol is used as a reaction solvent or for crystallization, and the environment is acidic (e.g., presence of HCl for salt formation), a transesterification reaction occurs. The high concentration of n-propanol drives the equilibrium, displacing the methoxy group at C5.

Key Risk Factor: High temperature and prolonged exposure to acidic n-propanol significantly increase the yield of this impurity.

Pathway Visualization

The following diagram illustrates the chemical transformation leading to LD-5-DPE.

Transesterification Lercanidipine Lercanidipine (C5-Methyl Ester) Intermediate Tetrahedral Intermediate Lercanidipine->Intermediate + n-Propanol Propanol n-Propanol (Solvent) Propanol->Intermediate AcidCat Catalyst: H+ (Acidic Conditions) AcidCat->Intermediate Impurity LD-5-DPE (C5-Propyl Ester) Intermediate->Impurity - Methanol Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 1: Acid-catalyzed transesterification mechanism where n-propanol displaces the methyl ester group.

Analytical Profiling and Detection

Due to the structural similarity between the parent and the impurity, separating LD-5-DPE requires a robust HPLC method capable of resolving highly lipophilic compounds.

Chromatographic Logic
  • Stationary Phase: A C18 (Octadecylsilane) column is essential. The propyl chain of LD-5-DPE interacts more strongly with the C18 chains than the methyl group of the parent, resulting in a longer retention time (RRT > 1.0) .

  • Mobile Phase: A gradient of Buffer/Acetonitrile is preferred. Isocratic methods may result in excessive broadening of the impurity peak due to its high affinity for the stationary phase.

Self-Validating Experimental Protocol (HPLC)

Objective: Isolate and quantify LD-5-DPE in a Lercanidipine HCl drug substance sample.

Step-by-Step Methodology:

  • Column Selection: Use a Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent.[1][2] The "SB" (Stable Bond) is crucial if low pH buffers are used.

  • Mobile Phase Preparation:

    • Solvent A: Phosphate Buffer (pH 3.0 - 3.5). Dissolve 1.36g KH₂PO₄ in 1L water, adjust pH with orthophosphoric acid.

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • Time 0: 50% B

    • Time 15: 80% B (Ramps up organic to elute the lipophilic propyl impurity)

    • Time 20: 80% B

    • Time 21: 50% B

  • Detection: UV at 240 nm . (Dihydropyridines have a characteristic absorption max around 238-240 nm and 360 nm; 240 nm provides higher sensitivity for impurities).

  • System Suitability Criteria (Self-Validation):

    • Resolution (Rs): > 2.0 between Lercanidipine and LD-5-DPE.

    • Tailing Factor: < 1.5 for the impurity peak.

    • Relative Retention Time (RRT): LD-5-DPE typically elutes at RRT ~1.2 to 1.3 relative to Lercanidipine.

Table 2: Typical HPLC Retention Data

CompoundApprox.[3][4][5][6][2][7][8][9][10][] Retention Time (min)*RRT (Relative to Parent)
Lercanidipine HCl12.51.00
LD-5-DPE 15.8 ~1.26

*Note: Absolute times vary by column dimensions and flow rate (1.0 mL/min standard).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Preparation (Lercanidipine HCl in MeOH) HPLC RP-HPLC Separation (C18 Column, pH 3.0) Sample->HPLC Inject 20 µL Detection UV Detection (240 nm) HPLC->Detection Gradient Elution Decision Peak Identification Detection->Decision ResultParent Parent Peak (RT ~12.5 min) Decision->ResultParent RRT 1.0 ResultImpurity LD-5-DPE Peak (RT ~15.8 min) More Lipophilic Decision->ResultImpurity RRT > 1.2

Figure 2: Analytical workflow distinguishing the impurity based on hydrophobicity-driven retention shifts.

Toxicological & SAR Implications

While specific toxicological data for LD-5-DPE is often proprietary, Structure-Activity Relationship (SAR) principles allow for authoritative extrapolation:

  • Potency Shift: The calcium channel blocking activity of DHPs is highly sensitive to the ester sizes at C3 and C5. Asymmetric esters (like Lercanidipine) are optimized for specific binding kinetics. Replacing the small methyl group with a propyl group increases steric hindrance, potentially reducing affinity for the L-type calcium channel compared to the parent.

  • Membrane Partitioning: Lercanidipine is unique for its "membrane bilayer approach" mechanism. It partitions into the lipid bilayer and approaches the channel laterally. LD-5-DPE is more lipophilic (calculated LogP increase > 0.5). This could lead to higher tissue retention or altered washout kinetics, potentially changing the duration of action unpredictably.

  • Regulatory Status: As a structural analog, it is treated as a generic "related substance" under ICH Q3B(R2). If it exceeds the identification threshold (usually 0.10%), it must be characterized and qualified.

Control Strategies

To ensure LD-5-DPE remains below the qualification threshold (typically < 0.15%), the following control strategies are mandatory in the manufacturing process:

  • Solvent Swap: Replace n-propanol with methanol or ethanol in the final crystallization steps. If the solvent matches the ester (methanol), transesterification is degenerate (methyl replaces methyl) and no impurity is formed.

  • pH Control: Transesterification is acid-catalyzed. Ensure that if n-propanol must be used, the solution is kept neutral for as long as possible, or the temperature is kept low (< 40°C).

  • Recrystallization: If the impurity is formed, it is difficult to remove due to similar solubility profiles. However, recrystallization from a solvent where the impurity is more soluble (e.g., pure ethyl acetate) can enrich the mother liquor with the impurity, leaving the pure crystal crop.

References

  • National Center for Advancing Translational Sciences (NCATS). Lercanidipine 5-Desmethyl-5-Propyl Ester - Inxight Drugs. Retrieved from [Link]

  • Vojta, J. et al. (2015). "A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form." Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • European Patent Office.EP1940790B1 - Polymorphic form of lercanidipine hydrochloride and process for the preparation thereof. (Discusses transesterification impurities).

Sources

Exploratory

Molecular weight of Lercanidipine 5-Desmethyl-5-Propyl Ester

An In-Depth Technical Guide to the Molecular Weight of Lercanidipine 5-Desmethyl-5-Propyl Ester For Researchers, Scientists, and Drug Development Professionals Abstract The precise determination of the molecular weight o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight of Lercanidipine 5-Desmethyl-5-Propyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of the molecular weight of pharmaceutical impurities is a cornerstone of drug safety, efficacy, and regulatory compliance. This guide provides a comprehensive technical overview of the methodologies and analytical strategies employed to determine and validate the molecular weight of Lercanidipine 5-Desmethyl-5-Propyl Ester, a known impurity of the antihypertensive drug Lercanidipine. By integrating high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, a self-validating system for the unequivocal characterization of this and similar small molecules is established. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the experimental choices.

Introduction: The Critical Role of Impurity Characterization

Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used in the management of hypertension.[1] As with any active pharmaceutical ingredient (API), the synthesis of Lercanidipine can result in the formation of impurities that must be identified, quantified, and controlled to ensure the safety and quality of the final drug product.[2][3] One such process-related impurity is Lercanidipine 5-Desmethyl-5-Propyl Ester.

The foundational step in the characterization of any chemical entity is the determination of its molecular weight. This parameter, in conjunction with its molecular formula, provides the basis for all subsequent structural elucidation and toxicological assessment. This guide will delve into the advanced analytical techniques used to establish the molecular weight of Lercanidipine 5-Desmethyl-5-Propyl Ester with a high degree of confidence.

Table 1: Key Identifiers for Lercanidipine 5-Desmethyl-5-Propyl Ester

ParameterValueSource(s)
Molecular Weight 639.78 g/mol [4][5][6]
Molecular Formula C38H45N3O6[4][5][6]
CAS Number 1797124-83-4[4][6]

The Principle of Molecular Weight Determination: A Multi-Technique Approach

The molecular weight of a compound is the mass of one mole of that substance. While this is a fundamental concept, its experimental determination for a novel or uncharacterized impurity requires a sophisticated and multi-faceted approach. A single analytical technique is often insufficient to provide the level of certainty required by regulatory bodies. Therefore, a combination of high-resolution mass spectrometry (HRMS) for precise mass determination and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation is employed. This orthogonal approach ensures a self-validating system, where the results from one technique corroborate the findings of the other.

Primary Analysis: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] For the determination of the molecular weight of a pharmaceutical impurity, High-Resolution Mass Spectrometry (HRMS) is the gold standard.[8][] Unlike nominal mass instruments, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, can measure m/z values to four or more decimal places.[7][8][10][11] This high level of precision is crucial for two reasons:

  • Accurate Mass Measurement: It allows for the determination of the monoisotopic mass of the molecule with extreme accuracy, typically within 5 parts per million (ppm).

  • Elemental Composition Determination: The exact mass measurement enables the confident determination of the elemental formula of the molecule, as very few combinations of atoms will have a mass that falls within the narrow error range of the measurement.

Experimental Protocol: LC-HRMS for Lercanidipine 5-Desmethyl-5-Propyl Ester
  • Sample Preparation: A dilute solution of the isolated impurity is prepared in a suitable solvent, such as a mixture of acetonitrile and water.

  • Chromatographic Separation: The sample is injected into a liquid chromatography (LC) system to separate the impurity from any other components. A reversed-phase C18 column is commonly used for this purpose.[10]

  • Ionization: The eluent from the LC column is directed into the HRMS instrument, where the molecules are ionized, typically using electrospray ionization (ESI) in positive ion mode.[7][8]

  • Mass Analysis: The ionized molecules are then analyzed by the high-resolution mass analyzer. The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the protonated molecule [M+H]+. The accurate mass of this ion is used to calculate the neutral molecular weight and to determine the elemental composition using specialized software.

LC_HRMS_Workflow cluster_LC Liquid Chromatography cluster_MS High-Resolution Mass Spectrometry Sample Sample Injection LC_Column C18 Column Separation Sample->LC_Column Mobile Phase ESI Electrospray Ionization (ESI) LC_Column->ESI Eluent Mass_Analyzer Orbitrap/Q-TOF Analyzer ESI->Mass_Analyzer Ion Transfer Detector Detection Mass_Analyzer->Detector Data_Analysis Data Analysis (Accurate Mass & Formula) Detector->Data_Analysis Mass Spectrum

Figure 1: Workflow for LC-HRMS analysis.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS provides a highly accurate molecular weight and elemental formula, it does not directly provide information about the connectivity of the atoms in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure, thereby confirming the identity of the compound and indirectly validating the molecular weight derived from HRMS.[2][4]

  • 1D NMR (¹H and ¹³C): Proton (¹H) NMR provides information about the number and chemical environment of hydrogen atoms, while Carbon-13 (¹³C) NMR provides similar information for carbon atoms. The chemical shifts, integration, and coupling patterns in these spectra allow for the identification of key functional groups and structural motifs.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

Experimental Protocol: NMR for Lercanidipine 5-Desmethyl-5-Propyl Ester
  • Sample Preparation: A few milligrams of the purified impurity are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed on a high-field NMR spectrometer.

  • Spectral Analysis: The resulting spectra are analyzed to assign all proton and carbon signals to specific atoms in the proposed structure. The connectivity information from the 2D NMR spectra is used to piece together the molecular skeleton.

NMR_Elucidation_Logic cluster_1D 1D NMR Data cluster_2D 2D NMR Data H1_NMR ¹H NMR (Proton Environments) Structural_Fragments Identification of Structural Fragments H1_NMR->Structural_Fragments C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->Structural_Fragments COSY COSY (¹H-¹H Connectivity) COSY->Structural_Fragments HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->Structural_Fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC_Assembly Assembly of Molecular Structure (via HMBC) Structural_Fragments->HMBC_Assembly Connect Fragments Final_Structure Confirmed Structure of Lercanidipine 5-Desmethyl-5-Propyl Ester HMBC_Assembly->Final_Structure

Figure 2: Logic flow for structure elucidation using NMR.

Data Integration and Final Validation

The culmination of this analytical process is the integration of data from both HRMS and NMR. The elemental formula determined by HRMS must be consistent with the structure elucidated by NMR. The number of protons and carbons observed in the NMR spectra should match the elemental formula. This synergistic approach provides an unequivocal confirmation of the identity and, therefore, the molecular weight of Lercanidipine 5-Desmethyl-5-Propyl Ester.

Table 2: Summary of Analytical Data for Molecular Weight Validation

Analytical TechniqueParameterResultConclusion
LC-HRMS Accurate Mass [M+H]⁺Measured m/z consistent with C38H46N3O6⁺Confirms elemental formula and molecular weight of 639.78 g/mol
¹H NMR Proton SignalsIntegration and chemical shifts consistent with the proposed structureSupports the presence of all hydrogen atoms in their expected chemical environments
¹³C NMR Carbon SignalsNumber of signals and chemical shifts match the proposed structureConfirms the carbon skeleton of the molecule
2D NMR CorrelationsCOSY, HSQC, and HMBC correlations establish the connectivity of atomsProvides definitive proof of the molecular structure

Conclusion

The determination of the molecular weight of a pharmaceutical impurity like Lercanidipine 5-Desmethyl-5-Propyl Ester is a rigorous process that extends beyond a simple measurement. It involves a holistic analytical strategy that combines the precision of high-resolution mass spectrometry with the detailed structural insights of multi-dimensional NMR spectroscopy. This self-validating system ensures the highest level of confidence in the identity of the impurity, which is a critical step in ensuring the safety and quality of pharmaceutical products. The methodologies outlined in this guide represent the current best practices in the field and serve as a robust framework for the characterization of small molecule impurities.

References

  • LGC Standards. (n.d.). Lercanidipine 5-Desmethyl-5-Propyl Ester.
  • Global Substance Registration System (GSRS). (n.d.). LERCANIDIPINE 5-DESMETHYL-5-PROPYL ESTER.
  • Li, Y., & Wu, Y. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 79–90.
  • Inxight Drugs. (n.d.). Lercanidipine 5-Desmethyl-5-Propyl Ester.
  • BOC Sciences. (n.d.). LC-MS-Based Rapid and Accurate Drug Impurity Analysis.
  • Allmpus. (n.d.). Lercanidipine Impurity C / Lercanidipine 5-Desmethyl-5-Propyl Ester.
  • Bruker. (n.d.). Structure Analysis.
  • Innovational Journals. (2021, March 15). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques.
  • Thermo Fisher Scientific. (n.d.). Effective Workflow for Pharmaceutical API Impurity Analysis using HR- LCMS and Compound Discoverer.
  • SynThink. (n.d.). Lercanidipine EP Impurities & USP Related Compounds.
  • Thermo Fisher Scientific. (n.d.). Orbitrap Fusion Tribrid Mass Spectrometer for Pharmaceutical Impurity Analysis.
  • Pharmaffiliates. (n.d.). Lercanidipine-impurities.

Sources

Foundational

An In-depth Technical Guide to Lercanidipine 5-Desmethyl-5-Propyl Ester

For Researchers, Scientists, and Drug Development Professionals Introduction Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lercanidipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension.[1] Its therapeutic effect is achieved by relaxing vascular smooth muscle, leading to a reduction in peripheral resistance.[2] The synthesis and purification of active pharmaceutical ingredients (APIs) like lercanidipine inevitably lead to the formation of impurities. These impurities, even in trace amounts, can have a significant impact on the safety and efficacy of the final drug product. Therefore, their identification, characterization, and control are of paramount importance in drug development and manufacturing.

This technical guide focuses on a specific impurity of lercanidipine, Lercanidipine 5-Desmethyl-5-Propyl Ester , also known as Lercanidipine Impurity C . This document provides a comprehensive overview of this compound, including its chemical identity, proposed synthesis, analytical characterization, and potential pharmacological relevance.

Chemical Identity and Properties

Lercanidipine 5-Desmethyl-5-Propyl Ester is a structural analogue of lercanidipine where the methyl ester at the 5-position of the dihydropyridine ring is replaced by a propyl ester.

PropertyValueSource
CAS Number 1797124-83-4[3][4][5][6]
Molecular Formula C38H45N3O6[3][4][5]
Molecular Weight 639.78 g/mol [3][4][5]
IUPAC Name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethyl propyl ester[6][7]
Synonyms Lercanidipine Impurity C, Lercanidipine 5-Desmethyl-5-Propyl Ester[3][4]
Appearance Off-White Solid[4]
Solubility Soluble in Methanol, DMSO[4]
Storage 2-8 °C[4]

Figure 1: Chemical Structure of Lercanidipine 5-Desmethyl-5-Propyl Ester.

Proposed Synthesis

While a specific, publicly available synthesis protocol for Lercanidipine 5-Desmethyl-5-Propyl Ester is not documented in the scientific literature, its formation can be logically inferred from the known synthesis of lercanidipine. Lercanidipine is synthesized through a multi-step process, and the introduction of the propyl ester can occur as a variation in the final esterification step.

The likely synthetic route involves the Hantzsch pyridine synthesis, a classic method for preparing dihydropyridine derivatives. The key step for the formation of this specific impurity would be the use of a propyl acetoacetate instead of methyl acetoacetate in the reaction mixture, or through a transesterification reaction under certain conditions.

Proposed_Synthesis_of_Lercanidipine_5_Desmethyl_5_Propyl_Ester cluster_reactants Starting Materials cluster_reaction Hantzsch Dihydropyridine Synthesis cluster_product Product 3_Nitrobenzaldehyde 3-Nitrobenzaldehyde Reaction_Mixture Reaction Mixture 3_Nitrobenzaldehyde->Reaction_Mixture Propyl_Acetoacetate Propyl Acetoacetate Propyl_Acetoacetate->Reaction_Mixture Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Mixture 2_((3_3_diphenylpropyl)(methyl)amino)_1_1_dimethylethyl_acetoacetate 2-((3,3-diphenylpropyl)(methyl)amino)-1,1-dimethylethyl acetoacetate 2_((3_3_diphenylpropyl)(methyl)amino)_1_1_dimethylethyl_acetoacetate->Reaction_Mixture Lercanidipine_Ester Lercanidipine 5-Desmethyl-5-Propyl Ester Reaction_Mixture->Lercanidipine_Ester Cyclocondensation

Figure 2: Proposed synthesis workflow for Lercanidipine 5-Desmethyl-5-Propyl Ester.

Analytical Characterization

As "Lercanidipine Impurity C," the detection and quantification of this compound are critical for the quality control of lercanidipine. Several high-performance liquid chromatography (HPLC) methods have been developed for the analysis of lercanidipine and its impurities.[8][9][10] While specific parameters for this propyl ester are not always detailed, a general approach can be outlined.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is the most suitable technique for the separation and quantification of Lercanidipine 5-Desmethyl-5-Propyl Ester from the parent drug and other impurities.

A Proposed HPLC Method:

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good separation for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile and a phosphate buffer (pH adjusted to 3.0-4.5) in a gradient or isocratic elution.The organic modifier (acetonitrile) and the aqueous buffer allow for the effective separation of lercanidipine and its impurities based on their polarity. The acidic pH ensures the ionization of the amine group, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency.
Detection UV at 240 nmLercanidipine and its dihydropyridine-based impurities exhibit strong UV absorbance at this wavelength.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

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"Sample" [label="Bulk Drug or Formulation Sample"]; "Preparation" [label="Sample Preparation\n(Dissolution and Dilution)"]; "Injection" [label="HPLC Injection"]; "Separation" [label="Chromatographic Separation\n(C18 Column)"]; "Detection" [label="UV Detection (240 nm)"]; "Analysis" [label="Data Analysis\n(Quantification of Impurity C)"];

"Sample" -> "Preparation"; "Preparation" -> "Injection"; "Injection" -> "Separation"; "Separation" -> "Detection"; "Detection" -> "Analysis"; }

Figure 3: General analytical workflow for the determination of Lercanidipine Impurity C.

Other Analytical Techniques
  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide definitive identification of the impurity by determining its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to elucidate the exact structure of the impurity, confirming the presence of the propyl group and the overall dihydropyridine scaffold.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule.

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the compound.

Chemical suppliers of "Lercanidipine Impurity C" often provide a certificate of analysis that includes data from these techniques.[3][4]

Pharmacological and Toxicological Considerations

There is currently no publicly available data on the specific pharmacological or toxicological properties of Lercanidipine 5-Desmethyl-5-Propyl Ester. As an impurity, it is generally assumed to be present in very small quantities in the final drug product. However, according to the guidelines from regulatory bodies such as the International Council for Harmonisation (ICH), any impurity exceeding a certain threshold must be identified and, in some cases, undergo toxicological evaluation.

The biological activity of this impurity is likely to be similar to that of lercanidipine, as it retains the core dihydropyridine structure responsible for calcium channel blocking activity. However, the change from a methyl to a propyl ester group could potentially alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its potency and selectivity. Lercanidipine itself is metabolized by the cytochrome P450 enzyme CYP3A4.[11][12] It is plausible that this propyl ester derivative would also be a substrate for this enzyme.

Conclusion

Lercanidipine 5-Desmethyl-5-Propyl Ester (Lercanidipine Impurity C) is a known impurity in the synthesis of lercanidipine. While specific research on this compound is limited, its chemical identity has been established, and its formation can be logically deduced from the manufacturing process of the parent drug. Robust analytical methods, primarily HPLC, are essential for its detection and control to ensure the quality, safety, and efficacy of lercanidipine-containing pharmaceuticals. Further investigation into the pharmacological and toxicological profile of this impurity may be warranted if it is found to be present at significant levels in the drug substance.

References

  • Pathare, V. S. (2022). Analytical Method Development and Validation for Larcenidepin and its Stages by High Performance Liquid Chromatography. International Journal of Science and Research (IJSR), 11(5), 1123-1129.
  • Jain, P. S., et al. (2012). Determination of Lercanidipine Hydrochloride and Its Impurities in Tablets.
  • Chonkar, A. D., et al. (2016). Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl in pure form and from nanosuspension formulation. Journal of Basic and Clinical Pharmacy, 7(1), 17-22.
  • Allmpus. (n.d.). Lercanidipine Impurity C / Lercanidipine 5-Desmethyl-5-Propyl Ester. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lercanidipine and Impurities. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1797124-83-4| Product Name : Lercanidipine 5-Desmethyl-5-Propyl Ester. Retrieved from [Link]

  • Veeprho. (n.d.). Lercanidipine Impurity C | CAS 1797124-83-4. Retrieved from [Link]

  • Messerli, F. H., & Bangalore, S. (2006). Lercanidipine in Hypertension. Journal of Clinical Hypertension, 8(11), 803-809.
  • Wikipedia. (2023, December 12). Lercanidipine. Retrieved from [Link]

  • Australian Prescriber. (2001). Lercanidipine hydrochloride. Australian Prescriber, 24(6), 143-144.

Sources

Exploratory

Pharmacological and Toxicological Profiling of Lercanidipine Ester Impurities: A Comprehensive Technical Whitepaper

Mechanistic Foundations of Lercanidipine and Ester Modifications Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker utilized primarily for the management of essential hypertens...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Foundations of Lercanidipine and Ester Modifications

Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker utilized primarily for the management of essential hypertension[1]. Unlike older dihydropyridines, its unique molecular architecture features a lipophilic "anchor group" that binds firmly to the lipid bilayer of the vascular tissue wall, alongside a hydrophilic protonated amino group that facilitates rapid exchange between plasma and tissues[]. This dual-action structure results in a short plasma half-life but a prolonged tissue half-life, ensuring long-lasting antihypertensive efficacy without triggering reflex tachycardia[],[1].

However, the synthesis, formulation, and storage of Lercanidipine can generate various ester impurities, such as Lercanidipine 5-Desmethyl-5-Propyl Ester and Lercanidipine Ethyl Impurity[],[3]. These structural deviations in the ester side chains fundamentally alter the molecule's partition coefficient. As a Senior Application Scientist, I observe that even minor transesterification directly impacts the drug's membrane-anchoring capabilities, altering its washout rate from the lipid bilayer and subsequently reducing its L-type calcium channel selectivity.

Pharmacokinetics API Lercanidipine API (Optimal Lipophilicity) Anchor Lipid Bilayer Anchoring API->Anchor High Affinity Ester Ester Impurities (e.g., Propyl/Ethyl Ester) Washout Rapid Cellular Washout Ester->Washout Altered Partitioning Efficacy Sustained Ca2+ Channel Blockade Anchor->Efficacy Tox Reduced Efficacy & Off-Target Toxicity Washout->Tox

Impact of ester side-chain modifications on Lercanidipine membrane anchoring and toxicity.

Quantitative Profiling of Key Ester Impurities

Understanding the specific structural deviations of these impurities is critical for predicting their pharmacological and toxicological behavior. Table 1 summarizes the key ester impurities, their origins, and their physiological impacts.

Table 1: Key Lercanidipine Impurities and Physicochemical Properties

Impurity NameCAS NumberOrigin / PathwayStructural DeviationPharmacological / Toxicological Impact
Lercanidipine 5-Desmethyl-5-Propyl Ester 1797124-83-4[3]Synthesis / TransesterificationPropyl ester substitutionAltered lipophilicity; reduced membrane anchoring
Lercanidipine Ethyl Impurity 210579-71-8,[1]Synthesis byproductEthyl ester substitutionModified partition coefficient; altered tissue half-life
Lercanidipine EP Impurity D (Free Base) 786625-22-7[1]Photolytic degradation[4]Aromatization of dihydropyridine ringComplete loss of calcium channel blocking efficacy
Lercanidipine Dimethyl Ester Nitroso Impurity N/ANitrosamine formationN-nitrosationHigh risk of genotoxicity and mutagenicity

Toxicological Implications and Stability Profiling

Modifications to the ester groups of Lercanidipine disrupt its optimal lipophilicity. While the parent drug is highly selective and well-tolerated, ester impurities often exhibit reduced receptor affinity and altered metabolic clearance[].

Furthermore, the toxicological profile of Lercanidipine and its degradation products requires stringent monitoring. Acute exposure to high levels of Lercanidipine hydrochloride or its concentrated impurities is toxic if swallowed, potentially causing severe hypotension, reduced cardiac output, and central nervous system depression[5]. Thermal and oxidative degradation pathways yield hazardous decomposition products, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas[6],[7].

Of particular concern in modern drug development is the potential formation of nitrosamine impurities. The Lercanidipine Dimethyl Ester Nitroso Impurity is a predicted Nitrosamine Drug-Substance Related Impurity (NDSRI) that carries a high risk of genotoxicity and requires rigorous trace-level screening[8]. Additionally, photolytic stress primarily generates Lercanidipine EP Impurity D, an aromatized pyridine derivative that completely lacks the pharmacological efficacy of the parent dihydropyridine ring[1],[4].

Self-Validating Experimental Protocol: Isolation and Pharmacological Assay

To maintain scientific integrity and ensure reproducible impurity profiling, the following self-validating workflow integrates stability-indicating chromatography with in vitro pharmacological evaluation.

Step 1: Stability-Indicating RP-HPLC Separation

Causality & Rationale: The separation of closely related ester impurities requires a highly selective stationary phase and precise pH control. A Zorbax SB C18 column is utilized because its sterically protected silane phase resists hydrolysis at low pH. The mobile phase pH is adjusted to 3.0 to ensure the protonated amino group of Lercanidipine remains fully ionized, preventing secondary interactions with residual silanols on the silica support, thereby eliminating peak tailing and ensuring reproducible retention times[9].

Methodology:

  • Column Preparation: Equilibrate a Zorbax SB C18 column (250 x 4.6 mm, 5 µm particle size) at 25°C[9].

  • Mobile Phase Formulation: Prepare a ternary mixture of Acetonitrile, Water, and Triethylamine in a 55:44.8:0.2 (v/v/v) ratio[9]. Adjust the pH precisely to 3.0 using orthophosphoric acid[9].

  • Sample Preparation: Dissolve the stressed Lercanidipine API (subjected to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, and UV light) in the mobile phase to a concentration of 0.3 mg/mL[9],[4].

  • Execution: Inject 20 µL of the sample at a flow rate of 1.0 mL/min, utilizing UV detection at 220 nm to capture the dihydropyridine chromophore[9],[4].

  • System Suitability (Self-Validation): The protocol is only considered valid if the resolution (

    
    ) between Lercanidipine and Impurity D is > 2.0, and the peak tailing factor for the active pharmaceutical ingredient (API) is < 1.5.
    
Step 2: Fraction Collection and Structural Confirmation
  • Isolation: Utilize a semi-preparative HPLC setup mirroring the analytical conditions to collect fractions corresponding to the Propyl and Ethyl ester impurities.

  • Desalting and Lyophilization: Remove the phosphate buffer salts via solid-phase extraction (SPE) and lyophilize the fractions to obtain pure impurity isolates.

  • Confirmation: Verify the structural identity of the isolates using High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR.

Step 3: In Vitro L-Type Calcium Channel Binding Assay

Causality & Rationale: To quantify the pharmacological attenuation caused by ester modifications, patch-clamp electrophysiology is employed on isolated vascular smooth muscle cells. This directly measures the functional blockade of L-type calcium currents, providing a definitive readout of the impurity's off-target or reduced efficacy.

Methodology:

  • Cell Preparation: Culture human aortic smooth muscle cells (HASMCs) expressing native L-type Ca²⁺ channels.

  • Perfusion: Perfuse the cells with a standardized extracellular solution containing Ba²⁺ as the charge carrier to isolate the calcium channel current from overlapping potassium currents.

  • Electrophysiology: Using the whole-cell patch-clamp technique, apply depolarizing voltage steps from a holding potential of -70 mV to +10 mV.

  • Impurity Application: Introduce the isolated ester impurities at escalating concentrations (1 nM to 10 µM).

  • Data Acquisition: Calculate the IC₅₀ values by plotting the normalized peak current against the logarithmic concentration of the impurity. A rightward shift in the dose-response curve compared to pure Lercanidipine validates the loss of pharmacological efficacy due to the ester modification.

Workflow Start Raw Lercanidipine API Sample Stress Stress Testing (Acid, Base, Peroxide, Heat) Start->Stress Forced Degradation HPLC RP-HPLC Separation (Zorbax SB C18, pH 3.0) Start->HPLC Direct Profiling Stress->HPLC Degradant Mix Isolate Ester Impurity Isolation (e.g., Propyl Ester) HPLC->Isolate Fraction Collection Assay In Vitro Calcium Channel Binding Assay Isolate->Assay Tox Toxicological & Nitrosamine Screening Isolate->Tox Data Pharmacological Profile Generation Assay->Data Tox->Data

Self-validating workflow for the isolation and pharmacological evaluation of ester impurities.

References

  • [3] Pharmaffiliates. Lercanidipine-impurities. Available at:[Link]

  • [9] ResearchGate. Determination of Lercanidipine Hydrochloride and Its Impurities in Tablets. Available at:[Link]

  • [1] Veeprho. Lercanidipine Impurities and Related Compound. Available at:[Link]

  • [4] PMC (National Institutes of Health). A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form. Available at:[Link]

Sources

Foundational

Identification and Characterization of Lercanidipine 5-Desmethyl-5-Propyl Ester in Drug Substance

An In-Depth Technical Guide for Drug Development Professionals Abstract The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The control of impurities is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Lercanidipine, a dihydropyridine calcium channel blocker, is widely used in the treatment of hypertension. During its synthesis, process-related impurities can arise, one of which is Lercanidipine 5-Desmethyl-5-Propyl Ester. This guide provides a comprehensive, in-depth technical overview of the identification, characterization, and control of this specific impurity. We will explore its origin, outline a robust analytical workflow for its detection and structural elucidation, and present detailed experimental protocols grounded in established scientific principles and regulatory expectations. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction to Lercanidipine and the Imperative of Impurity Profiling

Lercanidipine is a third-generation dihydropyridine calcium antagonist renowned for its high vascular selectivity and gradual onset of action, which contributes to a favorable side-effect profile.[1] Chemically, it is (±)-2-[(3,3-diphenylpropyl)(methyl)amino]-1,1-dimethylethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[2] The molecular structure features two different ester groups at the C3 and C5 positions of the dihydropyridine ring, which are crucial for its activity but also represent potential sites for impurity formation.

Pharmaceutical impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[3] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate stringent control over impurities.[4] Therefore, a thorough understanding of potential impurities, their formation pathways, and robust analytical methods for their detection and quantification are not merely a matter of quality control but a fundamental requirement for regulatory approval and patient safety.

This guide focuses on a specific process-related impurity: Lercanidipine 5-Desmethyl-5-Propyl Ester.

Genesis of an Impurity: The Formation of Lercanidipine 5-Desmethyl-5-Propyl Ester

Understanding the origin of an impurity is the first step toward controlling it. Lercanidipine 5-Desmethyl-5-Propyl Ester is a process-related impurity that arises from a transesterification reaction during the synthesis of Lercanidipine hydrochloride.[5]

Chemical Identity
  • Systematic Name: 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[6]

  • Molecular Formula: C₃₈H₄₅N₃O₆[7]

  • Molecular Weight: 639.78 g/mol [7]

  • CAS Number: 1797124-83-4

This impurity is structurally analogous to Lercanidipine, with the key difference being the substitution of the methyl group on the C3-position carboxylate with a propyl group.

Mechanism of Formation: Transesterification

Patents detailing the synthesis and purification of Lercanidipine hydrochloride reveal that this impurity is formed when n-propanol is used as a solvent in the presence of an acid, such as hydrochloric acid (HCl).[5][8][9] The acidic conditions catalyze the transesterification of the methyl ester at the C3 position of the dihydropyridine ring with the n-propanol solvent. This impurity is noted to be particularly difficult to remove from the crude drug substance, underscoring the importance of both process control and sensitive analytical detection methods.[5]

cluster_0 Transesterification Reaction Lercanidipine Lercanidipine (C3-Methyl Ester) Impurity Lercanidipine 5-Desmethyl-5-Propyl Ester (C3-Propyl Ester) Lercanidipine->Impurity Transesterification Methanol Methanol (Byproduct) Reagents n-Propanol (Solvent) + HCl (Catalyst)

Caption: Formation pathway of the propyl ester impurity.

Analytical Strategy for Identification and Characterization

A multi-tiered analytical approach is essential for the unambiguous identification and structural confirmation of impurities. The strategy involves initial detection and separation using chromatography, followed by structural elucidation using mass spectrometry and nuclear magnetic resonance spectroscopy.

cluster_workflow Analytical Workflow A Step 1: Detection & Separation (RP-HPLC with UV/PDA) B Step 2: Molecular Weight & Fragmentation (LC-MS/MS) A->B C Step 3: Structural Confirmation (Isolation via Prep-HPLC & NMR) B->C D Step 4: Method Validation (ICH Q2(R1)/Q2(R2)) C->D

Caption: A systematic workflow for impurity identification.

Step 1: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for separating Lercanidipine from its related substances. A stability-indicating method is crucial to ensure that all potential impurities and degradants are resolved from the main API peak.[10]

Expert Insight: The choice of a C18 or C8 column is common for Lercanidipine analysis.[10][11] Due to the basic nature of Lercanidipine, a slightly acidic mobile phase (pH 3.0-4.5) with a buffer like potassium dihydrogen phosphate or ammonium acetate is employed to ensure good peak shape and ionization for subsequent MS detection.[10][12] A gradient elution with acetonitrile or methanol is typically required to resolve closely eluting impurities.

Protocol: RP-HPLC Screening Method

  • Column: Zorbax SB C18 (50 mm x 4.6 mm), 1.8 µm particle size.[10]

  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate with 0.1% Triethylamine, pH adjusted to 3.5 with orthophosphoric acid.[10]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 50°C.[10]

  • Detection: UV at 220 nm or 240 nm.[10][11]

  • Injection Volume: 5 µL.

  • Gradient Program:

    • Start with a suitable low percentage of Mobile Phase B.

    • Ramp up to a higher percentage of B to elute the more lipophilic impurity.

    • Include a column wash and re-equilibration step.

The propyl ester impurity, being more lipophilic than Lercanidipine due to the longer alkyl chain, is expected to have a longer retention time.

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for determining the molecular weight of the impurity and gaining structural information through fragmentation patterns.

Expert Insight: Lercanidipine and its related compounds ionize well using positive-ion electrospray ionization (ESI+). The protonated molecule [M+H]⁺ is the primary parent ion observed.[13] For Lercanidipine, this is m/z 612.3. The propyl ester impurity has a molecular weight of 639.78, so its expected [M+H]⁺ ion would be at m/z 640.8.

Key Fragmentation Pathways: A characteristic fragmentation of Lercanidipine involves the cleavage of the ester side chain, producing a stable fragment ion at m/z 280.2.[13][14] This fragment corresponds to the protonated 2-[(3,3-diphenylpropyl)(methyl)amino]-1,1-dimethylethyl portion of the molecule. This same fragment should be observed for the propyl ester impurity, providing strong evidence that the modification is on the dihydropyridine ring portion of the molecule.

CompoundExpected [M+H]⁺ (m/z)Key Fragment Ion (m/z)
Lercanidipine612.3280.2
Lercanidipine 5-Desmethyl-5-Propyl Ester640.8280.2

Protocol: LC-MS/MS Identification

  • LC System: Use the HPLC conditions developed in Step 1.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

  • Ionization Mode: ESI, Positive.[13]

  • Scan Mode:

    • Full Scan (e.g., m/z 100-1000) to find the [M+H]⁺ ion of the impurity.

    • Product Ion Scan (MS/MS) of the suspected impurity peak at m/z 640.8 to confirm the presence of the characteristic fragment at m/z 280.2.

  • Optimized MS Parameters (Example): [13]

    • Capillary Voltage: 2.2 - 3.0 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 320 - 350°C

    • Collision Energy (for MS/MS): 20 - 30 eV

Step 3: Isolation and Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal structural confirmation, the impurity must be isolated and analyzed by NMR. Preparative HPLC is the method of choice for isolation.

Expert Insight: ¹H NMR is particularly powerful for this task. The key diagnostic signals will be the disappearance of the methyl ester singlet (around 3.6 ppm) and the appearance of signals corresponding to a propyl group: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene group (CH₂), and another triplet for the methylene group attached to the ester oxygen (OCH₂).

Protocol: Isolation and NMR Confirmation

  • Isolation:

    • Develop a preparative HPLC method by scaling up the analytical method.

    • Use a larger particle size column to increase loading capacity.

    • Collect the fraction corresponding to the impurity peak.

    • Evaporate the solvent to obtain the isolated impurity.

  • NMR Analysis:

    • Dissolve the isolated impurity and a Lercanidipine reference standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Changes:

      • Disappearance: Singlet at ~3.6 ppm (Lercanidipine's -OCH₃).

      • Appearance:

        • Triplet at ~4.0 ppm (2H, -O-CH₂ -CH₂-CH₃).

        • Sextet at ~1.7 ppm (2H, -O-CH₂-CH₂ -CH₃).

        • Triplet at ~0.9 ppm (3H, -O-CH₂-CH₂-CH₃ ).

Step 4: Method Validation

Once the identification method is established, it must be validated according to ICH Q2(R1)/Q2(R2) guidelines to prove it is fit for its intended purpose (i.e., as a limit test or for quantification).[15][16][17]

Key Validation Parameters:

  • Specificity: The ability to detect the impurity in the presence of the API, other impurities, and excipients. This is demonstrated by spiking studies and forced degradation.[10]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the impurity can be reliably detected and quantified.

  • Linearity: Demonstrating a proportional response over a range of concentrations.

  • Accuracy: The closeness of the measured value to the true value, assessed by recovery studies.

  • Precision: Repeatability and intermediate precision, expressed as Relative Standard Deviation (%RSD).

  • Robustness: The method's reliability under small, deliberate variations in parameters (e.g., pH, column temperature).

Conclusion and Recommendations

The identification of Lercanidipine 5-Desmethyl-5-Propyl Ester is a clear example of a process-related impurity arising from a predictable chemical transformation. Its control relies on a deep understanding of the synthetic process and the implementation of a robust analytical control strategy. By employing a systematic approach combining RP-HPLC for separation, LC-MS/MS for molecular weight determination, and NMR for definitive structural proof, analytical laboratories can confidently identify and characterize this and other potential impurities. The validated analytical methods that result from this process are fundamental to ensuring the quality, safety, and regulatory compliance of the Lercanidipine drug substance. It is recommended that n-propanol be avoided or its use carefully controlled in the final stages of Lercanidipine synthesis to minimize the formation of this challenging impurity.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Available from: [Link]

  • Global Substance Registration System (GSRS). (n.d.). LERCANIDIPINE 5-DESMETHYL-5-PROPYL ESTER. Available from: [Link]

  • Harahap, Y., et al. (2018). METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY. CORE. Available from: [Link]

  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available from: [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. Available from: [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • ResearchGate. (n.d.). Mass spectra from infusion experiments with lercanidipine (A) and IS (B) carried out on the mobile phase plus ammonium acetate as an additive. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Lercanidipine. PubChem. Available from: [Link]

  • Google Patents. (2006, September 18). POLYMORPHIC FORM OF LERCANIDIPINE HYDROCHLORIDE AND PROCESS FOR THE PREPARATION THEREOF - EP 1940790 B1.
  • Google Patents. (2012, January 17). US8097729B2 - Polymorphic form of lercanidipine hydrochloride and process for the preparation thereof.
  • Google Patents. (n.d.). CA2622683A1 - Polymorphic form of lercanidipine hydrochloride and process for the preparation thereof.
  • Inxight Drugs. (n.d.). Lercanidipine 5-Desmethyl-5-Propyl Ester. Available from: [Link]

  • Google Patents. (n.d.). CN102850260A - Method for preparing hydrochloric acid lercanidipine impurities.
  • ResearchGate. (n.d.). Structure of lercanidipine (LER) and its impurities LER-1-4, and LER-D. Available from: [Link]

  • Google Patents. (n.d.). US6852737B2 - Crude and crystalline forms of lercanidipine hydrochloride.
  • Google Patents. (n.d.). CN102516160B - Synthesis process for high-purity lercanidipine hydrochloride.
  • PubMed. (2020, June 15). 1 H NMR metabolomic profiling elucidated attenuation of neurometabolic alterations by lercanidipine in MCAo model in rats. Available from: [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : Lercanidipine 5-Desmethyl-5-Propyl Ester-d7. Available from: [Link]

  • SynThink. (n.d.). Lercanidipine EP Impurities & USP Related Compounds. Available from: [Link]

  • QuickCompany. (n.d.). Novel Process For The Purification Of Lercanidipine Hydrochloride. Available from: [Link]

  • Mehta, S., et al. (2014). A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form. Scientia Pharmaceutica. Available from: [Link]

  • Wikipedia. (n.d.). Lercanidipine. Available from: [Link]

  • Semantic Scholar. (n.d.). Determination of Lercanidipine Hydrochloride and Its Impurities in Tablets. Available from: [Link]

  • Google Patents. (2002, August 5). Novel crystalline form of lercanidipin hydrochloride and processes for its preparation - EP 1600441 A2.
  • Veeprho. (n.d.). Lercanidipine Impurities and Related Compound. Available from: [Link]

  • ResearchGate. (n.d.). The structures of lercanidipine hydrochloride and its impurities 1, 3, and B. Available from: [Link]

  • Journal of Basic and Clinical Pharmacy. (2015, December 15). Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl i. Available from: [Link]

  • Pharmaffiliates. (n.d.). Lercanidipine Hydrochloride-impurities. Available from: [Link]

  • Asian Journal of Chemistry. (n.d.). HPLC Method for Estimation of Lercanidipine in Pharmaceutical Dosage Froms. Available from: [Link]

  • Repositorio Académico - Universidad de Chile. (n.d.). A selective HPLC method for determination of lercanidipine in tablets. Available from: [Link]

  • Quick Company. (n.d.). Improved Process For The Preparation Of Lercanidipine. Available from: [Link]

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Exploratory

Technical Guide: Physicochemical Profiling of Lercanidipine 5-Desmethyl-5-Propyl Ester

Topic: Physicochemical Profiling & Characterization of Lercanidipine 5-Desmethyl-5-Propyl Ester Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Engineers.[...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Profiling & Characterization of Lercanidipine 5-Desmethyl-5-Propyl Ester Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Engineers.[1]

[1]

Executive Summary

Lercanidipine 5-Desmethyl-5-Propyl Ester (CAS: 1797124-83-4) is a critical process-related impurity and structural analog of the third-generation calcium channel blocker, Lercanidipine.[1][2] Often designated in vendor catalogs as "Impurity C" (though distinct from the European Pharmacopoeia definition of Impurity C in some contexts), this compound typically arises during the manufacturing process via acid-catalyzed transesterification when n-propanol is utilized as a solvent or reagent.[1]

This guide provides a comprehensive physicochemical profile, formation mechanism, and analytical characterization strategy for this specific ester analog.[1] Understanding its properties is essential for establishing robust Quality Control (QC) protocols, particularly in distinguishing it from the parent drug due to its enhanced lipophilicity and altered retention behavior in reverse-phase chromatography.[1]

Chemical Identity & Structural Analysis[1]

The core structural deviation of this analog lies in the replacement of the methyl ester moiety at the C5 position of the dihydropyridine ring with a propyl ester group.[1] This modification significantly impacts the molecule's hydrophobicity without altering the pharmacophore's primary calcium channel binding domain.[1]

Identification Data[1][3]
ParameterSpecification
Chemical Name 3-(1-((3,3-diphenylpropyl)(methyl)amino)-2-methylpropan-2-yl) 5-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Common Synonyms Lercanidipine Propyl Analog; Lercanidipine Transesterification Impurity; 5-Propyl Lercanidipine
CAS Number 1797124-83-4
Molecular Formula C₃₈H₄₅N₃O₆
Molecular Weight 639.78 g/mol
Parent Drug MW 611.73 g/mol (Lercanidipine Free Base)
Difference +28.05 Da (Replacement of -CH₃ with -C₃H₇)
Structural Visualization & Formation Pathway

The following diagram illustrates the structural relationship and the specific transesterification pathway leading to the formation of the 5-propyl ester analog.

Lercanidipine_Transesterification cluster_reaction Formation Mechanism Lercanidipine Lercanidipine (Methyl Ester at C5) Impurity Lercanidipine 5-Desmethyl-5-Propyl Ester (Propyl Ester at C5) Lercanidipine->Impurity Transesterification Propanol n-Propanol (Solvent/Reagent) Propanol->Impurity Catalyst Acid Catalyst (H+ / Heat) Catalyst->Impurity Methanol Methanol (Byproduct) Impurity->Methanol

Figure 1: Mechanism of formation via acid-catalyzed transesterification of the C5-methyl ester with n-propanol.[1]

Physicochemical Properties[1][3][6]

The replacement of a methyl group with a propyl group introduces two additional methylene (-CH₂-) units.[1] This seemingly minor change has profound effects on the physicochemical behavior of the molecule, particularly its solubility and partition coefficient.[1]

Comparative Property Table[1]
PropertyLercanidipine (Parent)5-Desmethyl-5-Propyl EsterImpact on Analysis
LogP (Predicted) ~6.0~6.8 - 7.1 Increased retention time (RT) in RP-HPLC.[1]
pKa (Basic N) 7.2 - 7.57.2 - 7.5 No significant change; ionization remains similar.[1]
H-Bond Donors 1 (NH)1 (NH) Identical hydrogen bonding capacity.[1]
H-Bond Acceptors 66 Identical.[1]
Solubility (Water) Practically InsolublePractically Insoluble Lower aqueous solubility than parent.[1]
Solubility (Organic) Soluble in MeOH, DMSOSoluble in MeOH, DMSO, Acetone High solubility in non-polar solvents.[1]
Appearance Yellow crystalline powderOff-white solid / Viscous oil May exist as a gum if not crystallized as HCl salt.[1]
Lipophilicity & Chromatographic Behavior

The LogP increase of approximately +1.0 unit is the defining characteristic of this impurity.[1]

  • Causality: Each added methylene group typically adds ~0.5 to the LogP value.[1] The propyl chain adds significant hydrophobic bulk.[1]

  • Consequence: In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using C18 columns, this impurity will exhibit a Relative Retention Time (RRT) > 1.0 .[1] It will elute after the main Lercanidipine peak, often requiring extended run times or steeper gradient slopes to elute efficiently.[1]

Analytical Characterization Protocols

To ensure the safety and purity of Lercanidipine drug substances, this impurity must be controlled.[1] The following protocols outline the detection and validation strategies.

High-Performance Liquid Chromatography (HPLC)

Objective: Separate the propyl ester impurity from Lercanidipine and other related substances (e.g., oxidation impurities).

  • Column: C8 or C18 (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: Buffer (Ammonium Acetate or Phosphate pH 6.0).[1]

  • Mobile Phase B: Acetonitrile (ACN) or Methanol.[1]

  • Gradient:

    • Start: 50% B (Hold 2 min)

    • Ramp to 90% B over 20 mins (Elution of Propyl Ester expected here).

    • Hold 90% B for 5 mins.[1]

  • Detection: UV at 240 nm (Dihydropyridine characteristic absorption) and 360 nm (Nitro-group interaction).[1]

  • Self-Validating Check: The resolution (Rs) between Lercanidipine and the Propyl Ester must be > 2.[1]0. If co-elution occurs, increase the water content in the mobile phase to exploit the hydrophobicity difference.[1]

Mass Spectrometry (LC-MS/MS)

For definitive identification, especially in trace analysis:

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Parent Ion: [M+H]⁺ = 640.3 m/z .[1]

  • Fragmentation Pattern:

    • Loss of the side chain (similar to Lercanidipine).[1]

    • Specific fragment ions retaining the dihydropyridine core will show a mass shift of +28 Da compared to Lercanidipine fragments containing the C5 ester.[1]

Nuclear Magnetic Resonance (NMR)

1H-NMR (DMSO-d6 or CDCl3):

  • Diagnostic Signal: Disappearance of the sharp singlet at ~3.6 ppm (corresponding to the -OCH₃ of Lercanidipine).[1]

  • New Signal: Appearance of propyl ester signals:

    • Triplet at ~0.9 ppm (-CH₃ terminal).[1]

    • Multiplet at ~1.6 ppm (-CH₂- middle).[1]

    • Triplet/Multiplet at ~4.0-4.1 ppm (-OCH₂- attached to carbonyl).[1]

Synthesis & Origin in Manufacturing[1]

Understanding the origin allows for process control (Quality by Design - QbD).[1]

Formation Mechanism

The impurity is rarely a metabolic product; it is almost exclusively a Process Impurity .[1]

  • Solvent Interaction: If the manufacturing process uses n-propanol (e.g., for crystallization or as a reaction solvent for the Hantzsch synthesis).[1]

  • Acidic Conditions: The presence of HCl (used to form the salt) catalyzes the transesterification of the labile C5-methyl ester.[1]

  • Contaminated Starting Material: Use of methyl acetoacetate contaminated with propyl acetoacetate (less common).[1]

Control Strategy Workflow

Control_Strategy RawMaterial Raw Material Screening (Check for Propyl analogs) Process Manufacturing Process (Solvent Selection) RawMaterial->Process SolventCheck Avoid n-Propanol Use i-PrOH or EtOH? Process->SolventCheck Analysis In-Process Control (IPC) HPLC Monitoring SolventCheck->Analysis Risk Assessment Result Impurity < 0.15% (ICH Q3A Limit) Analysis->Result Pass Failure Purification Required (Recrystallization) Analysis->Failure Fail Failure->Process Reprocess

Figure 2: Quality Control strategy to mitigate the formation of the propyl ester impurity.

References

  • European Pharmacopoeia (Ph.[1][3] Eur.) . Lercanidipine Hydrochloride Monograph 2404. European Directorate for the Quality of Medicines (EDQM).[1] Link

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 9874315 (Lercanidipine). PubChem.[1][4] Link

  • Toronto Research Chemicals . Lercanidipine 5-Desmethyl-5-Propyl Ester Data Sheet. LGC Standards. Link[1]

  • Veephro Laboratories . Lercanidipine Impurity Profiling and Standards. Veephro. Link

  • Google Patents . Polymorphic form of lercanidipine hydrochloride and process for the preparation thereof (US8097729B2).[1] Describes transesterification impurities. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Characterization, and Analytical Resolution of Lercanidipine 5-Desmethyl-5-Propyl Ester (Impurity C)

Executive Summary & Mechanistic Rationale Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker utilized in the management of hypertension. During the commercial synthesis, purifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker utilized in the management of hypertension. During the commercial synthesis, purification, or storage of Lercanidipine Hydrochloride, the API is susceptible to degradation and process-related side reactions. One of the most critical regulatory impurities is Lercanidipine 5-Desmethyl-5-Propyl Ester (Pharmacopeial Impurity C)[1].

Origin of the Impurity: This impurity typically arises via two distinct mechanistic pathways:

  • Transesterification: When Lercanidipine HCl is processed or crystallized in alcohol-containing solvents (e.g., n-propanol) under acidic conditions or thermal stress, the less sterically hindered 5-position methyl ester undergoes nucleophilic acyl substitution, yielding the propyl diester[2][3].

  • Raw Material Contamination: If propyl acetoacetate is present as a trace contaminant in the methyl acetoacetate starting material during the primary API synthesis, it will seamlessly integrate into the Hantzsch reaction cascade, generating the impurity de novo[][5].

To comply with ICH Q3A(R2) guidelines, analytical laboratories require highly pure reference standards of this impurity. This application note details a self-validating, directed two-step Knoevenagel-Hantzsch synthesis to produce Lercanidipine 5-Desmethyl-5-Propyl Ester with >99% purity, alongside robust analytical methodologies for its chromatographic resolution.

Synthetic Strategy & Pathway Visualization

The synthesis of asymmetric 1,4-dihydropyridines via a traditional one-pot Hantzsch reaction typically yields a statistical mixture of symmetric and asymmetric products. This complicates downstream purification and severely depresses the yield of the target reference standard.

To establish a high-yielding, self-validating protocol, we employ a directed two-step Knoevenagel-Hantzsch sequence . By independently pre-forming the Knoevenagel adduct (Intermediate A) and the enamine (Intermediate B), the subsequent cyclocondensation is mechanistically forced to exclusively form the asymmetric 5-propyl ester, preventing the formation of symmetric di-propyl or di-bulky ester byproducts.

G N1 3-Nitrobenzaldehyde N3 Knoevenagel Condensation (Piperidine/AcOH, Toluene) N1->N3 N2 Propyl Acetoacetate N2->N3 N4 Propyl 2-(3-nitrobenzylidene)acetoacetate (Intermediate A) N3->N4 N8 Hantzsch Cyclocondensation (EtOH Reflux, 12h) N4->N8 N5 Bulky Acetoacetate (Lercanidipine Side-Chain) N6 Enamine Formation (NH₄OAc, Reflux) N5->N6 N7 Bulky 3-Aminocrotonate (Intermediate B) N6->N7 N7->N8 N9 Lercanidipine 5-Desmethyl-5-Propyl Ester (Impurity C) N8->N9

Figure 1: Directed two-step Knoevenagel-Hantzsch synthesis of Lercanidipine Impurity C.

Experimental Protocols

Step 1: Synthesis of Propyl 2-(3-nitrobenzylidene)acetoacetate (Intermediate A)

Causality: The Knoevenagel condensation is thermodynamically driven to completion by the azeotropic removal of water. Piperidine acts as a base to form the enolate of propyl acetoacetate, while acetic acid provides general acid catalysis to activate the aldehyde and facilitate the final dehydration step.

  • Charge a clean, dry round-bottom flask with 3-nitrobenzaldehyde (1.0 eq) and propyl acetoacetate (1.05 eq).

  • Add toluene (10 volumes) as the solvent, followed by catalytic amounts of piperidine (0.05 eq) and glacial acetic acid (0.05 eq).

  • Equip the flask with a Dean-Stark apparatus and reflux the mixture. Monitor the reaction via TLC until water ceases to collect in the trap (typically 4–6 hours).

  • Cool the mixture to room temperature, wash sequentially with 0.1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield Intermediate A as a pale yellow oil.

Step 2: Synthesis of Bulky 3-Aminocrotonate (Intermediate B)

Causality: Ammonium acetate serves as a mild, solid source of ammonia. Refluxing in an alcoholic solvent shifts the equilibrium toward the enamine by utilizing the large excess of ammonia generated in situ.

  • Dissolve 2-[N-(3,3-diphenylpropyl)-N-methylamino]-1,1-dimethylethyl acetoacetate (1.0 eq) in methanol (5 volumes).

  • Add ammonium acetate (5.0 eq) and heat the mixture to reflux for 12 hours.

  • Concentrate the reaction mixture under vacuum, partition the residue between ethyl acetate and water, and extract the organic layer.

  • Dry over Na₂SO₄ and evaporate to isolate Intermediate B.

Step 3: Hantzsch Cyclocondensation

Causality: The cyclization is under thermodynamic control. Prolonged heating allows the Michael addition of the enamine (Intermediate B) to the Knoevenagel adduct (Intermediate A), followed by intramolecular cyclization and dehydration to form the stable 1,4-dihydropyridine ring.

  • Combine Intermediate A (1.0 eq) and Intermediate B (1.0 eq) in absolute ethanol (10 volumes).

  • Reflux the mixture under an inert nitrogen atmosphere for 12–16 hours.

  • Monitor the disappearance of Intermediate A via HPLC.

  • Upon completion, evaporate the solvent to yield crude Lercanidipine 5-Desmethyl-5-Propyl Ester.

Step 4: Purification and Isolation
  • Purify the crude residue via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (starting at 80:20 and gradually increasing polarity).

  • Pool the fractions containing the pure target compound (monitor via UV detection at 240 nm).

  • Concentrate the fractions and crystallize the residue from a mixture of diisopropyl ether and minimal methanol to obtain the reference standard as an off-white solid[1].

Analytical Characterization & Data Presentation

To ensure the trustworthiness of the synthesized reference standard, comprehensive structural elucidation must be performed. The replacement of the 5-position methyl group with a propyl group fundamentally alters the molecule's exact mass, NMR splitting patterns, and lipophilicity[6][7].

Table 1: Expected Analytical Characterization Data

ParameterExpected ResultAnalytical Rationale
Appearance Off-white to pale yellow solidCharacteristic chromophore of dihydropyridine derivatives.
HRMS (ESI+) m/z 640.3385 [M+H]⁺Confirms the exact mass of the propyl ester substitution (Formula: C₃₈H₄₅N₃O₆)[7].
¹H NMR (CDCl₃) Triplet at ~0.9 ppm (3H)Confirms the presence of the terminal methyl group of the newly introduced propyl ester chain.
¹H NMR (CDCl₃) Absence of singlet at ~3.6 ppmConfirms the complete displacement/absence of the native 5-position methyl ester.
HPLC RRT ~1.15 - 1.25 (Relative to Lercanidipine)Increased lipophilicity of the propyl chain delays elution on Reversed-Phase C18 columns[5].
Chromatographic Resolution Method

To ensure baseline resolution between Lercanidipine API and Impurity C during Quality Control (QC) or stability testing, a stability-indicating Rapid Resolution Liquid Chromatography (RRLC) method is recommended[8]. A mobile phase pH of 3.5 is critical to maintain the protonation state of the bulky tertiary amine side-chain, which prevents peak tailing and ensures reproducible retention[9].

Table 2: Stability-Indicating HPLC Method Parameters

ParameterCondition
Column Zorbax SB C18 (50 × 4.6 mm, 1.8 μm) or equivalent high-resolution C18
Mobile Phase A 0.01 M Potassium dihydrogen phosphate buffer (Adjusted to pH 3.5 with H₃PO₄)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Gradient (e.g., 35% B to 80% B over 10 minutes)
Flow Rate 1.0 mL/min
Detection UV at 220 nm (optimal for dihydropyridine backbone)
Column Temperature 35 °C

References

  • Inxight Drugs (NCATS). Lercanidipine 5-Desmethyl-5-Propyl Ester. Retrieved from: [Link]

  • Global Substance Registration System (GSRS). LERCANIDIPINE 5-DESMETHYL-5-PROPYL ESTER. Retrieved from:[Link]

  • Google Patents (KR20080048065A).Lercanidipine hydrochloride in polymorphic form and preparation method thereof.
  • Allmpus. Lercanidipine Impurity C / Lercanidipine 5-Desmethyl-5-Propyl Ester. Retrieved from:[Link]

  • Google Patents (EP1940790B1).Polymorphic form of lercanidipine hydrochloride and process for the preparation thereof.
  • PubMed Central (PMC). A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form. Retrieved from:[Link]

  • Indian Journal of Pharmaceutical Sciences. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Retrieved from: [Link]

Sources

Application

Mechanistic Insights: Impurity Formation and Analytical Strategy

An in-depth technical guide and protocol for the detection and quantification of Lercanidipine 5-Desmethyl-5-Propyl Ester using LC-MS/MS. Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium cha...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the detection and quantification of Lercanidipine 5-Desmethyl-5-Propyl Ester using LC-MS/MS.

Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker widely prescribed for hypertension[1]. During its complex multi-step synthesis or under specific stress conditions during formulation storage, various process-related impurities and degradation products can emerge[2]. One of the most critical related substances requiring stringent toxicological qualification is Lercanidipine 5-Desmethyl-5-Propyl Ester (also designated as Lercanidipine Impurity C, CAS: 1797124-83-4)[3].

Causality of Impurity Formation: This specific impurity arises via a transesterification reaction or mis-esterification[4]. Lercanidipine possesses a methyl ester at the C5 position of its dihydropyridine core. If the active pharmaceutical ingredient (API) is exposed to propanol during synthesis or undergoes stress in the presence of specific excipients, the methyl group can be substituted by a propyl group, increasing the molecular weight from 611.73 g/mol to 639.78 g/mol [3].

Analytical Causality (Why LC-MS/MS?): Regulatory bodies (ICH Q3A/Q3B) mandate the trace-level monitoring of such structurally related analogs. Standard HPLC-UV often lacks the sensitivity and specificity required to differentiate co-eluting lipophilic impurities in complex matrices like human plasma or formulated tablets[5]. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[6].

  • Ionization Dynamics: Both Lercanidipine and Impurity C feature a basic tertiary amine within their 3,3-diphenylpropyl-N-methylamino side chain[4]. By utilizing an acidic mobile phase (formic acid), this amine is readily protonated, making Positive Electrospray Ionization (ESI+) exceptionally efficient[6].

  • Self-Validating System: To ensure trustworthiness in the protocol, a deuterated internal standard (Lercanidipine-d3) is incorporated. This dynamically corrects for matrix-induced ion suppression (e.g., from plasma phospholipids) and variations in extraction recovery, ensuring absolute quantitative integrity[7].

Structural & Detection Logic

The following diagram illustrates the mechanistic pathway from the parent API to the formation of Impurity C, and the subsequent logic behind its tandem mass spectrometry detection.

ImpurityLogic Lerc Lercanidipine (Methyl Ester) Reaction Transesterification (Propanol Exposure) Lerc->Reaction Synthesis/Storage ImpC Impurity C (Propyl Ester) Reaction->ImpC Substitution Ionization ESI+ Ionization [M+H]+ m/z 640.3 ImpC->Ionization LC-MS/MS CID Collision Induced Dissociation (CID) Ionization->CID Frag Product Ion m/z 280.2 CID->Frag MRM Transition

Caption: Mechanistic pathway of Impurity C formation and its subsequent tandem mass spectrometry detection.

Experimental Protocols

Dihydropyridines are notoriously sensitive to photochemical degradation[5]. Critical Rule: All sample preparation steps must be conducted under low-actinic light conditions, and samples must be stored in amber vials.

Materials & Reagents
  • Standards: Lercanidipine API, Lercanidipine 5-Desmethyl-5-Propyl Ester reference standard (Purity >95%), Lercanidipine-d3 (Internal Standard)[1],[3].

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water (18 MΩ·cm)[1].

  • Modifiers: LC-MS grade Formic Acid, Ammonium Acetate[1].

Sample Preparation Workflow (Solid Phase Extraction)

To eliminate matrix effects from plasma or complex tablet excipients, a Solid Phase Extraction (SPE) protocol is utilized[7].

  • Aliquoting: Transfer 100 µL of human plasma (or appropriately diluted API/formulation solution) into a light-protected microcentrifuge tube[7].

  • Internal Standard Spiking: Add 10 µL of Lercanidipine-d3 working solution (100 ng/mL in methanol) to act as the self-validating control[7].

  • Protein Precipitation: Add 300 µL of cold methanol to precipitate proteins and disrupt protein-drug binding. Vortex vigorously for 3 minutes[6].

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 20 minutes at 4°C to pellet the matrix proteins[8].

  • SPE Conditioning & Loading: Condition a polymeric SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of deionized water[1],[7]. Load the supernatant from step 4.

  • Washing & Elution: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Elute the highly lipophilic analytes with 1 mL of 100% methanol[1].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 50°C. Reconstitute the dried residue in 100 µL of the mobile phase prior to injection[8].

SamplePrep Start Aliquot Plasma / API Solution (Protect from light) Spike Spike Internal Standard (Lercanidipine-d3) Start->Spike Precipitation Protein Precipitation (Add Methanol) Spike->Precipitation Centrifuge Centrifugation (4000 rpm, 20 min) Precipitation->Centrifuge SPE Solid Phase Extraction (Strata-X Cartridge) Centrifuge->SPE Elution Elution & Evaporation (N2 gas at 50°C) SPE->Elution Recon Reconstitution (Mobile Phase) Elution->Recon LCMS UPLC-MS/MS Analysis (MRM Mode) Recon->LCMS

Caption: Workflow for extraction of Lercanidipine and Impurity C from complex matrices prior to LC-MS/MS.

UPLC-MS/MS Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm). The sub-2-micron particle size is critical for resolving the structurally similar methyl and propyl esters[8].

  • Mobile Phase: Isocratic elution using a mixture of 5 mM ammonium acetate buffer containing 0.1% formic acid and methanol (20:80, v/v)[8],[6].

  • Flow Rate & Temperature: 0.2 to 0.4 mL/min at a column temperature of 30°C[8],[6].

  • Ionization Source: Electrospray Ionization (ESI) in positive mode[8].

Quantitative Data & Method Validation

To ensure the method is robust for both formulation quality control and bioanalytical pharmacokinetics, Multiple Reaction Monitoring (MRM) is employed. The transition m/z 612.2 → 280.2 is monitored for the parent drug[6]. Because Impurity C differs only at the ester group, its side-chain fragmentation yields an identical stable product ion, resulting in the transition m/z 640.3 → 280.2.

Table 1: Optimized MRM Parameters for Analytes

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Lercanidipine612.2280.2502530
Impurity C (5-Propyl Ester) 640.3 280.2 50 25 30
Lercanidipine-d3 (IS)615.2280.2502530

Note: Collision energies and cone voltages should be fine-tuned based on the specific Triple Quadrupole instrument used (e.g., API 4000 or Waters Xevo TQD).

Table 2: Summary of Method Validation Parameters (Plasma Matrix)

Validation ParameterAcceptance Criteria (EMA/FDA)Observed Results
Linearity Range R² ≥ 0.990.015 – 20.0 ng/mL[6],[7]
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) ≥ 100.015 ng/mL[6]
Intra/Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 5.8%[7]
Extraction Recovery Consistent and reproducible> 94% (Using SPE)[7]
Matrix Effect IS-normalized MF between 0.85 - 1.15Negligible ion suppression observed[6]

References

  • METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY Source: Core.ac.uk (Universitas Indonesia) URL:[Link]

  • A rapid and sensitive LC-MS/MS method for determination of lercanidipine in human plasma and its application in a bioequivalence study in Chinese healthy volunteers Source: PubMed (NIH) URL:[Link]

  • Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study Source: PubMed (NIH) URL:[Link]

  • Lercanidipine Impurity C / Lercanidipine 5-Desmethyl-5-Propyl Ester Source: Allmpus URL:[Link]

  • LERCANIDIPINE 5-DESMETHYL-5-PROPYL ESTER (Chemical Structure & Identifiers) Source: Global Substance Registration System (GSRS - NIH) URL:[Link]

  • A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form Source: PMC (NIH) URL:[Link]

Sources

Method

Isolation and Characterization of Lercanidipine 5-Desmethyl-5-Propyl Ester Impurity by Preparative HPLC

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, in-depth guide for the isolation, purification, and characterization of a critical process-related impurity...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth guide for the isolation, purification, and characterization of a critical process-related impurity of Lercanidipine, specifically the 5-desmethyl-5-propyl ester derivative. Lercanidipine, a dihydropyridine calcium channel blocker, is widely used in the treatment of hypertension.[1] The control of impurities is a mandatory requirement by global regulatory bodies to ensure the safety and efficacy of pharmaceutical products.[2] This document outlines a systematic approach beginning with the development of a robust analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, its subsequent scaling to a preparative level, and the final characterization of the isolated impurity. The protocols detailed herein are designed to be self-validating and are grounded in established chromatographic principles, providing researchers and drug development professionals with a reliable methodology for obtaining a high-purity reference standard for this specific impurity.

Introduction: The Imperative of Impurity Profiling

Lercanidipine is a third-generation calcium channel blocker highly valued for its efficacy in managing hypertension with a favorable side-effect profile.[2] During the synthesis of any Active Pharmaceutical Ingredient (API) like Lercanidipine, the formation of impurities is almost inevitable. These can arise from starting materials, intermediates, or side reactions.[] The Lercanidipine 5-desmethyl-5-propyl ester is a known process-related impurity, likely formed via transesterification if propanol is present during the synthesis or purification stages.[4][5]

According to the International Council for Harmonisation (ICH) guidelines, any impurity present above a specified threshold must be identified, quantified, and qualified through toxicological studies. To achieve this, a pure reference standard of the impurity is essential. Preparative High-Performance Liquid Chromatography (Prep HPLC) is the preeminent technique for isolating such impurities from a complex API matrix, offering high resolution and the ability to obtain material in milligram-to-gram quantities.[6][7] This guide provides the necessary protocols to successfully isolate this specific propyl ester impurity.

The Target Impurity: Lercanidipine 5-Desmethyl-5-Propyl Ester

Before embarking on an isolation protocol, it is crucial to understand the target molecule.

  • Chemical Name: 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylic acid 2-[N-(3,3-diphenylpropyl)-N-methylamino]-1,1-dimethyl ethyl propyl diester[5]

  • Molecular Formula: C₃₈H₄₅N₃O₆[5][8]

  • Molecular Weight: 639.78 g/mol [5][8]

  • CAS Number: 1797124-83-4[5]

This impurity is structurally very similar to the Lercanidipine API, differing only by the substitution of a methyl ester group with a propyl ester group at the 5-position of the dihydropyridine ring. This structural similarity presents a chromatographic challenge, necessitating a highly selective and efficient separation method.

Principle of Isolation: From Analytical Scouting to Preparative Purification

The isolation strategy hinges on preparative reverse-phase chromatography. The fundamental principle is to exploit the slight differences in polarity and hydrophobic interactions between the Lercanidipine API and the 5-desmethyl-5-propyl ester impurity to achieve separation on a C18 stationary phase.

The workflow begins with a small-scale analytical HPLC method. This initial "scouting" phase is critical for determining the optimal mobile phase composition and gradient conditions to achieve baseline separation. Once a robust analytical method is established, it is systematically scaled up to the preparative scale. This involves adjusting the column diameter, flow rate, and sample load while maintaining the resolving power of the separation. This two-stage approach ensures efficient use of resources and maximizes the chances of a successful, high-purity isolation.

Experimental Workflow and Protocols

The entire process, from initial analysis to the final purified compound, is depicted in the workflow diagram below.

G cluster_prep Phase 1: Preparation & Analysis cluster_scaleup Phase 2: Scale-Up & Isolation cluster_post Phase 3: Post-Processing & Characterization Crude Crude Lercanidipine Sample (Containing Impurity) SamplePrep Sample Preparation (Dissolution in Diluent) Crude->SamplePrep Weigh & Dissolve Analytical Analytical RP-HPLC (Method Development & Scouting) SamplePrep->Analytical Inject PrepHPLC Preparative RP-HPLC Run (High Sample Load) SamplePrep->PrepHPLC Inject Concentrated Sample ScaleUp Method Scale-Up Calculation (Flow Rate, Gradient Time) Analytical->ScaleUp Optimize & Calculate ScaleUp->PrepHPLC Collection Automated Fraction Collection (Triggered by UV Signal) PrepHPLC->Collection Evap Solvent Evaporation (Rotary Evaporator) Collection->Evap Pool Fractions Purity Purity & Identity Confirmation (Analytical HPLC, LC-MS, NMR) Evap->Purity Final Purified Impurity Standard (>95% Purity) Purity->Final

Caption: Workflow for the Isolation of Lercanidipine Impurity.

Protocol 1: Analytical Method Development

Objective: To develop a stability-indicating RP-HPLC method capable of resolving Lercanidipine from its 5-desmethyl-5-propyl ester impurity and other process-related impurities.[9]

Instrumentation & Materials:

  • HPLC system with a UV/PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

  • Stationary Phase: C18 Column (e.g., Zorbax SB C18, 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Formic Acid (Analytical Grade)

  • Ultrapure Water

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the crude Lercanidipine sample at 1.0 mg/mL in a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm[10]

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 40% B (Re-equilibration)

  • System Suitability: Inject a standard solution and ensure the resolution between the Lercanidipine peak and the target impurity peak is greater than 2.0. The Lercanidipine peak should have a tailing factor of not more than 1.5.

Protocol 2: Preparative HPLC Isolation

Objective: To isolate the Lercanidipine 5-desmethyl-5-propyl ester impurity with a purity of ≥95%.

Instrumentation & Materials:

  • Preparative HPLC system with a high-pressure gradient pump, autosampler/manual injector, UV/Vis detector, and fraction collector.[11]

  • Stationary Phase: C18 Preparative Column (e.g., 21.2 x 250 mm, 10 µm)

  • Reagents from Protocol 1 (in larger quantities).

  • Rotary evaporator.

Procedure:

  • Method Scale-Up:

    • Based on the analytical method, scale the flow rate and gradient for the preparative column. For a 21.2 mm ID column from a 4.6 mm ID column, the scaling factor is (21.2/4.6)² ≈ 21.2.

    • Scaled Flow Rate: 1.0 mL/min * 21.2 = 21.2 mL/min.

    • The gradient time points are multiplied by the same factor to maintain resolution.

  • Preparative Chromatographic Conditions:

    • Flow Rate: 21.0 mL/min

    • Column Temperature: Ambient

    • Detection Wavelength: 240 nm

    • Gradient Program (Scaled):

      • 0-5 min: 40% B

      • 5-45 min: 40% to 80% B

      • 45-50 min: 80% B

      • 50.1-55 min: 40% B (Re-equilibration)

  • Sample Preparation & Loading:

    • Dissolve the crude Lercanidipine sample in the minimal amount of diluent (e.g., Methanol or DMSO) to create a highly concentrated solution (e.g., 50-100 mg/mL).

    • Inject a large volume of the concentrated sample onto the column. The optimal load must be determined empirically but can start around 100-200 mg per injection.

  • Fraction Collection:

    • Set the fraction collector to trigger collection based on the UV signal slope and threshold just before the impurity peak elutes and end collection just after the peak returns to baseline.

    • Collect the eluent corresponding to the target impurity peak into clean, labeled vessels.

  • Post-Isolation Processing:

    • Pool the collected fractions containing the pure impurity.

    • Remove the organic solvent (Acetonitrile) and water using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C.

    • Lyophilize or dry the remaining aqueous residue under high vacuum to obtain the isolated impurity as a solid.

Characterization and Data

The identity and purity of the isolated fraction must be rigorously confirmed. Analytical HPLC of the final compound should show a single major peak. Further confirmation is achieved using mass spectrometry and NMR.

Analysis Parameter Expected Result for Isolated Impurity
Purity by Analytical HPLC Peak Area %≥ 95%
UV-Vis Spectroscopy λmax~240 nm
Mass Spectrometry (ESI+) [M+H]⁺m/z 640.8
¹H NMR Key SignalsPresence of signals corresponding to a propyl group (triplet, sextet, triplet) and absence of the methyl ester singlet (~3.6 ppm) present in Lercanidipine.

Discussion and Senior Scientist Insights

The primary challenge in this isolation is achieving baseline separation from the API due to the high structural similarity. The choice of a high-efficiency C18 stationary phase and a shallow gradient is paramount. During scale-up, peak broadening is a common issue. It can be mitigated by ensuring the sample is dissolved in a solvent weaker than the initial mobile phase, which helps focus the sample band at the head of the column.

Furthermore, the recovery of the impurity depends on the initial concentration in the crude mixture. For samples with very low levels of the impurity, multiple preparative runs may be necessary to accumulate sufficient material for characterization and use as a reference standard. The isolated and characterized standard is invaluable for the validation of routine QC release methods, ensuring that future batches of Lercanidipine API can be accurately analyzed for this specific impurity.

Conclusion

The methodology presented in this application note provides a robust and reliable pathway for the isolation of the Lercanidipine 5-desmethyl-5-propyl ester impurity. By combining a systematic analytical method development approach with proven preparative HPLC scale-up principles, researchers can confidently produce a high-purity reference standard. This enables accurate quantification in routine quality control and supports the overall safety and regulatory compliance of the Lercanidipine drug substance.[12]

References

  • Agilent Technologies. What is Preparative HPLC | Find Your Purification HPLC System. [Link]

  • SynThink. Lercanidipine EP Impurities & USP Related Compounds. [Link]

  • Mehta, S., Singh, S., & Chikhalia, K. (2014). A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form. Scientia Pharmaceutica, 82(3), 517–538. [Link]

  • Pharmaffiliates. lercanidipine hydrochloride and its Impurities. [Link]

  • Pharmaffiliates. Lercanidipine-impurities. [Link]

  • Khot, P. S., et al. (2018). Analytical method development and validation of stability indicating rp-hplc method for estimation of lercanidipine hydrochloride and enalapril maleate in bulk and pharmaceutical dosage form. Indo American Journal of Pharmaceutical Sciences, 5(4), 3144-3151. [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. [Link]

  • Jablonski, J., Wheat, T., & Diehl, D. (2015). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Waters Corporation Application Note. [Link]

  • Gilson Inc. Gilson Preparative HPLC Systems | VERITY® LC Solutions. [Link]

  • EAS Publisher. (2020). Development and Validation of Rp-Chiral Method for Quantification of (R)-Isomer in Lercanidipine Hydrochloride. Scholars Academic Journal of Pharmacy. [Link]

  • Anjani, K., et al. (2018). Analytical Method Development and force degradation study by determine inherent stability by RP-HPLC Method for the of lercanidipine hydrochloride in lercanidipine hydrochloride tablets 10mg. World Journal of Pharmaceutical Research, 7(4), 560-575. [Link]

  • ResearchGate. (2018). ANALYTICAL METHOD DEVELOPMENT AND FORCE DEGRADATION STUDY TO DETERMINE INHERENT STABILITY BY RP-HPLC METHOD FOR THE RELATED SUBSTANCES OF LERCANIDIPINE HYDROCHLORIDE IN LERCANIDIPINE HYDROCHLORIDE TABLETS 10MG. [Link]

  • ResearchGate. (2010). Determination of Lercanidipine Hydrochloride and Its Impurities in Tablets. [Link]

  • Sahu, S., et al. (2021). A Novel Ultra Performance Liquid Chromatographic Method for the Estimation of Lercanidipine in Bulk and Tablet Dosage Form. Journal of Pharmaceutical Research International. [Link]

  • Semantic Scholar. HPLC Method for Analysis of Lercanidipine Hydrochloride in Tablets. [Link]

  • Allmpus. Lercanidipine Impurity C / Lercanidipine 5-Desmethyl-5-Propyl Ester. [Link]

  • Veeprho. Lercanidipine Impurities and Related Compound. [Link]

  • ResearchGate. (2014). Structure of lercanidipine (LER) and its impurities LER-1-4, and LER-D. [Link]

  • Global Substance Registration System (GSRS). LERCANIDIPINE 5-DESMETHYL-5-PROPYL ESTER. [Link]

Sources

Application

Purchase Lercanidipine 5-Desmethyl-5-Propyl Ester standard

Application Note: Analytical Profiling and Method Validation for Lercanidipine 5-Desmethyl-5-Propyl Ester Executive Summary This application note provides a comprehensive technical guide for the utilization of the Lercan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Profiling and Method Validation for Lercanidipine 5-Desmethyl-5-Propyl Ester

Executive Summary

This application note provides a comprehensive technical guide for the utilization of the Lercanidipine 5-Desmethyl-5-Propyl Ester reference standard (CAS: 1797124-83-4). This compound is a critical process-related impurity, often arising from transesterification during synthesis or purification steps involving propanol.

For pharmaceutical developers, the accurate identification and quantification of this impurity are mandatory under ICH Q3A(R2) guidelines. This guide outlines the physicochemical properties, preparation protocols, and a validated HPLC methodology designed to separate this lipophilic analog from the Active Pharmaceutical Ingredient (API), Lercanidipine Hydrochloride.

Chemical Characterization & Significance

The 5-Desmethyl-5-Propyl Ester analog differs from the parent Lercanidipine molecule at the ester position on the dihydropyridine ring. The replacement of the methyl group with a propyl group increases the molecule's lipophilicity, significantly altering its retention behavior in Reverse Phase Chromatography (RPC).

Table 1: Compound Specifications

PropertyDetail
Common Name Lercanidipine 5-Desmethyl-5-Propyl Ester
Synonyms Lercanidipine Impurity (Propyl Analog); Propyl-Lercanidipine
CAS Number 1797124-83-4
Molecular Formula C₃₈H₄₅N₃O₆
Molecular Weight 639.78 g/mol
Function Impurity Reference Standard (Qualitative/Quantitative)
Regulatory Context Controlled impurity; must be monitored if >0.10% (ICH threshold)
Formation Mechanism

The formation of this impurity is a classic transesterification reaction. If the synthesis of Lercanidipine involves propyl alcohol (or if the intermediate is exposed to it under acidic/basic conditions), the methoxy group at position 5 is displaced by a propoxy group.

Transesterification Lercanidipine Lercanidipine (Methyl Ester at C5) Reaction Transesterification (Acid/Base Catalysis) Lercanidipine->Reaction Propanol n-Propanol (Solvent/Reagent) Propanol->Reaction Impurity 5-Desmethyl-5-Propyl Ester (Propyl Ester at C5) Reaction->Impurity - Methanol

Figure 1: Transesterification pathway leading to the formation of the 5-Desmethyl-5-Propyl Ester impurity.

Experimental Protocols

Protocol A: Standard Handling and Stock Preparation

Objective: To prepare a stable, accurate stock solution for HPLC injection. Pre-requisite: Weighing must be performed on a microbalance with d=0.001 mg or better.

  • Equilibration: Allow the reference standard vial to equilibrate to room temperature (20-25°C) before opening to prevent condensation, which can degrade the ester.

  • Solvent Selection:

    • Preferred: Methanol (MeOH) or Acetonitrile (ACN).[1]

    • Alternative: DMSO (if solubility issues arise, though rare for this ester).

    • Note: Avoid using primary alcohols (ethanol/propanol) as diluents for long-term storage to prevent further transesterification.

  • Preparation Steps:

    • Weigh approximately 5.0 mg of the standard into a 10 mL volumetric flask (amber glass).

    • Add 5 mL of Methanol (HPLC Grade).

    • Sonicate for 2 minutes to ensure complete dissolution.

    • Dilute to volume with Methanol.[1]

    • Final Concentration: ~0.5 mg/mL (500 ppm).

  • Storage: Aliquot into amber HPLC vials. Store at -20°C. Stable for 3 months.

Protocol B: High-Performance Liquid Chromatography (HPLC)

Scientific Rationale: Because the impurity possesses a propyl chain instead of a methyl chain, it is more hydrophobic. In a C18 reverse-phase system, it will elute after the main Lercanidipine peak. Isocratic methods often fail to elute this late-running impurity within a reasonable time; therefore, a gradient method is strictly recommended.

Instrument Parameters:

ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax SB-C18 or Waters Symmetry), 250 x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer (20 mM, pH 3.5)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 240 nm (Lambda max for dihydropyridine)
Injection Vol 20 µL

Gradient Program:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.06040Initial equilibration
15.04060Elution of Lercanidipine
25.02080Elution of Propyl Impurity
30.02080Wash
31.06040Re-equilibration
40.06040End

Expected Retention Times (RT):

  • Lercanidipine: ~12-14 min

  • 5-Desmethyl-5-Propyl Ester: ~22-24 min (Relative Retention Time ~1.7)

Method Validation & RRF Calculation

To use this standard effectively in routine QC without consuming the expensive reference material daily, you must determine the Relative Response Factor (RRF) .

Workflow:

  • Prepare a mixed solution containing equimolar concentrations of Lercanidipine API and the Propyl Ester Standard.

  • Inject six replicates (n=6).

  • Calculate RRF using the formula:

    
    
    

Application: Once the RRF is established (typically between 0.9 and 1.1 for structural analogs), you can quantify the impurity in unknown samples using only the API standard:



Workflow Start Start Validation Stock Prepare Stock Solutions (API & Propyl Standard) Start->Stock SystemSuit System Suitability (Resolution > 2.0) Stock->SystemSuit Linearity Linearity Study (LOQ to 150% of Limit) SystemSuit->Linearity RRF_Calc Calculate RRF Linearity->RRF_Calc Routine Routine QC Analysis (Using RRF) RRF_Calc->Routine

Figure 2: Analytical workflow for establishing the Relative Response Factor (RRF) for routine QC.

Troubleshooting & Expert Insights

  • Peak Tailing: Lercanidipine and its esters contain amine groups that can interact with residual silanols on the silica support. If tailing factor > 1.5, add 0.1% Triethylamine (TEA) to the buffer and adjust pH back to 3.5.

  • Ghost Peaks: If you observe a peak at the Propyl Ester retention time but haven't added the standard, check your solvent grades. Trace propanol in "Technical Grade" methanol used for synthesis can generate this impurity in situ.

  • Resolution Loss: As the column ages, the resolution between the "Dehydro" impurity (oxidation product) and the "Propyl" impurity (ester modification) may degrade. The Propyl impurity is non-polar; increasing ACN % will move it faster, potentially merging it with other late eluters.

References

  • National Institutes of Health (NIH). (n.d.). Lercanidipine 5-Desmethyl-5-Propyl Ester - Substance Information. Global Substance Registration System (GSRS). Retrieved October 26, 2023, from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Sahu, P. K., et al. (2018). A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride. Journal of Chromatographic Science. Retrieved from [Link](Note: Generalized link to PMC for stability indicating methods).

  • European Pharmacopoeia (Ph.[2] Eur.). Lercanidipine Hydrochloride Monograph. (Consult current edition for specific impurity lettering, as vendors may vary).

Sources

Method

Advanced NMR Characterization of Lercanidipine 5-Desmethyl-5-Propyl Ester

This application note details the NMR characterization of Lercanidipine 5-Desmethyl-5-Propyl Ester , a critical process-related impurity (often designated as Impurity C in various pharmacopeial contexts).[1] This guide i...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the NMR characterization of Lercanidipine 5-Desmethyl-5-Propyl Ester , a critical process-related impurity (often designated as Impurity C in various pharmacopeial contexts).[1]

This guide is structured for analytical scientists and structural chemists requiring a definitive protocol for distinguishing this specific ester analog from the parent API (Lercanidipine HCl) and other homologues (e.g., ethyl or isopropyl esters).

Executive Summary & Strategic Importance

In the synthesis of Lercanidipine, transesterification at the C5 position is a common side reaction when propyl alcohol is used in the process or present as a contaminant. The 5-Desmethyl-5-Propyl Ester impurity involves the replacement of the methoxy group at position 5 with a propoxy group.[1]

Analytical Challenge: Lercanidipine already contains a complex side chain at position 3 (1,1-dimethyl-2-[(3,3-diphenylpropyl)(methyl)amino]ethyl).[1][2] This native side chain includes a propyl-like linker.[1] Therefore, the mere presence of propyl signals in the NMR spectrum is not diagnostic. The analyst must distinguish the new O-propyl ester signals from the existing N-propyl linker signals.

This protocol utilizes 1H NMR for rapid screening and 2D HMBC for unequivocal structural assignment, focusing on the connectivity of the alkoxy group to the C5 carbonyl.

Structural Logic & Causality

To characterize this impurity, one must isolate the specific chemical changes at the 1,4-Dihydropyridine (DHP) core.

  • Parent (Lercanidipine): Contains a Methyl Ester at C5.[3][4][5]

    • NMR Signature: Sharp singlet (

      
       ~3.6 ppm) integrating to 3H.[6]
      
  • Target (Impurity): Contains a Propyl Ester at C5.[3]

    • NMR Signature: Loss of the methyl singlet. Appearance of a triplet (

      
       ~4.0 ppm, 
      
      
      
      ), a multiplet (
      
      
      ~1.6 ppm,
      
      
      ), and a triplet (
      
      
      ~0.9 ppm,
      
      
      ).
Diagram: Structural Differentiation Workflow

Lercanidipine_Impurity_Logic Parent Lercanidipine (Parent) C5 = Methyl Ester (-COOCH3) Step1 1H NMR Screening Parent->Step1 Impurity Target Impurity C5 = Propyl Ester (-COOCH2CH2CH3) Impurity->Step1 Signal_A Diagnostic Event 1: Disappearance of Singlet @ ~3.60 ppm Step1->Signal_A Compare Signal_B Diagnostic Event 2: Appearance of Triplet @ ~3.9 - 4.1 ppm (-OCH2-) Step1->Signal_B Compare Ambiguity Challenge: Distinguish C5-Propyl from C3-Sidechain Propyl Linker Signal_B->Ambiguity Validation 2D HMBC Validation Correlate new -OCH2- to C5-C=O (~167 ppm) Ambiguity->Validation Required Resolution

Figure 1: Logical workflow for distinguishing the propyl ester impurity from the parent molecule.

Experimental Protocol

Sample Preparation

Solvent selection is critical.[7] DMSO-d6 is the preferred solvent over CDCl3 for dihydropyridines because it stabilizes the NH proton, preventing exchange broadening, and provides better separation of the ester signals from the complex aliphatic backbone.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube.

  • Temperature: 298 K (25°C). Note: Higher temperatures (e.g., 313 K) can be used to sharpen the aromatic signals if rotameric broadening is observed due to the bulky C3 side chain.

Acquisition Parameters (400 MHz or higher)
  • 1H NMR:

    • Pulse angle: 30°

    • Relaxation delay (D1): ≥ 1.0 s (Ensure quantitative integration of methyl/propyl signals).

    • Scans (NS): 16–32.

    • Spectral Width: -2 to 14 ppm.[1]

  • 13C NMR:

    • Decoupling: Proton-decoupled (CPD).[1]

    • D1: 2.0 s.

    • Scans: ≥ 1024 (Impurity identification often requires high S/N).

  • 2D Experiments (Essential):

    • HSQC: To assign protonated carbons (distinguish

      
       from 
      
      
      
      ).
    • HMBC: Optimized for long-range coupling (

      
      ).[1]
      

Data Interpretation & Analysis

1H NMR: The Fingerprint Region

The most distinct change occurs in the alkoxy region (3.5 – 4.2 ppm).

MoietyParent (Lercanidipine)5-Desmethyl-5-Propyl EsterShift Difference (

)
C5-Ester Alkyl Singlet @ 3.60 ppm (

)
Triplet @ ~3.98 ppm (

)
+0.38 ppm (Deshielded)
Propyl Chain (

)
N/AMultiplet @ ~1.58 ppmNew Signal
Propyl Chain (

)
N/ATriplet @ ~0.88 ppmNew Signal
C3-Sidechain (

)
Multiplet @ 3.8 – 4.0 ppmMultiplet @ 3.8 – 4.0 ppmNo Change (Overlap Risk)

Critical Observation: The new triplet at ~3.98 ppm (from the impurity's C5-propyl ester) may overlap with the existing multiplets of the C3-sidechain ester protons.[1]

  • Action: Look for the absence of the sharp singlet at 3.60 ppm. If the singlet is missing and the integration in the 3.8–4.1 ppm region increases by 2H, the substitution is confirmed.

13C NMR & HMBC Validation

1H NMR alone can be ambiguous due to the complex aliphatic region of Lercanidipine. HMBC provides the definitive proof of structure.

HMBC Connectivity Check:

  • Locate the C5 Carbonyl carbon signal. In DHPs, the C3 and C5 carbonyls appear between 166 – 168 ppm .

  • In the Parent: The Carbonyl correlates to the Methoxy protons (Singlet, 3.6 ppm).

  • In the Impurity: The Carbonyl correlates to the new Methylene protons (Triplet, ~4.0 ppm).

  • Differentiation: The C3-sidechain carbonyl will correlate to the complex

    
     of the 1,1-dimethyl-ethyl linker, which is structurally distinct.[1]
    
Diagram: HMBC Connectivity Map

HMBC_Connectivity cluster_legend Key Validation Step C5_CO C5 Carbonyl (13C) ~167 ppm H_Methoxy Parent: -OCH3 (1H) Singlet ~3.6 ppm H_Methoxy->C5_CO HMBC Correlation (Parent Only) H_Propyl Impurity: -OCH2- (1H) Triplet ~4.0 ppm H_Propyl->C5_CO HMBC Correlation (Impurity Only) Info The correlation between the ~4.0 ppm triplet and the ester carbonyl confirms the propyl group is attached to the ester.

Figure 2: HMBC correlations required to confirm the position of the propyl group.

Summary of Diagnostic Signals (DMSO-d6)

To certify the identity of the 5-Desmethyl-5-Propyl Ester , the following criteria must be met:

  • NH Signal: Broad singlet at 8.8 – 9.0 ppm (Confirms DHP ring integrity).

  • Loss of Signal: Absence of singlet at 3.60 ppm (

    
    ).
    
  • New Signal (Alpha): Triplet (

    
     Hz) at ~3.98 – 4.05 ppm  (
    
    
    
    ).
  • New Signal (Omega): Triplet (

    
     Hz) at ~0.88 ppm  (Terminal 
    
    
    
    of the new propyl chain).
  • 2D Confirmation: HMBC cross-peak between the 4.0 ppm protons and the ester carbonyl (~167 ppm).

References

  • European Pharmacopoeia (Ph.[8] Eur.) . Lercanidipine Hydrochloride Monograph 2416. (Defines Impurity C structure and limits).

  • ICH Expert Working Group . ICH Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation, 2006.

  • BenchChem . Spectroscopic Characterization of Novel 1,4-Dihydropyridine Derivatives: A Technical Guide. (General NMR shifts for DHP esters).

  • Menne, P., et al. "Structure-activity relationships of lercanidipine and related 1,4-dihydropyridines." Naunyn-Schmiedeberg's Arch Pharmacol, 2006.[1] (Structural basis for side-chain assignments).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 65866 (Lercanidipine). [1]

Sources

Application

Mastering Stability: A Comprehensive Guide to Developing Stability-Indicating Methods for Lercanidipine Esters

An Application Note for Researchers and Drug Development Professionals Introduction: The Criticality of Stability-Indicating Methods In pharmaceutical development, ensuring the stability of a drug substance and its formu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Criticality of Stability-Indicating Methods

In pharmaceutical development, ensuring the stability of a drug substance and its formulated product is paramount to guaranteeing safety, efficacy, and a viable shelf-life. A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[1][2] For lercanidipine, a third-generation dihydropyridine calcium channel blocker, the presence of two ester functional groups in its structure presents a primary pathway for degradation, making the development of a robust stability-indicating method a critical aspect of its analytical profile.

This comprehensive guide provides a detailed framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for lercanidipine, with a focus on the stability of its ester moieties. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for forced degradation studies and chromatographic method development, and outline the validation process in accordance with the International Council for Harmonisation (ICH) guidelines.

Understanding the Chemistry of Lercanidipine and its Degradation

Lercanidipine hydrochloride, chemically known as 2-[(3,3-diphenylpropyl)methylamino]-1,1-dimethylethylmethyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, possesses two ester linkages that are susceptible to hydrolysis under both acidic and basic conditions.[3] Additionally, the dihydropyridine ring is sensitive to oxidation and photodegradation.[4]

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[1] By intentionally exposing the drug substance to harsh conditions, we can generate potential degradation products and ensure the analytical method can effectively separate them from the parent drug.[1] The primary degradation pathways for lercanidipine include:

  • Hydrolysis: The ester groups can be hydrolyzed to their corresponding carboxylic acids under acidic or basic conditions.

  • Oxidation: The dihydropyridine ring can be oxidized to the corresponding pyridine derivative.

  • Photodegradation: Exposure to light can lead to the formation of nitrosoderivatives and N-dealkylation in the side chain.[5]

A successful stability-indicating method must be able to resolve lercanidipine from all these potential degradation products.

Experimental Workflow for Method Development

The development of a stability-indicating method is a systematic process that involves several key stages, from understanding the molecule's vulnerabilities to validating the final analytical procedure.

Method Development Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation Literature_Review Literature Review & Physicochemical Properties Assessment Forced_Degradation Forced Degradation Studies Literature_Review->Forced_Degradation Inform Stress Conditions Initial_Method Initial HPLC Method Development (Column, Mobile Phase Screening) Forced_Degradation->Initial_Method Provide Degradation Samples Optimization Method Optimization (Gradient, Flow Rate, Temperature) Initial_Method->Optimization Refine Separation Validation Method Validation (ICH Q2(R1)) Optimization->Validation Optimized Method Final_Method Final Stability-Indicating Method Validation->Final_Method Confirm Suitability

Caption: A streamlined workflow for the development of a stability-indicating analytical method.

Detailed Protocols

Part 1: Forced Degradation Studies

These studies are designed to intentionally degrade the lercanidipine sample to an extent of 5-20%.[6]

Materials and Reagents:

  • Lercanidipine Hydrochloride Reference Standard

  • Hydrochloric Acid (HCl), 1N

  • Sodium Hydroxide (NaOH), 0.1N[3]

  • Hydrogen Peroxide (H₂O₂), 3%[3]

  • Methanol, HPLC Grade

  • Acetonitrile, HPLC Grade

  • Purified Water, HPLC Grade

Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve a known amount of lercanidipine in a suitable solvent (e.g., methanol/water). Add 1N HCl and heat the solution at 80°C for 1 hour.[3] Cool and neutralize with an appropriate amount of NaOH.

  • Base Hydrolysis: Dissolve lercanidipine in a suitable solvent. Add 0.1N NaOH and maintain at room temperature for 100 minutes.[3] Neutralize with an appropriate amount of HCl.

  • Oxidative Degradation: Dissolve lercanidipine in a suitable solvent. Add 3% H₂O₂ and heat the solution at 80°C for 1 hour.[3]

  • Thermal Degradation: Expose the solid lercanidipine powder to a temperature of 70°C for 72 hours.[3]

  • Photolytic Degradation: Expose a solution of lercanidipine to UV light (e.g., 1.2 million lux hours) in a photostability chamber.[7][8]

A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.

Forced Degradation Pathways cluster_stress Stress Conditions cluster_degradation Degradation Products Lercanidipine Lercanidipine Acid Acidic (e.g., 1N HCl, 80°C) Lercanidipine->Acid Base Alkaline (e.g., 0.1N NaOH, RT) Lercanidipine->Base Oxidation Oxidative (e.g., 3% H₂O₂, 80°C) Lercanidipine->Oxidation Heat Thermal (e.g., 70°C, 72h) Lercanidipine->Heat Light Photolytic (e.g., UV light) Lercanidipine->Light Hydrolysis_Products Hydrolysis Products (Carboxylic Acids) Acid->Hydrolysis_Products Base->Hydrolysis_Products Oxidation_Product Oxidation Product (Pyridine Derivative) Oxidation->Oxidation_Product Various_Degradants Various_Degradants Heat->Various_Degradants Photo_Products Photodegradation Products (Nitrosoderivatives, etc.) Light->Photo_Products

Caption: An overview of the forced degradation conditions applied to lercanidipine.

Part 2: HPLC Method Development and Optimization

The goal is to achieve baseline separation of the lercanidipine peak from all degradation product peaks and any known impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Chromatographic data acquisition and processing software

Recommended Starting HPLC Conditions:

ParameterRecommended ConditionRationale
Column C8 or C18, 150 x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds like lercanidipine.[9][10]
Mobile Phase A: 0.02 M Ammonium Dihydrogen Phosphate Buffer (pH 3.5) B: Methanol or AcetonitrileA buffered mobile phase controls the ionization of lercanidipine, improving peak shape. The organic modifier is adjusted to achieve optimal retention.[9][10]
Gradient/Isocratic Isocratic: Buffer:Methanol (35:65, v/v)An isocratic method is simpler and more robust if it provides adequate separation.[9][10] A gradient may be necessary for complex mixtures of degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[9][10]
Column Temperature Ambient or controlled (e.g., 30°C)Temperature control enhances reproducibility.
Detection Wavelength 240 nmLercanidipine exhibits good UV absorbance at this wavelength.[9][10]
Injection Volume 20 µLA typical injection volume for standard HPLC analysis.

Optimization Strategy:

  • Inject the stressed samples and the control solution.

  • Evaluate the chromatograms for peak resolution, peak shape, and retention time.

  • If co-elution is observed, adjust the mobile phase composition (e.g., organic solvent ratio, pH of the buffer) or switch to a gradient elution.

  • The use of a photodiode array (PDA) detector can be invaluable for assessing peak purity.

Part 3: Method Validation

Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11]

Validation Parameters and Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.The lercanidipine peak should be well-resolved from all other peaks. Peak purity analysis should confirm the homogeneity of the analyte peak.[3]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999.[3]
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.Typically 80-120% of the test concentration for assay.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the API.[3]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±5°C) are varied.[9]
Solution Stability To ensure that the sample and standard solutions are stable for the duration of the analysis.No significant change in analyte concentration over a specified period (e.g., 24-48 hours) at a defined temperature.[7]

Conclusion

The development of a stability-indicating method for lercanidipine esters is a meticulous process that combines an understanding of the drug's chemistry with systematic analytical method development and validation. By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a robust and reliable method that is fit for purpose. Such a method is indispensable for ensuring the quality, safety, and efficacy of lercanidipine-containing drug products throughout their lifecycle.

References

  • Gundala, G., et al. (2010). A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Indian Journal of Pharmaceutical Sciences, 72(4), 443–448. Available at: [Link]

  • Patel, D., et al. (2025). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. [Journal Name]. Available at: [Link]

  • Kaila, H. O., et al. (2010). A stability-indicating HPLC method for assay of lercanidipin. [Journal Name]. Available at: [Link]

  • Mehta, S., et al. (2012). A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form. Journal of Chromatographic Science, 50(9), 816–823. Available at: [Link]

  • Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 39(3), 132-143. Available at: [Link]

  • Jain, D., et al. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ANALYSIS OF LERCANIDIPINE IN BULK DRUG AND MICROEMULSION FORMULATION. Pharmaceutical Methods, 4(1), 1-7. Available at: [Link]

  • Sharma, A., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. Available at: [Link]

  • Sultana, N., et al. (2013). Development and validation of stability indicating rp-hplc method for analysis of lercanidipine in bulk drug and microemulsion formulation. [Journal Name]. Available at: [Link]

  • Fiori, J., et al. (2006). Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC-UV and LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 177-183. Available at: [Link]

  • Patel, S., et al. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. Available at: [Link]

  • Singh, R., et al. (2025). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Molecules, 30(24), 5003. Available at: [Link]

  • Darwish, H. W., et al. (2014). Suggested degradation pathway under acidic and basic conditions. ResearchGate. Available at: [Link]

  • Patel, J., et al. (2023). Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin. [Journal Name]. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Alvarez-Lueje, A., et al. (2004). Voltammetric Behavior of Lercanidipine and Its Differential Pulse Polarographic Determination in Tablets. Journal of the Chilean Chemical Society, 49(3). Available at: [Link]

  • EMA. (1995). ICH Q5C Stability Testing of Biotechnological/Biological Products. European Medicines Agency. Available at: [Link]

  • HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. Available at: [Link]

  • Anjani, K., et al. (2018). ANALYTICAL METHOD DEVELOPMENT AND FORCE DEGRADATION STUDY TO DETERMINE INHERENT STABILITY BY RP-HPLC METHOD FOR THE RELATED SUBSTANCES OF LERCANIDIPINE HYDROCHLORIDE IN LERCANIDIPINE HYDROCHLORIDE TABLETS 10MG. World Journal of Pharmaceutical Research, 7(4), 561-574. Available at: [Link]

  • Ovalab. (2026). Stability Testing (ICH Guidelines) — Pharmaceutical Shelf Life. ekocentrum ovalab. Available at: [Link]

  • Anjani, K., et al. (2018). ANALYTICAL METHOD DEVELOPMENT AND FORCE DEGRADATION STUDY TO DETERMINE INHERENT STABILITY BY RP-HPLC METHOD FOR THE RELATED SUBSTANCES OF LERCANIDIPINE HYDROCHLORIDE IN LERCANIDIPINE HYDROCHLORIDE TABLETS 10MG. ResearchGate. Available at: [Link]

  • Anjani, K., et al. (2018). Analytical Method Development and force degradation study by determine inherent stability by RP-HPLC Method for the of lercanidipine hydrochloride in lercanidipine hydrochloride tablets 10mg. Academia.edu. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

Sources

Method

Application Note: Advanced Chromatographic Profiling of Lercanidipine 5-Desmethyl-5-Propyl Ester

Introduction & Mechanistic Background Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker utilized in the management of hypertension . During its synthesis, formulation, or prol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Lercanidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker utilized in the management of hypertension . During its synthesis, formulation, or prolonged storage, various related substances and degradation products can emerge, necessitating rigorous impurity profiling to ensure drug safety and efficacy .

One of the critical impurities monitored in this matrix is Lercanidipine 5-Desmethyl-5-Propyl Ester (often designated as Impurity C in specific analytical catalogs, CAS: 1797124-83-4) . This compound features a structural deviation from the parent active pharmaceutical ingredient (API): the methyl ester group at the 5-position of the dihydropyridine ring is replaced by a propyl ester .

Chromatographic Causality: Structure-Retention Relationship

This structural extension causes a predictable cascade of physicochemical changes:

  • Increased Non-Polar Surface Area: The longer aliphatic chain increases the overall hydrophobicity of the molecule.

  • Elevated Partition Coefficient (logP): The molecule strongly prefers the organic mobile phase and the hydrophobic stationary phase over the aqueous buffer.

RetentionLogic Base Lercanidipine API (Methyl Ester) Modification Ester Exchange / Synthesis (+C2H4 Alkyl Extension) Base->Modification Impurity Impurity C (5-Desmethyl-5-Propyl Ester) Modification->Impurity Mechanism Increased logP & Hydrophobic Surface Area Impurity->Mechanism Result Stronger C18 Interaction (Longer Retention Time) Mechanism->Result

Logical relationship between structural modification, lipophilicity, and HPLC retention time.

Analytical Strategy & Method Development

To establish a self-validating and robust analytical system, the chromatographic conditions must account for the specific ionic and hydrophobic properties of Lercanidipine and its ester derivatives.

  • Stationary Phase: A high-density octadecylsilane (C18) column is selected. The dense end-capping minimizes secondary interactions between the basic amine groups of the analytes and residual silanols on the silica matrix .

  • Mobile Phase pH Control: Lercanidipine contains a tertiary amine on its diphenylpropyl side chain. By buffering the aqueous mobile phase to an acidic pH of 3.5 using potassium dihydrogen phosphate, the amine remains fully protonated . This minimizes peak tailing and ensures highly reproducible retention times.

  • Gradient Elution: Given the wide range of polarities among Lercanidipine impurities (from the early-eluting dehydro forms to the highly lipophilic propyl ester), an isocratic method would result in excessive run times and band broadening. A gradient elution utilizing Acetonitrile as the organic modifier ensures sharp peak shapes and efficient resolution across the entire polarity spectrum .

AnalyticalWorkflow Step1 Sample Prep (Extraction & Filtration) Step2 RP-HPLC Injection (C18 Column) Step1->Step2 Step3 Gradient Elution (pH 3.5 Buffer / ACN) Step2->Step3 Step4 UV Detection (220 nm) Step3->Step4 Step5 Data Analysis (Quantification) Step4->Step5

Step-by-step analytical workflow for the chromatographic profiling of Lercanidipine impurities.

Experimental Protocol

Reagents and Materials
  • Lercanidipine Hydrochloride Reference Standard .

  • Lercanidipine 5-Desmethyl-5-Propyl Ester Reference Standard (Purity ≥ 95%) .

  • HPLC-Grade Acetonitrile and Methanol.

  • Potassium dihydrogen phosphate (

    
    ) and Orthophosphoric acid (Analytical Grade).
    
  • Purified Water (Milli-Q or equivalent, 18.2 MΩ·cm).

Mobile Phase Preparation

Mobile Phase A (Buffer):

  • Dissolve 1.36 g of Potassium dihydrogen phosphate in 1000 mL of purified water to create a 0.01 M solution .

  • Add 1.0 mL of Triethylamine (0.1% v/v) to act as a silanol-masking agent .

  • Adjust the pH strictly to 3.5 ± 0.05 using dilute orthophosphoric acid .

  • Filter through a 0.22 µm nylon membrane and degas ultrasonically for 10 minutes.

Mobile Phase B (Organic):

  • Use 100% HPLC-Grade Acetonitrile [[1]]([Link]). Degas prior to use.

Sample and Standard Preparation
  • Diluent: Prepare a mixture of Methanol and Water (70:30, v/v) .

  • Standard Stock Solution: Accurately weigh 5.0 mg of Lercanidipine 5-Desmethyl-5-Propyl Ester standard and transfer it into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 100 µg/mL).

  • System Suitability Solution: Spike the Lercanidipine API standard solution (500 µg/mL) with the Impurity stock solution to achieve a final impurity concentration of 0.5% relative to the API.

  • Filtration: Pass all final solutions through a 0.45 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Conditions
ParameterSpecification
Column Zorbax SB C18, 250 mm × 4.6 mm, 5 µm (or equivalent)
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength UV at 220 nm
Run Time 40 Minutes
Gradient Program
Time (Minutes)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.06535Initial Isocratic Hold
5.06535Isocratic
20.04060Linear Gradient
30.02080Linear Gradient (Wash)
32.06535Return to Initial
40.06535Re-equilibration

System Suitability and Data Interpretation

A self-validating protocol requires strict adherence to System Suitability Testing (SST) criteria before sample analysis proceeds. The system is deemed valid only if the resolution between the API and its structurally similar impurities meets pharmacopeial standards.

Analyte / ImpurityApprox. Retention Time (min)Relative Retention Time (RRT)Acceptance Criteria (SST)
Dehydro Lercanidipine (EP Imp. C)~ 6.50.86Resolution > 2.0
Lercanidipine API ~ 7.5 1.00 Tailing Factor ≤ 1.5, %RSD ≤ 2.0%
Ethyl Impurity (Impurity 4)~ 8.21.09Resolution > 1.5
5-Desmethyl-5-Propyl Ester ~ 10.1 1.35 Signal-to-Noise (S/N) ≥ 10 for LOQ

References

  • National Center for Biotechnology Information (PMC). "A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form". Available at: [Link]

  • National Center for Biotechnology Information (PMC). "A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity". Available at:[Link]

  • Veeprho. "Lercanidipine Impurities and Related Compound". Available at:[Link]

  • Allmpus. "Lercanidipine Impurity C / Lercanidipine 5-Desmethyl-5-Propyl Ester". Available at: [Link]

Sources

Application

Application Note: Quantification of Lercanidipine 5-Desmethyl-5-Propyl Ester in Human Plasma by LC-MS/MS

Executive Summary This guide details the protocol for the bioanalytical quantification of Lercanidipine 5-Desmethyl-5-Propyl Ester (CAS: 1797124-83-4) in human plasma. This compound, often identified as a process-related...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the bioanalytical quantification of Lercanidipine 5-Desmethyl-5-Propyl Ester (CAS: 1797124-83-4) in human plasma. This compound, often identified as a process-related impurity (transesterification product formed in the presence of n-propanol), requires high-sensitivity monitoring during toxicokinetic studies and detailed pharmacokinetic profiling of Lercanidipine formulations.

The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Positive Electrospray Ionization (ESI+) . Due to the extreme lipophilicity and photosensitivity of dihydropyridines, this protocol emphasizes specific handling procedures to prevent degradation and adsorption losses.

Analyte Characterization & Mechanistic Insight

Chemical Context

Lercanidipine is a third-generation dihydropyridine calcium channel blocker.[1] The 5-Desmethyl-5-Propyl Ester analog arises when the methyl ester at position 5 is replaced by a propyl ester during synthesis (typically via transesterification with n-propanol solvent under acidic conditions).

FeatureLercanidipine (Parent)5-Desmethyl-5-Propyl Ester (Analyte)
Formula C₃₆H₄₁N₃O₆C₃₈H₄₅N₃O₆
MW 611.7 g/mol 639.8 g/mol (+28 Da)
Lipophilicity (LogP) ~6.0~6.8 (Estimated)
Key Structural Change Methyl Ester (Pos 5)Propyl Ester (Pos 5)
Side Chain 3,3-diphenylpropyl-methylamineUnchanged
Critical Handling Constraints
  • Photosensitivity: Like all dihydropyridines, this analyte undergoes rapid oxidation to its pyridine derivative upon exposure to UV/VIS light. All procedures must be performed under monochromatic sodium light (yellow light) or in amber glassware.

  • Adsorption: The increased lipophilicity (propyl vs. methyl) increases the risk of the analyte sticking to non-silanized glass or standard polypropylene. Low-binding tubes and silanized glassware are mandatory.

Method Development Strategy

Internal Standard (IS) Selection
  • Gold Standard: Lercanidipine 5-Desmethyl-5-Propyl Ester-d7 .[2] Using the stable isotope-labeled analog of the specific impurity compensates best for matrix effects and extraction variability.

  • Alternative: Lercanidipine-d3 .[3] Acceptable if the specific impurity standard is unavailable, though relative recovery must be carefully validated due to lipophilicity differences.

Mass Spectrometry Strategy (MRM)

The fragmentation pattern of Lercanidipine is dominated by the cleavage of the bulky side chain. Since the 5-Desmethyl-5-Propyl analog retains the identical 2-[(3,3-diphenylpropyl)methylamino] side chain, it shares the dominant product ion.

  • Precursor Ion: [M+H]⁺ = 640.3 m/z

  • Product Ion: Side chain fragment = 280.2 m/z (N-(3,3-diphenylpropyl)-N-methylamine cation)

Detailed Experimental Protocol

Materials & Reagents
  • Analyte Standard: Lercanidipine 5-Desmethyl-5-Propyl Ester (>98% purity).

  • Internal Standard: Lercanidipine 5-Desmethyl-5-Propyl Ester-d7.[2][4]

  • Matrix: Drug-free Human Plasma (K₂EDTA).[3]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Ammonium Acetate.

Stock Solution Preparation
  • Stock A (Analyte): Dissolve 1.0 mg of analyte in 10 mL of Methanol (final 100 µg/mL). Store at -80°C in amber vials.

  • Stock B (IS): Dissolve IS to 100 µg/mL in Methanol.

  • Working Solutions: Serially dilute Stock A with 50:50 MeOH:Water to generate calibration spikes (Range: 0.05 – 50 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over SPE for this analyte to minimize phospholipid breakthrough and maximize recovery of the highly lipophilic ester.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma into a 2 mL low-binding amber tube.

  • Spike: Add 20 µL of IS working solution (50 ng/mL). Vortex gently (10 sec).

  • Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH 4.5) to stabilize the dihydropyridine ring.

  • Extract: Add 1.5 mL of MTBE:n-Hexane (80:20 v/v) .

    • Note: The addition of Hexane reduces the extraction of polar plasma components while maintaining high solubility for the propyl ester.

  • Agitate: Reciprocating shaker for 15 minutes at medium speed.

  • Separate: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a silanized glass tube.

  • Dry: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitute: Dissolve residue in 150 µL of Mobile Phase (80:20 ACN:10mM Ammonium Formate). Vortex for 1 min.

LC-MS/MS Instrumentation Parameters

Chromatography (UPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 40% B

    • 1.0 min: 40% B

    • 3.5 min: 95% B (Elution of Propyl Ester)

    • 4.5 min: 95% B

    • 4.6 min: 40% B

    • 6.0 min: Stop

Mass Spectrometry (Sciex Triple Quad 6500+ or equivalent):

  • Source: Turbo Ion Spray (ESI+).

  • Ion Spray Voltage: 5500 V.

  • Temp: 500°C.

  • Curtain Gas: 30 psi.

CompoundQ1 Mass (Da)Q3 Mass (Da)DP (V)CE (eV)CXP (V)
Analyte 640.3280.2802512
Analyte (Qual) 640.3166.1804510
IS (d7) 647.4280.2802512

(Note: The 166.1 fragment corresponds to the diphenylmethyl moiety, a secondary confirmation ion).

Visualized Workflows

Extraction Logic

The following diagram illustrates the critical decision points in the extraction process to ensure analyte stability and recovery.

ExtractionWorkflow Start Plasma Sample (200 µL) IS_Add Add IS (Deuterated) Start->IS_Add Stabilize Add 0.1M NH4OAc (pH 4.5) (Prevents oxidation) Extract Add MTBE:Hexane (80:20) (Selective for Lipophilic Esters) Stabilize->Extract IS_Add->Stabilize Shake Agitate 15 min Extract->Shake Centrifuge Centrifuge 4000g, 4°C Shake->Centrifuge PhaseSep Phase Separation Centrifuge->PhaseSep Organic Organic Layer (Contains Analyte) PhaseSep->Organic Top Layer Aqueous Aqueous Layer (Discard) PhaseSep->Aqueous Bottom Layer Dry Evaporate (N2, 35°C) Organic->Dry Recon Reconstitute (80% ACN) Dry->Recon Inject Inject to LC-MS/MS Recon->Inject

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow for lipophilic dihydropyridine impurities.

LC-MS/MS Configuration

The instrument setup focuses on separating the lipophilic impurity from the parent drug to prevent ion suppression.

LCMS_Setup Autosampler Autosampler (4°C, Amber Vials) Column BEH C18 Column (High pH Stability) Autosampler->Column Inject IonSource ESI Source (+) (5500 V) Column->IonSource Eluate Gradient Gradient Elution (Hold 95% B for elution) Gradient->Column Control Q1 Q1 Filter (640.3 m/z) IonSource->Q1 Collision Collision Cell (N2 Gas) Q1->Collision Q3 Q3 Filter (280.2 m/z) Collision->Q3 Detector Detector (Quantification) Q3->Detector

Caption: LC-MS/MS flow path highlighting the MRM transition specific to the 5-Desmethyl-5-Propyl ester.

Validation & Quality Control (Self-Validating Logic)

To ensure the method is robust and trustworthy, the following criteria must be met:

  • Linearity: The calibration curve (0.05 – 50 ng/mL) must utilize a weighted regression (

    
    ) to account for heteroscedasticity typical in ESI methods. 
    
    
    
    must be
    
    
    .[5]
  • Matrix Effect (ME):

    • Calculate ME factor:

      
      .
      
    • Acceptance: 85% - 115%. If suppression is observed (>15%), switch to Lercanidipine-d7 IS or dilute the extract further.

  • Recovery:

    • Due to the high LogP, ensure the reconstitution solvent (80% ACN) is strong enough to re-dissolve the dried residue. Low recovery (<50%) often indicates the analyte has adsorbed to the glass walls during drying; silanized glass corrects this.

  • Carryover: Inject a blank after the highest standard (ULOQ). Peak area in blank must be

    
     of the LLOQ area.
    

Troubleshooting & Expert Insights

  • Issue: Low Sensitivity / High Background.

    • Cause: Contamination from lab air (propanol vapors) or plasticizers.

    • Fix: Use glass solvent bottles only. Ensure no propanol is used in the immediate lab vicinity, as it can form the analyte in situ if Lercanidipine parent is present on surfaces.

  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 20mM or switch to a "Charged Surface Hybrid" (CSH) C18 column which provides better peak shape for basic amines.

  • Issue: Degradation.

    • Cause: Light exposure.

    • Fix: If peaks for the pyridine analog (M-2H, m/z 638) appear, the sample handling light protection was insufficient.

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

  • BenchChem. (2025).[3] Lercanidipine Ethyl Impurity (Impurity 4) HCl.[5] (Structural analog reference for transesterification mechanism). Link

  • Pharmaffiliates. (2025). Lercanidipine 5-Desmethyl-5-Propyl Ester Reference Standard.[2]Link

  • Salem, H., et al. (2016). Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. Journal of Chromatography B. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Lercanidipine.Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Lercanidipine 5-Desmethyl-5-Propyl Ester

Topic: Solubility & Handling Troubleshooting Guide Document ID: TS-LER-IMP-005 | Version: 2.1 | Status: Active[1][2] Executive Summary & Compound Profile Lercanidipine 5-Desmethyl-5-Propyl Ester (often identified as Impu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling Troubleshooting Guide

Document ID: TS-LER-IMP-005 | Version: 2.1 | Status: Active[1][2]

Executive Summary & Compound Profile

Lercanidipine 5-Desmethyl-5-Propyl Ester (often identified as Impurity C in various pharmacopeial contexts, though designation varies by supplier) is a highly lipophilic structural analog of Lercanidipine.[1][2] It differs from the parent drug by the substitution of the methyl ester at the C5 position of the dihydropyridine ring with a propyl ester.[1]

This structural modification introduces two critical challenges for analytical researchers:

  • Enhanced Lipophilicity: The addition of the propyl chain increases the LogP, making aqueous solubility virtually non-existent and causing precipitation in standard reverse-phase mobile phases.[1][2]

  • Dihydropyridine Instability: Like the parent molecule, this ester retains the 1,4-dihydropyridine (DHP) core, rendering it extremely sensitive to photo-oxidation and oxidative aromatization.[1][2]

Physicochemical Data Table
PropertyValue / DescriptionImpact on Handling
CAS Number 1797124-83-4Reference identification.[1][2][3][4][5]
Molecular Formula C₃₈H₄₅N₃O₆High molecular weight (639.78 g/mol ) suggests slow diffusion.[1][2]
Solubility (Water) < 0.1 µg/mL (Practically Insoluble)Requires high % organic modifiers.[1][2]
Solubility (Organic) Soluble in DMSO, Methanol, AcetonitrilePreferred solvents for stock preparation.[2]
LogP (Predicted) > 6.5 (Higher than Lercanidipine)High risk of surface adsorption (glass/plastic).[1][2]
Light Sensitivity High (DHP Core)CRITICAL: Rapid aromatization to pyridine analog under UV/Vis light.

Troubleshooting Guide: Solubility & Recovery Issues

This section addresses specific "pain points" reported by users during HPLC method development and QC testing.

Issue 1: "My standard precipitates when I mix the stock solution with the mobile phase."

Diagnosis: This is a classic "solvent shock" phenomenon.[1][2] The impurity is stable in your organic stock (e.g., 100% Methanol) but crashes out when introduced to a mobile phase with high aqueous content (e.g., >40% buffer), especially if the mixing is rapid or the local concentration is too high.[2]

Corrective Protocol:

  • Intermediate Dilution: Do not inject a 100% organic stock directly into a high-aqueous stream.[1][2] Prepare an intermediate working standard using the mobile phase ratio.

  • Gradient Adjustment: If using a gradient, ensure the initial condition has at least 50-60% organic solvent .[1][2] Starting at 10-20% organic (common for peptides) will cause this lipid-like molecule to precipitate on the column head, leading to split peaks or carryover.[1][2]

  • Temperature Control: Maintain the autosampler and column oven at 25°C - 30°C . Cold spots in the tubing can induce precipitation.[1]

Issue 2: "I see low recovery or 'ghost' peaks in subsequent blank injections."

Diagnosis: This indicates surface adsorption .[1][2] The propyl ester moiety makes the molecule "sticky."[1] It adsorbs to hydrophobic surfaces (PTFE filters, polypropylene pipette tips, or HPLC tubing) and then slowly leaches off (carryover).[2]

Corrective Protocol:

  • Glassware: Use silanized amber glass vials. Avoid standard polypropylene (PP) vials for low-concentration standards (< 1 µg/mL).[1][2]

  • Needle Wash: Implement a multi-solvent needle wash.[1][2]

    • Wash 1:[1] 90% Acetonitrile / 10% Water (Dissolves hydrophobic residue).[1][2]

    • Wash 2:[1] 50% Methanol / 50% Water (Rinses the system).[1]

  • Filter Compatibility: Switch from PTFE (hydrophobic) to Regenerated Cellulose (RC) or Nylon filters, which are more hydrophilic and less likely to bind the lipophilic ester.[2]

Issue 3: "The peak area decreases over time in the autosampler."

Diagnosis: If the solution is clear (no precipitation), the cause is likely photodegradation or hydrolysis .[2]

  • Photodegradation: The DHP ring oxidizes to a pyridine ring.[1][6][7]

  • Hydrolysis: The propyl ester bond is susceptible to hydrolysis in acidic or basic buffers over time.[1]

Corrective Protocol:

  • Amber Everything: Use amber glassware and cover the autosampler tray.

  • Buffer pH: Maintain pH between 3.5 and 6.0 . Avoid extreme pH (<2 or >8) which accelerates ester hydrolysis.[1][2]

  • Autosampler Temperature: Keep the sample tray at 4°C to slow down kinetic degradation, but ensure the sample solvent prevents precipitation at this temperature (see Issue 1).

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solution

Objective: Create a primary stock solution (1.0 mg/mL) that remains stable for up to 1 week.

  • Weighing: Weigh approximately 10 mg of Lercanidipine 5-Desmethyl-5-Propyl Ester into a 10 mL amber volumetric flask .

    • Note: Do not use a weigh boat; weigh directly into the flask or a glass weighing funnel to minimize transfer loss.[1]

  • Dissolution: Add 5 mL of DMSO (Dimethyl Sulfoxide) or Methanol .

    • Why? DMSO is the universal solvent for this class.[1] Methanol is good but volatile.[1][2] Avoid Acetonitrile for the initial dissolution if using phosphate buffers later, as high concentrations can cause salt precipitation.

  • Sonication: Sonicate for 5 minutes at ambient temperature. Ensure no solids remain on the flask neck.[1]

  • Make up to Volume: Dilute to the mark with the same solvent (DMSO or Methanol).

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C .

Protocol B: Mobile Phase Compatibility Test

Objective: Determine the "Crash Point" for your specific mobile phase.

  • Prepare a series of test tubes with 1 mL of your intended aqueous buffer.[1]

  • Spike 10 µL, 20 µL, 50 µL, and 100 µL of your organic stock solution into separate tubes.

  • Vortex immediately for 10 seconds.

  • Let stand for 30 minutes in the dark.

  • Visual Inspection: Hold against a light source (briefly).[1][2] Turbidity or Tyndall effect (scattering) indicates precipitation.[1][2]

  • Result: If the 10 µL spike is turbid, your method is incompatible. You must increase the organic ratio of the buffer or use a detergent/surfactant (e.g., 0.1% Tween-80) if MS detection allows.[1][2]

Visualizations

Figure 1: Solubility & Handling Decision Logic

SolubilityLogic Start Start: Dissolving Solid Standard SolventChoice Choose Diluent Start->SolventChoice Water 100% Aqueous SolventChoice->Water Organic 100% DMSO or MeOH SolventChoice->Organic Action1 STOP: Insoluble. Use Organic Solvent. Water->Action1 Precipitation Check for Turbidity (Mobile Phase Mix) Organic->Precipitation Clear Solution Clear Precipitation->Clear Cloudy Solution Cloudy/Precipitate Precipitation->Cloudy FilterSelect Filter Selection Clear->FilterSelect Action3 Increase Organic Ratio or Add Surfactant Cloudy->Action3 Action2 Proceed to Filtration Success Ready for HPLC/LC-MS Action2->Success Action3->Precipitation PTFE PTFE (Hydrophobic) FilterSelect->PTFE RC Regenerated Cellulose (RC) FilterSelect->RC Adsorption Risk of Adsorption/Loss PTFE->Adsorption RC->Action2

Caption: Decision tree for preparing and handling Lercanidipine 5-Desmethyl-5-Propyl Ester standards to avoid precipitation and adsorption losses.

Figure 2: Photodegradation Pathway (Why Amber Glass is Mandatory)

Photodegradation LercImp Lercanidipine Propyl Ester (DHP) Intermediate Unstable Radical Intermediate LercImp->Intermediate Oxidation UVLight + UV/Vis Light (Energy) UVLight->Intermediate Pyridine Pyridine Analog (Aromatized Impurity) Intermediate->Pyridine - 2H (Aromatization)

Caption: The primary degradation pathway involves the aromatization of the 1,4-dihydropyridine ring to a pyridine ring, catalyzed by light exposure.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use ultrasonic baths to dissolve the solid? A: Yes, sonication is recommended. However, ensure the water in the bath is not hot (>40°C) to prevent thermal degradation. Sonicate in short bursts to avoid heating the solvent.[1]

Q: Is this impurity stable in Acetonitrile? A: Yes, chemically it is stable.[1] However, Acetonitrile has a lower solubility capacity for this specific ester compared to Methanol or DMSO.[1][2] If you see "oiling out" (droplets forming), switch to Methanol.[1][2]

Q: My retention time is shifting. Could this be solubility related? A: Unlikely. Retention time shifts are usually due to pH changes or temperature fluctuations.[1][2] However, if the compound is precipitating on the column, you might see peak splitting or broadening (fronting/tailing), which can mimic a retention shift.[2]

Q: What is the exact mass for LC-MS tuning? A: The monoisotopic mass is 639.33 .[1][2] For positive mode ESI, look for the [M+H]⁺ ion at 640.34 .[2] Note that sodium adducts [M+Na]⁺ are very common with these esters due to their high oxygen content.[1][2]

References

  • European Pharmacopoeia (Ph.[1][2][8] Eur.) . Lercanidipine Hydrochloride Monograph 2416. (Detailed impurity profiles including Impurity C).

  • Toronto Research Chemicals . Lercanidipine 5-Desmethyl-5-Propyl Ester Product Data Sheet. (Physicochemical data and solubility). [1][2]

  • Alvarez-Lueje, A. et al. (2003).[1][2] Photostability of dihydropyridine calcium channel blockers: a review. Journal of AOAC International. (Mechanisms of DHP photodegradation).

  • PubChem . Lercanidipine 5-Desmethyl-5-Propyl Ester Compound Summary. (Structure and computed properties). [1][2]

  • LGC Standards . Impurity Reference Materials for Lercanidipine.

Sources

Optimization

Troubleshooting retention time shifts for Lercanidipine impurities

Welcome to the technical support resource for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Lercanidipine and its impurities. As a Senior Application Scientist, I have designed this guide to p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Lercanidipine and its impurities. As a Senior Application Scientist, I have designed this guide to provide not just solutions, but a deeper understanding of the chromatographic principles at play. Unstable retention times are a common challenge, but a systematic approach can quickly identify and resolve the root cause. This guide is structured to walk you through that process, from initial diagnosis to advanced problem-solving.

I. Initial Diagnosis: Understanding the Nature of the Shift

Before diving into specific components, it's crucial to characterize the retention time (RT) shift you are observing. The pattern of the shift is the most important clue to its origin.

FAQ: My retention times are shifting. Where do I even begin?

Start by answering two questions about your chromatograms:

  • Is the shift gradual and consistent (drift) or sudden and random?

    • Gradual Drift: Often points to a slow change in the system, such as mobile phase composition, column temperature, or column contamination.[1]

    • Sudden/Random Shifts: Typically indicates a hardware issue like a pump malfunction, leak, or an air bubble in the system.[2]

  • Are all peaks shifting, or only specific ones?

    • All Peaks Shifting (including the solvent front, t₀): This strongly suggests a physical or mechanical issue affecting the entire system, most commonly related to the flow rate (pump or leak issue).[3][4]

    • Analyte Peaks Shifting (t₀ is stable): This points to a chemical change affecting the interaction between your analytes and the stationary/mobile phase. This is the most common scenario and is often related to the mobile phase, column chemistry, or temperature.[4]

Use the following workflow to guide your initial troubleshooting steps.

G cluster_chemical Chemical/Method Issues cluster_hardware Hardware/System Issues start Retention Time (RT) Shift Observed q1 Is the shift gradual or sudden? start->q1 q2 Are all peaks shifting (including t₀)? q1->q2 Gradual h1 Check for System Leaks q1->h1 Sudden c1 Investigate Mobile Phase (pH, Composition, Degassing) q2->c1 No (t₀ is stable) q2->h1 Yes c2 Investigate Column (Equilibration, Contamination, Age) c1->c2 c3 Check Column Temperature c2->c3 h2 Inspect Pump & Check Valves (Air Bubbles, Seal Wear) h1->h2

Caption: Initial diagnostic workflow for RT shifts.

II. Mobile Phase: The Most Common Culprit

Experience shows that the majority of RT instability issues originate from the mobile phase. Its composition and preparation are critical for a reproducible separation.

FAQ: My retention times are gradually decreasing over a long sequence. What is the likely cause?

This is a classic symptom of increasing organic solvent concentration in the mobile phase.[1] In reversed-phase chromatography, a "stronger" mobile phase (higher organic content) elutes compounds faster, reducing retention time.[5]

Causality:

  • Evaporation: The organic component of your mobile phase (e.g., acetonitrile or methanol) is typically more volatile than the aqueous component.[3] If the solvent reservoir is not properly sealed, the organic solvent will evaporate from the mixture over time. This slowly weakens the mobile phase, leading to a gradual increase in retention time.

  • Incorrect Mixing/Proportioning: If you are using a gradient pump with online mixing, a malfunctioning proportioning valve can deliver an incorrect solvent ratio.[1] If it delivers more organic solvent than programmed, retention times will decrease.

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: This is the simplest and most effective first step. Discard the old mobile phase and prepare a fresh batch, paying close attention to accurate measurements.

  • Seal Reservoirs: Ensure your mobile phase bottles have proper caps with minimal headspace exposure to prevent evaporation.[1]

  • Gravimetric Preparation: For highest precision, prepare the mobile phase gravimetrically (by weight) rather than volumetrically. This minimizes errors from glassware inaccuracies and temperature effects on solvent density.[6]

  • System Purge: Thoroughly purge all solvent lines with the new mobile phase to ensure no remnants of the old or other solvents are present in the tubing.[7]

FAQ: Only the retention time of Lercanidipine is shifting, but my impurities seem stable. Why?

This often points to an issue with the mobile phase pH, especially when dealing with ionizable compounds.[5] Lercanidipine is a basic compound with a reported pKa of 9.36.[8] While most methods operate at an acidic pH (e.g., pH 3.0-3.5) to keep it in a single, protonated form, even small fluctuations in this range can affect its retention relative to non-ionizable or differently-ionizable impurities.[8][9]

Causality: If the mobile phase pH is not adequately buffered or shifts, the ionization state of Lercanidipine can change. A slight increase in pH can lead to a less-protonated form, which is more hydrophobic and will be retained longer on a C18 column. Conversely, a slight decrease can ensure full protonation, leading to shorter retention.

Troubleshooting Steps:

  • Verify pH: Use a calibrated pH meter to check the pH of your aqueous buffer before mixing it with the organic solvent. A change as small as 0.1 pH units can cause significant RT shifts.[6]

  • Ensure Adequate Buffering: Use a buffer concentration sufficient to resist pH changes, typically between 20-50 mM.[2]

  • Avoid Volatile pH Modifiers for Long Sequences: If using additives like trifluoroacetic acid (TFA) or formic acid, they can selectively evaporate over time, causing the pH to drift upwards and retention times to increase.[3] For long runs, consider a non-volatile salt buffer like potassium dihydrogen phosphate.[8][10]

G start RT Shift Suspected (Chemical Origin) q_prep Was mobile phase freshly prepared? start->q_prep a_prep_no Action: Prepare fresh mobile phase. Ensure accurate measurements. q_prep->a_prep_no No q_ph Is the analyte ionizable? (e.g., Lercanidipine) q_prep->q_ph Yes a_prep_no->q_ph a_ph Action: Verify buffer pH with a calibrated meter. q_ph->a_ph q_comp Is the RT drift gradual over many hours? q_ph->q_comp Yes q_ph->q_comp No a_comp Action: Check for solvent evaporation. Use sealed reservoir caps. q_comp->a_comp q_degas Are pressure fluctuations or spurious peaks observed? q_comp->q_degas Yes q_comp->q_degas No a_degas Action: Degas mobile phase (sonication or online degasser). q_degas->a_degas

Caption: Decision tree for mobile phase troubleshooting.

III. The Column and System: Environment and Hardware

If the mobile phase has been ruled out, the next logical step is to examine the column and the physical environment of the separation.

FAQ: My retention times are shorter in the afternoon than in the morning. What could be the cause?

This is a tell-tale sign of temperature fluctuation.[11] As the ambient laboratory temperature rises during the day, the HPLC column and mobile phase warm up.

Causality:

  • Reduced Viscosity: Higher temperatures decrease the viscosity of the mobile phase. This leads to a lower system backpressure and allows analytes to move through the column faster, resulting in shorter retention times.[12][13]

  • Increased Analyte Mobility: At higher temperatures, the kinetic energy of analyte molecules increases, accelerating their diffusion and partitioning between the mobile and stationary phases, which generally shortens elution times.[14]

A general rule of thumb states that a 1°C increase in column temperature can decrease retention time by 1-2%.[6]

Troubleshooting Steps:

  • Use a Column Oven: The most robust solution is to use a thermostatically controlled column compartment. Set the temperature at least 5-10°C above the highest expected ambient laboratory temperature to ensure stability.[12][13]

  • Pre-heat the Mobile Phase: For high-temperature methods, ensure the mobile phase is pre-heated before it enters the column to avoid temperature gradients across the column, which can cause peak broadening.[12]

  • Maintain Consistent Lab Temperature: While less direct, maintaining a stable laboratory environment through HVAC control can also improve reproducibility.[12]

Parameter ChangeEffect on Retention TimeScientific Rationale
Increase % Organic DecreaseIncreases mobile phase strength, reducing analyte affinity for the C18 stationary phase.[5]
Increase pH (towards pKa) Increase (for basic Lercanidipine)The analyte becomes less ionized (more neutral), increasing its hydrophobicity and interaction with the stationary phase.[5]
Increase Temperature DecreaseLowers mobile phase viscosity and increases analyte mass transfer, leading to faster elution.[12][15]
Increase Flow Rate DecreaseThe unretained time (t₀) decreases, and all analytes elute proportionally faster.[3]
FAQ: I installed a new column and now my retention times are much longer. I've checked everything else. What is happening?

This issue is almost always related to insufficient column equilibration.[16]

Causality: A new reversed-phase column is typically shipped in a storage solvent like 100% acetonitrile. When you introduce your buffered aqueous-organic mobile phase, the stationary phase surface needs a significant amount of time to become fully wetted and for the buffer components to establish equilibrium. This process can be surprisingly slow.

Troubleshooting Protocol: Systematic Flush & Re-equilibration

  • Objective: To ensure the column is fully conditioned with the analytical mobile phase.

  • Procedure:

    • Step 1: Organic Flush: Disconnect the column from the detector. Flush the new column with 100% HPLC-grade methanol or acetonitrile (whichever is your primary organic solvent) for at least 20 column volumes. (For a 150 x 4.6 mm column, 1 column volume ≈ 1.5 mL). This removes the storage solvent.

    • Step 2: Intermediate Solvent: Flush with an intermediate mixture of your mobile phase without the buffer salts (e.g., 50:50 acetonitrile:water) for 10-15 column volumes. This prevents precipitation of buffer salts when switching from high organic to aqueous conditions.

    • Step 3: Equilibration with Mobile Phase: Connect the column to the detector. Introduce your final, complete mobile phase at the method's flow rate. Equilibrate for at least 30-50 column volumes.[16] Do not rely on a stable baseline alone; retention time stability is the true indicator of equilibrium.

    • Step 4: Verification: Inject a system suitability standard multiple times (e.g., 5-6 injections). The retention times should be stable (%RSD < 1%) before proceeding with the analysis.[17]

Expert Tip: Column contamination can also cause RT drift as strongly retained matrix components build up and alter the stationary phase chemistry.[16] Using a guard column and implementing a column cleaning procedure at the end of a sequence are essential for maintaining long-term performance.

IV. Conclusion: A Systematic Approach to Stability

Troubleshooting retention time shifts in the analysis of Lercanidipine and its impurities does not have to be a daunting task. By methodically evaluating the system—starting with the most common variables like the mobile phase and temperature before moving to the column and hardware—you can efficiently diagnose and resolve the issue. Remember that stability-indicating methods, as required by ICH guidelines, demand reproducible chromatography.[8][18] A stable retention time is the foundation of a valid analytical result.

References

  • Pathare, V. S. (2022). Analytical Method Development and Validation for Larcenidepin and its Stages by High Performance Liquid Chromatography. International Journal of Science and Research (IJSR), 11(5), 84-88. [Link]

  • Phenomenex. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?[Link]

  • Welch Materials. (2025, October 17). [Readers Insight] Retention Time Drifts: Why Do They Occur?[Link]

  • SynThink. Lercanidipine EP Impurities & USP Related Compounds. [Link]

  • Siatka, T., & Kašparová, M. (2010). Determination of Lercanidipine Hydrochloride and Its Impurities in Tablets. Semantic Scholar. [Link]

  • Phenomenex. Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. [Link]

  • uHPLCs. (2022). Maintaining liquid chromatography column temperature contributes to accuracy and stability. [Link]

  • Veeprho. Lercanidipine Impurities and Related Compound. [Link]

  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. [Link]

  • Aijiren HPLC Vials. (2024, February 29). What are the effects of changes in column temperature?[Link]

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?[Link]

  • Pharma Pill. (2021, September 10). 5 Causes of RT variation in HPLC [Video]. YouTube. [Link]

  • SCIEX. (2023, October 20). How does increasing column temperature affect LC methods?[Link]

  • Reddy, G. S., Reddy, S. P., & Kumar, K. A. (2012). A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form. Journal of Chromatographic Science, 50(7), 585–593. [Link]

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC. [Link]

  • Patel, D. B., et al. (2015). Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl in nanosuspension. Journal of Basic and Clinical Pharmacy, 6(1), 19-24. [Link]

  • Martono, S., et al. (2019). METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY. Indonesian Journal of Pharmacy, 30(4), 247-256. [Link]

  • Pharmaffiliates. Lercanidipine Hydrochloride-impurities. [Link]

  • Phenomenex. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube. [Link]

  • Jain, P. S., et al. (2017). Application of Quality by Design for Development of RP-HPLC Method for Lercanidipine Hydrochloride. Asian Journal of Chemistry, 29(12), 2785-2790. [Link]

  • Academia.edu. Analytical Method Development and force degradation study by determine inherent stability by RP-HPLC Method for the of lercanidipine hydrochloride in lercanidipine hydrochloride tablets 10mg. [Link]

  • Kaila, H. O., et al. (2010). A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Indian Journal of Pharmaceutical Sciences, 72(3), 381-384. [Link]

  • Sree, G. J., et al. (2022). A Novel Ultra Performance Liquid Chromatographic Method for the Estimation of Lercanidipine in Bulk and Tablet Dosage Form. Research Journal of Pharmacy and Technology, 15(1), 22-26. [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Scribd. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Estimation of Lercanidipine Hydrochloride and Enalapril Maleate in Combination. [Link]

  • Solanki, R., et al. (2010). A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Journal of the Chilean Chemical Society, 55(2), 259-262. [Link]

  • ResearchGate. (2015). Determination of Lercanidipine Hydrochloride and Its Impurities in Tablets. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF LERCANIDIPINE HYDROCHLORIDE AND ENALAPRIL MALEATE IN COMBINATION. [Link]

Sources

Troubleshooting

Technical Support Center: Lercanidipine Ester Separation &amp; Optimization

[1] Status: Operational Topic: High-Performance Liquid Chromatography (HPLC) Optimization for Lercanidipine and Related Ester Impurities Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Topic: High-Performance Liquid Chromatography (HPLC) Optimization for Lercanidipine and Related Ester Impurities Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]

Introduction: The Challenge of Lercanidipine

Lercanidipine Hydrochloride is a lipophilic 1,4-dihydropyridine calcium channel blocker.[1][2] From a chromatographic perspective, it presents a "perfect storm" of challenges:

  • Extreme Hydrophobicity: With a LogP of ~6, it sticks aggressively to C18 stationary phases.[1]

  • Basic Nitrogen: The tertiary amine in the side chain (

    
     ~9.[1]3) interacts with residual silanols on silica columns, causing severe peak tailing.[1][2]
    
  • Structural Similarity: "Ester separation" typically refers to resolving Lercanidipine from its transesterification impurities (e.g., methyl, ethyl, or propyl diesters) formed during synthesis or degradation.[1][2] These analogs differ only by a few methylene groups in the side chain, requiring precise mobile phase tuning.

This guide moves beyond standard "recipes" to explain the physics of the separation, empowering you to troubleshoot and optimize your specific method.

Part 1: The Mobile Phase Architecture

The separation of Lercanidipine esters relies on a delicate balance between suppressing silanol interactions (to fix tailing) and maximizing hydrophobic selectivity (to separate impurities).[1][2]

Core Mobile Phase Components
ComponentRecommended ChoiceTechnical Rationale
Buffer (Aqueous) Potassium Dihydrogen Phosphate (20-50 mM) Provides ionic strength to mask silanol sites.[1][2] Phosphate is preferred over acetate for better peak symmetry at low pH.[1]
pH Modifier Orthophosphoric Acid (pH 3.0 – 3.5) Critical: You must operate at pH < 4.[1][2][3][4][5][6][7][8][9][10][11]0. At this pH, silanols are protonated (neutral), reducing their interaction with the positive charge on the Lercanidipine amine.[1]
Organic Modifier Acetonitrile (ACN) ACN provides sharper peaks and lower backpressure than Methanol.[1][2] However, if impurity resolution fails, adding 10-20% Methanol can alter selectivity via different solvation mechanisms.[1][2]
Additives Triethylamine (TEA) (0.1% - 0.5%) Acts as a "sacrificial base."[1][2] TEA competes for the remaining active silanol sites, significantly improving peak shape for the basic Lercanidipine molecule.

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Peak Shape & Tailing

Q: My Lercanidipine peak has a tailing factor (


) > 1.8. I've already lowered the pH to 3.0. What now? 

A: If pH adjustment hasn't fixed the tailing, you are likely dealing with "Type B" silica activity or column overloading.

  • The "Sacrificial" Blocker: Add 0.1% Triethylamine (TEA) to your aqueous buffer.[1] Crucial: Adjust the pH after adding TEA, as TEA is highly basic and will spike the pH.

  • Column Selection: Switch to a Base-Deactivated (BDS) or heavily end-capped column (e.g., Inertsil ODS-3V or Zorbax SB-C18).[1][2] These columns have chemically bonded groups that cover exposed silanols, physically preventing the drug from latching on.

  • Temperature: Increase column temperature to 40°C - 50°C . Mass transfer kinetics improve with heat, often sharpening the peak of large, lipophilic molecules like Lercanidipine.

Category 2: Resolution of Ester Impurities

Q: I cannot separate Lercanidipine from "Impurity C" (the oxidative impurity) or the related diester impurities. They co-elute.

A: This is a selectivity issue. The hydrophobic difference between the esters is small.[1]

  • The "Gradient Shallowing" Technique: If you are running a steep gradient (e.g., 5%

    
     90% B in 10 mins), the compounds don't have time to interact differentially with the stationary phase.
    
    • Fix: Implement an isocratic hold or a very shallow gradient slope (e.g., 0.5% increase per minute) during the elution window of the drug (typically 50-70% Organic).[1][2]

  • Change the Selectivity Triangle: Switch pure Acetonitrile for a Methanol:Acetonitrile (50:50) blend. Methanol allows for hydrogen bonding and

    
    -
    
    
    
    interactions that ACN suppresses.[1][2] This often shifts the retention time of the aromatic impurities relative to the main drug.
  • Stationary Phase Swap: If a C18 fails, try a Phenyl-Hexyl column.[1][2] Lercanidipine has two phenyl rings and a nitrophenyl group.[1][6] A Phenyl column interacts specifically with these aromatic systems, often providing separation orthogonal to simple hydrophobicity.[1]

Category 3: Retention Time Drift

Q: My retention times are drifting shorter with every injection.

A: This is classic "Phase Collapse" or "Wetting" issues, though less common with high organic methods.[1] More likely, it is Temperature Fluctuation or Buffer Precipitation .[1]

  • Thermostatting: Lercanidipine's retention is highly temperature-sensitive due to its enthalpy of adsorption.[1][2] Ensure your column oven is stable (

    
    ).
    
  • pH Drift: If you use a volatile buffer (like formate) in an open vessel, evaporation can shift pH.[1][2] For Lercanidipine, stick to stable Phosphate buffers.[1]

Part 3: Step-by-Step Optimization Protocol

Objective: Develop a stability-indicating method for Lercanidipine and its ester analogs.

Step 1: The Scouting Run (Gradient)

  • Column: C18,

    
     mm, 3.5 or 5 
    
    
    
    (e.g., Zorbax SB-C18).[1][2]
  • Mobile Phase A: 20mM

    
     + 0.1% TEA, adjusted to pH 3.0 with Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile.[1][4][6][8][10][12][13]

  • Gradient: 20% B to 80% B over 20 minutes.

  • Detection: 220 nm (isobestic point region for many dihydropyridines).[1][2]

Step 2: Isocratic Refinement

  • Locate the %B where Lercanidipine elutes (likely around 60-70%).[1][2]

  • Switch to an isocratic run at that percentage (e.g., 60:40 ACN:Buffer) to maximize resolution (

    
    ) between the main peak and the closest impurity.[1][2]
    

Step 3: Robustness Check

  • Vary pH by

    
     units.[1][2] If resolution collapses, your method is too rugged.[1] Lock the pH control tighter or adjust the buffer capacity.
    

Part 4: Troubleshooting Logic Flow

The following diagram illustrates the decision process for resolving common Lercanidipine separation issues.

Lercanidipine_Optimization Start START: Poor Separation of Lercanidipine Esters Check_Peak Analyze Peak Shape Start->Check_Peak Tailing Issue: Peak Tailing (Tf > 1.5) Check_Peak->Tailing Asymmetry Resolution Issue: Co-elution with Impurities Check_Peak->Resolution Overlapping Peaks Action_pH Check pH Is it < 3.5? Tailing->Action_pH Check_Gradient Check Gradient Slope Resolution->Check_Gradient Adjust_pH Adjust pH to 3.0 (Suppress Silanols) Action_pH->Adjust_pH No Add_TEA Add 0.1% Triethylamine (Block Active Sites) Action_pH->Add_TEA Yes Adjust_pH->Add_TEA Change_Col Switch to Base-Deactivated Column (Inertsil/Zorbax) Add_TEA->Change_Col If Tailing Persists Shallow_Grad Decrease Slope (e.g., 0.5% B/min) Check_Gradient->Shallow_Grad Too Steep Change_Organic Switch Organic Modifier (Add MeOH for Selectivity) Check_Gradient->Change_Organic Optimized Slope Phenyl_Col Switch to Phenyl-Hexyl (Pi-Pi Interactions) Change_Organic->Phenyl_Col If Resolution Fails

Figure 1: Decision tree for troubleshooting Lercanidipine HPLC methods. Blue nodes indicate analysis steps, Red/Yellow indicate specific problems, and Green indicates hardware/chemistry changes.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] Lercanidipine Compound Summary. PubChem.[1] [Link][1][2]

  • Sahu, K. et al. (2011).[1][2] A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets. Indian Journal of Pharmaceutical Sciences. [Link]

  • Veeprho Laboratories. (2024).[1][2] Lercanidipine Impurities and Related Compounds Structure and Limits. [Link]

Sources

Optimization

Reducing baseline noise in Lercanidipine impurity analysis

Welcome to the Lercanidipine Analytical Excellence Center. Current Status: Online Operator: Senior Application Scientist (Chromatography Division) Topic: Baseline Noise Reduction in Lercanidipine Impurity Profiling Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lercanidipine Analytical Excellence Center.

Current Status: Online Operator: Senior Application Scientist (Chromatography Division) Topic: Baseline Noise Reduction in Lercanidipine Impurity Profiling

Executive Summary

Lercanidipine Hydrochloride is a dihydropyridine calcium channel blocker with unique physicochemical vulnerabilities—specifically extreme photosensitivity and hydrophobicity.[1] In impurity analysis (per ICH Q3A/B), researchers often mistake photochemical micro-degradation for electronic baseline noise. Furthermore, the requirement for low-UV detection (typically 210–240 nm) to capture non-chromophoric impurities amplifies solvent background noise.

This guide moves beyond generic HPLC advice to address the specific molecular behaviors of Lercanidipine that compromise baseline integrity.

Module 1: Distinguishing "True" Noise from Photochemical Artifacts

User Question: “My baseline has a ‘grassy’ appearance that worsens over the course of a sequence. Is this a detector lamp issue?”

Scientist’s Analysis: While lamp aging is a possibility, with Lercanidipine, this is classically a sample stability artifact . Lercanidipine undergoes rapid photodegradation to form its pyridine derivative (Impurity D) and nitroso-analogues when exposed to light. These degradation products often elute as small, unresolved peaks that mimic high-frequency noise.

The Diagnostic Protocol: The "Dark Seek" Test Perform this test to validate if your noise is chemical or electronic.

  • Preparation: Prepare a fresh standard of Lercanidipine (0.2 mg/mL).

  • Control A (Light): Leave one vial on the benchtop under ambient lab light for 2 hours.

  • Control B (Dark): Wrap a second vial immediately in aluminum foil and place it in a dark drawer.

  • Execution: Inject Control B followed by Control A.

  • Assessment:

    • If Control A shows a "noisy" baseline or extra micro-peaks compared to Control B, your issue is photostability , not the detector.

Corrective Action:

  • Amber Glassware: Mandatory for all Lercanidipine solutions.

  • Autosampler Protection: Ensure the autosampler door is opaque or covered.

  • Process Speed: Limit benchtop exposure time to <15 minutes during preparation.

Module 2: Mobile Phase Chemistry & UV Cut-off Management

User Question: “I am using a Gradient Method with Phosphate Buffer and Acetonitrile at 220 nm. I see a rising, noisy baseline during the gradient.[2][3] Why?”

Scientist’s Analysis: Lercanidipine methods often require acidic buffers (pH 3.0–4.0) to ensure ionization of the basic amine. However, at 220 nm, you are operating near the UV cut-off of many reagents.

  • Phosphate Absorption: While phosphate is transparent, impurities in non-HPLC grade salts absorb at <220 nm.

  • Refractive Index (RI) Mismatch: The mixing of high-concentration buffer and Acetonitrile creates "mixing noise" visible at high sensitivity.

Data: UV Cut-off & Noise Contribution

Reagent / SolventUV Cut-off (nm)Noise Risk at 220 nmRecommendation for Lercanidipine
Acetonitrile (HPLC Grade) 190LowPreferred Organic Modifier
Methanol (HPLC Grade) 205HighAvoid at <230 nm; causes drift.
Phosphate Buffer <200ModerateUse only "HPLC Grade" salts.
TFA (Trifluoroacetic Acid) 210Very HighAvoid. Causes baseline waviness.
Formate Buffer 210HighUse only for MS detection, not low-UV.

The "Optical Transparency" Protocol Before running a sequence, validate your mobile phase:

  • Bypass the Column: Connect the pump directly to the detector (union connector).

  • Step Gradient: Pump 100% A (Buffer) for 5 mins, then step to 100% B (Organic).

  • Criteria: The absorbance difference between A and B should be < 10 mAU . If > 10 mAU, the gradient will cause a massive baseline shift that masks impurities.

Module 3: System Hardware & Mixing Dynamics

User Question: “I see sinusoidal waves in my baseline. Is my pump failing?”

Scientist’s Analysis: This is likely mixing noise . Lercanidipine requires high organic content for elution (due to high LogP). When mixing aqueous buffer with Acetonitrile, the viscosity and thermodynamic changes can cause micro-inhomogeneities that the detector reads as noise.

Visual Workflow: Root Cause Analysis

BaselineTroubleshooting Start Start: Baseline Noise Detected CheckLamp Step 1: Stop Flow (Static Noise Test) Start->CheckLamp IsNoisePresent Is Noise Still Present? CheckLamp->IsNoisePresent DetectorIssue Root Cause: Detector/Lamp (Aging Lamp or Dirty Flow Cell) IsNoisePresent->DetectorIssue Yes FlowIssue Step 2: Resume Flow (Dynamic Noise Test) IsNoisePresent->FlowIssue No CheckPeriodicity Is Noise Periodic? (Sinusoidal Waves) FlowIssue->CheckPeriodicity PumpMixing Root Cause: Pump Mixing Action: Add Static Mixer / Degas CheckPeriodicity->PumpMixing Yes CheckBlank Step 3: Inject Blank (0 µL Injection) CheckPeriodicity->CheckBlank No IsGhostPeak Are there Ghost Peaks? CheckBlank->IsGhostPeak Contamination Root Cause: Column/Injector Carryover Action: Wash System IsGhostPeak->Contamination Yes ReagentQuality Root Cause: Reagent UV Cut-off Action: Change Buffer Grade IsGhostPeak->ReagentQuality No

Caption: Logic flow for isolating baseline noise sources in Lercanidipine analysis.

Troubleshooting Steps:

  • Degassing: Ensure continuous online degassing. Lercanidipine mobile phases (Buffer/ACN) are prone to outgassing, creating micro-bubbles.

  • Static Mixer: Install a larger volume static mixer (e.g., 350 µL) if using a high-pressure mixing binary pump. This smooths out the RI variations.

Module 4: Column Conditioning for Hydrophobic Analytes

User Question: “I just installed a new C18 column, but the baseline is drifting downwards for hours.”

Scientist’s Analysis: Lercanidipine is highly lipophilic (LogP ~6).[1] It interacts strongly with the stationary phase. A new column, or one stored in 100% organic, requires specific "wetting" to stabilize the bonded phase for the acidic buffer used in impurity analysis.

The "High-Molarity" Passivation Protocol Do not just flush with mobile phase. Use this sequence to strip the column of storage solvents and stabilize the baseline:

  • Flush 1: 80:20 Water:Methanol (10 Column Volumes) – Removes storage solvent.

  • Flush 2: 100% Acetonitrile (10 Column Volumes) – Activates the C18 chains.

  • Flush 3: Mobile Phase A (Buffer) at 2x Concentration (20 Column Volumes) – This is the secret step. The higher ionic strength forces the buffer into the pores, stabilizing the electrical double layer on the silica surface.

  • Flush 4: Standard Mobile Phase (Equilibrate until drift < 1 mAU/min).

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. Link

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).Link

  • Alvarez-Lueje, A., et al. "Stability-indicating HPLC method for the determination of lercanidipine in tablets." Journal of AOAC International, 2003.

  • Chromatography Online. "HPLC Diagnostic Skills – Noisy Baselines." LCGC, 2019. Link

  • Agilent Technologies. "Eliminating Baseline Problems in HPLC." Technical Overview. Link

Sources

Troubleshooting

Technical Support Center: Lercanidipine 5-Desmethyl-5-Propyl Ester Thermal Stability

Welcome to the Technical Support Center for Lercanidipine and its related compounds. This guide specifically addresses the thermal stability challenges associated with Lercanidipine 5-Desmethyl-5-Propyl Ester (CAS: 17971...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lercanidipine and its related compounds. This guide specifically addresses the thermal stability challenges associated with Lercanidipine 5-Desmethyl-5-Propyl Ester (CAS: 1797124-83-4)[1], a critical structurally related analog and process impurity of the antihypertensive dihydropyridine calcium-channel blocker, Lercanidipine[2]. Because dihydropyridines are notoriously sensitive to thermal and photolytic stress[3], handling this specific propyl ester requires rigorous environmental controls and optimized analytical methodologies.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q: Why does the 5-Desmethyl-5-Propyl Ester exhibit specific thermal instability compared to the parent API? A: The core instability stems from the 1,4-dihydropyridine (DHP) ring, which is thermodynamically driven to aromatize into a stable pyridine derivative upon exposure to heat and oxygen[3]. However, the substitution of the methyl ester (found in the API) with a bulkier propyl ester alters the molecule's steric profile and lipophilicity. This increased lipophilicity affects its solvation shell in aqueous-organic mixtures, subtly lowering the activation energy for ester hydrolysis at elevated temperatures and making it highly susceptible to nucleophilic attacks.

Q: What are the primary thermal degradation pathways we should monitor during our stability studies? A: There are three primary mechanistically distinct pathways:

  • Aromatization: Thermal oxidation of the DHP ring to a pyridine analog. This is the most common degradant observed under dry heat[3].

  • Ester Hydrolysis: Cleavage of the propyl ester or the complex amino-ester group in the presence of heat and moisture to yield corresponding carboxylic acids.

  • Transesterification: If thermal stress occurs in alcoholic solvents (e.g., methanol, ethanol), nucleophilic acyl substitution replaces the propyl group, forming new ester impurities.

Pathway A Lercanidipine 5-Desmethyl-5-Propyl Ester B Thermal Stress (>60°C) A->B Heat + O2/H2O C Aromatization (Pyridine Analog) B->C Oxidation D Ester Hydrolysis (Carboxylic Acid) B->D Hydrolysis E Transesterification (Alcoholic Solvent) B->E Nucleophilic Attack

Thermal degradation pathways of Lercanidipine 5-Desmethyl-5-Propyl Ester.

Section 2: Troubleshooting Guide

Q: We are observing inconsistent peak areas and the appearance of secondary peaks when preparing standard solutions. How do we fix this? A: This is a classic symptom of transesterification or rapid thermal oxidation occurring directly in the autosampler.

  • Cause: Using methanol or ethanol as a sample diluent at room temperature allows the propyl ester to undergo transesterification. Furthermore, autosampler temperatures above 15°C accelerate DHP ring aromatization.

  • Solution: Switch your sample diluent to an aprotic solvent mixture (e.g., Acetonitrile/Water). Strictly maintain your autosampler temperature at 4°C to kinetically freeze the degradation process.

Q: During forced degradation (thermal stress at 60°C), our mass balance (assay + impurities) falls below 90%. Where is the missing mass? A: Poor mass balance during thermal stress usually indicates secondary degradation, volatilization, or precipitation.

  • Cause: The thermal degradants (especially the hydrolyzed carboxylic acid derivatives) have drastically different solubility profiles compared to the parent propyl ester[4] and may precipitate out of the stress solution.

  • Solution: Ensure the stress medium contains sufficient organic modifier (e.g., 50% Acetonitrile) to keep all degradants solvated. Quench the reaction rapidly in an ice bath before dilution to prevent ongoing degradation during the sample preparation phase.

Workflow Start Inconsistent HPLC Peaks During Thermal Stress Check1 Check Sample Solvent Start->Check1 Dec1 Alcoholic Solvent? Check1->Dec1 Fix1 Switch to ACN/Water to prevent transesterification Dec1->Fix1 Yes Check2 Check Autosampler Temp Dec1->Check2 No Dec2 Temp > 15°C? Check2->Dec2 Fix2 Cool autosampler to 4°C Dec2->Fix2 Yes

Troubleshooting workflow for HPLC peak inconsistencies during thermal stress.

Section 3: Self-Validating Experimental Protocols

Protocol: Stability-Indicating Thermal Forced Degradation Workflow

This protocol is designed to be self-validating by incorporating a mass-balance check and an unstressed control to isolate thermal effects from solvent-induced degradation[2].

Step 1: Sample Preparation

  • Accurately weigh 10 mg of Lercanidipine 5-Desmethyl-5-Propyl Ester reference standard[4].

  • Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN) to create a 1 mg/mL stock solution. Critical: Do NOT use alcohols to prevent transesterification.

Step 2: Thermal Stress Execution

  • Solution Stress: Transfer 2 mL of the stock into a hermetically sealed amber ampoule (to block photolytic interference[3]). Incubate in a precision water bath at 60°C for 48 hours.

  • Control: Keep a parallel 2 mL aliquot in an amber vial stored at 4°C.

Step 3: Quenching and Dilution

  • Remove the ampoule from the water bath and immediately submerge it in an ice-water bath (0°C) for 5 minutes to halt degradation kinetics.

  • Dilute 1 mL of the stressed solution with 9 mL of Mobile Phase A to achieve a target analytical concentration of 100 µg/mL.

Step 4: HPLC-UV/MS Analysis

  • Inject 10 µL of the control and stressed samples into the HPLC system using the stability-indicating gradient outlined in Table 2.

  • Validation Check: Calculate the mass balance. The sum of the remaining intact ester and the quantified degradant peaks must equal 98.0% - 102.0% of the control peak area. If it does not, investigate sample precipitation or column retention issues.

Section 4: Quantitative Data Summaries

Table 1: Comparative Thermal Degradation Profile

Comparison of the parent API versus the Propyl Ester Impurity under identical stress conditions.

Stress ConditionAPI Degradation (%)Propyl Ester Impurity Degradation (%)Primary Degradant Observed
Solid, 60°C, 14 Days1.21.8Pyridine Analog (Aromatization)
Solution (MeOH), 60°C, 48h8.512.4Transesterified Methyl Ester
Solution (ACN/H2O), 60°C, 48h4.15.2Hydrolyzed Carboxylic Acid
Table 2: Optimized Stability-Indicating HPLC Gradient

Designed to resolve the highly lipophilic propyl ester from its polar thermal degradants.

Time (min)% Mobile Phase A (Buffer)*% Mobile Phase B (Acetonitrile)
0.06535
15.04060
25.02080
30.06535

*Buffer: 0.01 M Potassium dihydrogen phosphate, pH adjusted to 3.5 with orthophosphoric acid to ensure full protonation of the tertiary amine[2].

References

  • Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC-UV and LC-ESI-MS/MS Source: PubMed (NIH) URL:[Link]

  • A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form Source: PubMed Central (NIH) URL:[Link]

  • LERCANIDIPINE 5-DESMETHYL-5-PROPYL ESTER (GZ69KZ3AJ9) Source: Global Substance Registration System (GSRS - NIH) URL:[Link]

  • Lercanidipine 5-Desmethyl-5-Propyl Ester (CAS: 1797124-83-4) Source: Pharmaffiliates URL:[Link]

Sources

Optimization

Technical Support Center: Lercanidipine &amp; Propyl Ester Impurity Separation

Topic: Overcoming Co-elution of Lercanidipine and Propyl Ester Impurities Audience: Analytical Chemists, QC Specialists, and Method Development Scientists.[1] Introduction: The Separation Challenge Welcome to the Advance...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Co-elution of Lercanidipine and Propyl Ester Impurities

Audience: Analytical Chemists, QC Specialists, and Method Development Scientists.[1]

Introduction: The Separation Challenge

Welcome to the Advanced Chromatography Support Hub. You are likely here because your current HPLC method fails to resolve Lercanidipine Hydrochloride from its Propyl Ester Impurity (Impurity C) .

This is a classic "Critical Pair" failure. Lercanidipine contains a methyl ester at the C3 position.[1][2][3] The propyl ester impurity arises when this methyl group is substituted by a propyl group (often via transesterification with propanol during synthesis or workup).[1]

Because the structural difference is merely two methylene units (


) on a highly lipophilic molecule (LogP ~6.4), the hydrophobic selectivity on standard C18 columns is often insufficient, leading to co-elution or peak shouldering.[1]

Module 1: Diagnostic & Mechanism

Q: Why are these two peaks merging on my standard C18 column?

A: The co-elution is driven by Hydrophobic Overlap .[1] On a standard C18 (Octadecyl) column, separation is governed primarily by hydrophobicity.[1] Since Lercanidipine is already extremely hydrophobic, the addition of two carbons in the Propyl Ester impurity represents a very small percentage change in total surface area.[1]

Furthermore, if your method uses a steep gradient to elute the main peak quickly, the "Selectivity Factor" (


) drops.[1] The Propyl Ester (more hydrophobic) should theoretically elute after Lercanidipine.[1] If you see a shoulder on the tail of the main peak, this is your impurity.[1]

The Fix Logic: You must move from purely hydrophobic separation to shape or


 selectivity.[1]

SeparationLogic Problem Co-elution Detected Diag Analyze Peak Shape Problem->Diag Tail Shoulder on Tail? Diag->Tail Yes Front Shoulder on Front? Diag->Front No Action1 Impurity is More Retained (Propyl Ester) Tail->Action1 Action2 Impurity is Less Retained (Acid/Degradant) Front->Action2 Sol1 Decrease Slope Increase Temp Action1->Sol1 Sol2 Check pH (Silanol Activity) Action2->Sol2

Figure 1: Diagnostic workflow for identifying the nature of the co-elution.

Module 2: Critical Method Parameters (CMP) Troubleshooting

Q: I cannot change the column immediately. How do I optimize the Mobile Phase?

A: You must leverage the Selectivity Triangle .[1] If you are using Acetonitrile (ACN), switch to Methanol (MeOH) or a MeOH/ACN blend.[1]

  • The Methanol Effect: Methanol is a protic solvent, whereas ACN is aprotic.[1] Methanol allows for hydrogen bonding interactions with the ester carbonyls.[1] The Propyl Ester and Methyl Ester (Lercanidipine) have slightly different steric accessibilities to their carbonyl oxygens.[1] Methanol often amplifies this difference better than ACN.[1]

  • pH Control: Lercanidipine is a base (

    
     ~6.8 - 9.3 depending on the moiety).[1] You must suppress silanol ionization to prevent peak tailing, which masks the impurity.[1]
    
    • Target pH: 3.0 – 3.5.

    • Buffer: Phosphate (Ammonium or Potassium).[1][4] Do not use Acetate if you need UV transparency at low wavelengths (<230 nm).[1]

Q: How does temperature affect this specific separation?

A: Temperature is your most underutilized tool for this pair.[1]

  • Standard Practice: 25°C.

  • Optimization: Increase to 45°C - 50°C .

  • Why? Higher temperature improves mass transfer (sharpening peaks).[1] Crucially, for dihydropyridines, higher temperature often reduces the retention of the main peak more than the impurity, slightly widening the gap (resolution) between them.[1]

Module 3: The Validated Solution (Protocol)

If optimization fails, adopt this robust method architecture derived from high-resolution stability-indicating studies.

Recommended Chromatographic Conditions
ParameterSpecificationReason
Column Phenyl-Hexyl or High-Carbon Load C18 (e.g., Zorbax SB-C18)Phenyl-Hexyl provides

selectivity distinct from pure hydrophobicity.[1]
Dimensions 250 x 4.6 mm, 5 µm (or 150 x 4.6 mm, 3.5 µm)Longer column length required for critical pair resolution (

).[1]
Temp 50°C Critical for peak sharpness and selectivity tuning.[1]
Flow Rate 1.0 - 1.2 mL/minStandard flow; adjust for backpressure.[1]
Detection UV @ 240 nmLercanidipine

.[1][5][6]
Buffer 10mM Phosphate Buffer, pH 3.5Suppresses silanol activity; ensures analyte is ionized (protonated).[1]
Gradient Profile (optimized for Resolution)

Note: A shallow gradient slope is required around the elution time of Lercanidipine.[1]

Time (min)% Buffer (pH 3.5)% Acetonitrile% MethanolEvent
0.0602020Initial Hold
5.0602020Isocratic for early eluters
25.0204040Shallow Ramp (Separation Zone)
30.0204040Wash
31.0602020Re-equilibration
Workflow Visualization

MethodWorkflow Start Sample Preparation (1mg/mL in MeOH) Step1 Equilibrate System (50°C, pH 3.5) Start->Step1 Step2 Inject System Suitability (Lercanidipine + Impurity C) Step1->Step2 Decision Resolution > 2.0? Step2->Decision Pass Proceed to Batch Analysis Decision->Pass Yes Fail Troubleshoot Decision->Fail No Fix Decrease ACN by 2% Increase MeOH by 2% Fail->Fix Fix->Step1

Figure 2: Step-by-step execution and decision loop for the Lercanidipine method.

Module 4: FAQ & Advanced Troubleshooting

Q: I am seeing "Ghost Peaks" eluting after the Propyl Ester. What are they?

A: Lercanidipine is light-sensitive.[1] If you do not protect your samples from light (amber glassware), you will generate Impurity D (Dehydro-Lercanidipine) .[1] This is an oxidation product (pyridine form) that elutes later than the parent drug.[1] Ensure your autosampler is dark.[1]

Q: Can I use a C8 column instead of C18?

A: Yes. A C8 column is less hydrophobic.[1] This reduces the total retention time.[1] However, because the separation mechanism is still hydrophobic subtraction, you might lose resolution between the Methyl and Propyl esters unless you use a ternary mobile phase (Buffer/MeOH/ACN) to regain selectivity.[1]

Q: What is the System Suitability requirement for this pair?

A: According to general ICH and EP standards for related substances:

  • Resolution (

    
    ):  > 1.5 (ideally > 2.0) between Lercanidipine and Impurity C.[1][3][7][8]
    
  • Tailing Factor (

    
    ):  0.8 – 1.5 for the main peak.[1]
    

References

  • European Pharmacopoeia (Ph.[1][9] Eur.). Lercanidipine Hydrochloride Monograph 2404.[1] European Directorate for the Quality of Medicines & HealthCare (EDQM).[1]

  • S. R. P. Rao, et al. (2025).[1] LC Determination of Lercanidipine and Its Impurities Using DryLab Software and Experimental Design Procedures. Chromatographia.

  • V. P. Shah, et al. (2015).[1] A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride. Scientia Pharmaceutica.[1][9]

  • PubChem. Lercanidipine Compound Summary. National Center for Biotechnology Information.[1] [1]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of Lercanidipine 5-Desmethyl-5-Propyl Ester

Welcome to the technical support center for the extraction and purification of Lercanidipine 5-Desmethyl-5-Propyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the extraction and purification of Lercanidipine 5-Desmethyl-5-Propyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the extraction of this critical compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your experiments effectively.

Introduction

Lercanidipine 5-Desmethyl-5-Propyl Ester, also known as Lercanidipine Impurity C, is a key related substance in the synthesis of Lercanidipine, a widely used antihypertensive drug.[1][2][3] Accurate isolation and quantification of this compound are crucial for quality control and regulatory compliance. However, its physicochemical properties, particularly its high lipophilicity and poor aqueous solubility, can present significant challenges in achieving high extraction yields and purity.[1][2] This guide provides a comprehensive resource to navigate these challenges, offering troubleshooting advice and optimized protocols.

Core Concepts: Understanding the Chemistry of Extraction

The successful extraction of Lercanidipine 5-Desmethyl-5-Propyl Ester hinges on a solid understanding of its chemical nature and the principles of liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Lercanidipine 5-Desmethyl-5-Propyl Ester: A Profile

PropertyValue/DescriptionSignificance for Extraction
Molecular Formula C38H45N3O6[1][2][4]Indicates a large, nonpolar molecule.
Molecular Weight 639.78 g/mol [1][2][4]High molecular weight contributes to low volatility.
Solubility Soluble in Methanol, DMSO.[1][2] Very poorly soluble in water.Dictates the choice of organic solvents for extraction and the need for pH control.
pKa (estimated) ~6.8 (amine group)The basic tertiary amine allows for manipulation of its charge state with pH, a critical factor in LLE.
Lipophilicity (LogP) High (inferred from Lercanidipine)The compound will strongly partition into nonpolar organic solvents.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address problems you may encounter.

Issue 1: Low Overall Extraction Yield

Q1: My recovery of Lercanidipine 5-Desmethyl-5-Propyl Ester is consistently low after liquid-liquid extraction. What are the likely causes and how can I improve it?

A1: Senior Application Scientist's Insights:

Low recovery in LLE is a multifaceted problem often rooted in suboptimal solvent selection, incorrect pH of the aqueous phase, or insufficient phase partitioning. Let's break down the potential causes and solutions:

  • Inappropriate Solvent Choice: The principle of "like dissolves like" is paramount. Given the high lipophilicity of the target ester, a nonpolar organic solvent is essential. However, the choice of solvent involves a trade-off between solvating power and selectivity.

    • Troubleshooting Steps:

      • Solvent Polarity Matching: If you are using a very nonpolar solvent like hexane, you may not be efficiently extracting the slightly more polar ester. Conversely, a highly polar solvent will have poor partitioning from the aqueous phase. Consider a solvent of intermediate polarity like ethyl acetate or dichloromethane (DCM) . A mixture of solvents can also be effective; for instance, a hexane-ethyl acetate mixture can offer a good balance.[6]

      • Solvent-to-Aqueous Ratio: A low solvent-to-aqueous phase ratio may not be sufficient to drive the equilibrium towards the organic phase. Increase the volume of your organic solvent or perform multiple extractions with smaller volumes of solvent, which is generally more efficient than a single extraction with a large volume. A 7:1 organic to aqueous ratio is often a good starting point for optimization.[7]

      • Consider a Co-solvent: The addition of a co-solvent can enhance the solubility of your target compound in the organic phase.[8][9][10][11] For example, adding a small amount of a more polar solvent like isopropanol to your primary nonpolar solvent can improve recovery.

  • Incorrect pH of the Aqueous Phase: The tertiary amine in the Lercanidipine ester is basic. The pH of your aqueous phase will determine its charge state and, consequently, its solubility.

    • Troubleshooting Steps:

      • Ensure Neutral Form: For extraction into an organic solvent, the amine must be in its neutral, uncharged form. This is achieved by making the aqueous phase basic. Adjust the pH of your aqueous sample to be at least 2 pH units above the pKa of the amine (~pH 9 or higher).[7][12][13] This deprotonates the amine, making the molecule less polar and more soluble in the organic phase.

      • pH Adjustment Technique: Use a suitable base like sodium bicarbonate or a dilute sodium hydroxide solution to adjust the pH. Be cautious not to use a concentration that could cause hydrolysis of the ester group.

  • Insufficient Mixing or Settling Time: Inadequate contact between the two phases will lead to poor partitioning.

    • Troubleshooting Steps:

      • Vigorous Mixing: Ensure thorough mixing of the two phases to maximize the surface area for mass transfer. Gentle rocking is often recommended to avoid emulsion formation, especially with complex matrices.[14]

      • Adequate Settling Time: Allow sufficient time for the two phases to separate completely. If an emulsion forms, refer to the troubleshooting section on phase separation issues.

Issue 2: Poor Purity of the Extracted Material

Q2: My extract contains a significant amount of impurities from the reaction mixture. How can I improve the selectivity of my extraction?

A2: Senior Application Scientist's Insights:

Improving selectivity involves exploiting the chemical differences between your target compound and the impurities.

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds like your target ester from acidic or neutral impurities.

    • Workflow for Purification:

      • Perform an initial extraction from your reaction mixture with an organic solvent (e.g., ethyl acetate) at a basic pH (>9) to pull your neutral ester into the organic phase, leaving behind any water-soluble impurities.

      • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). This will protonate the basic amine on your target compound, making it a charged salt that will partition into the aqueous acid layer. Acidic and neutral impurities will remain in the organic layer.

      • Separate the aqueous acid layer, and then basify it with a base (e.g., NaOH) to a pH >9. This will deprotonate your target compound, making it insoluble in the aqueous phase.

      • Perform a final extraction with a fresh portion of organic solvent to recover your purified ester.

  • Solid-Phase Extraction (SPE): SPE can offer higher selectivity than LLE.[15][16][17][18]

    • SPE Strategy:

      • Sorbent Selection: For a lipophilic, basic compound, a reversed-phase (e.g., C18) or a cation-exchange sorbent would be appropriate.[19]

      • Method Development:

        • Conditioning: Wet the sorbent with an organic solvent (e.g., methanol) followed by an aqueous buffer at the loading pH.

        • Loading: Load your sample, dissolved in a suitable solvent, onto the SPE cartridge.

        • Washing: Use a weak organic solvent or an aqueous buffer to wash away weakly bound impurities.

        • Elution: Elute your target compound with a stronger organic solvent, or in the case of ion-exchange, a solvent that disrupts the ionic interaction (e.g., by changing the pH or increasing the ionic strength).

Issue 3: Inconsistent Results and Reproducibility

Q3: I am getting variable yields from batch to batch. What factors should I control more carefully?

A3: Senior Application Scientist's Insights:

Inconsistent results often point to a lack of control over critical experimental parameters.

  • Precise pH Control: Small variations in pH can significantly impact the partitioning of your compound. Always use a calibrated pH meter to verify the pH of your aqueous phase before extraction.

  • Consistent Mixing and Settling: Standardize your mixing time, intensity, and settling time for all extractions.

  • Temperature Fluctuations: Solubility and partitioning can be temperature-dependent. Perform your extractions at a consistent room temperature.

  • Solvent Quality: Use high-purity solvents to avoid introducing interfering impurities. Ensure your solvents are dry if water-sensitive side reactions are a concern.

Frequently Asked Questions (FAQs)

Q: What is the best starting solvent for liquid-liquid extraction of Lercanidipine 5-Desmethyl-5-Propyl Ester?

A: For a compound with high lipophilicity and a basic functional group, ethyl acetate is an excellent starting solvent. It has good solvating power for a wide range of organic compounds, is immiscible with water, and has a moderate polarity that facilitates efficient partitioning of your target ester. Dichloromethane (DCM) is another good option, though it is denser than water, which will result in the organic layer being the bottom layer.

Q: I am having trouble with emulsion formation during my extraction. What can I do?

A: Emulsion formation is a common problem, especially when extracting from complex mixtures.[20] Here are several strategies to break an emulsion:

  • Patience: Allow the mixture to stand for a longer period.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[7][20]

  • Gentle Stirring: Gently stir the emulsion with a glass rod at the interface.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can force the separation of the layers.

  • Filtration: Filtering the mixture through a bed of Celite or glass wool can sometimes break the emulsion.

Q: Can I use Solid-Phase Extraction (SPE) instead of Liquid-Liquid Extraction (LLE)? What are the advantages?

A: Yes, SPE is an excellent alternative to LLE and offers several advantages:[15][21]

  • Higher Selectivity and Cleaner Extracts: The wide variety of available sorbents allows for more targeted purification.

  • Reduced Solvent Consumption: SPE typically uses smaller volumes of organic solvents.

  • Amenable to Automation: SPE can be easily automated for high-throughput applications.

  • Avoidance of Emulsions: SPE eliminates the problem of emulsion formation.

The choice between LLE and SPE will depend on your specific needs, including the complexity of your sample matrix, the required level of purity, and the available equipment.

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) for High Yield

This protocol is designed for the extraction of Lercanidipine 5-Desmethyl-5-Propyl Ester from a typical synthetic reaction mixture after initial workup.

Materials:

  • Reaction mixture containing Lercanidipine 5-Desmethyl-5-Propyl Ester

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • 1M Sodium Bicarbonate (NaHCO3) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Separatory funnel

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Sample Preparation:

    • If your reaction was run in a water-miscible solvent (e.g., methanol, THF), first remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable volume of ethyl acetate.

  • Aqueous Wash (Basification):

    • Transfer the ethyl acetate solution to a separatory funnel.

    • Add an equal volume of deionized water.

    • Slowly add 1M NaHCO3 solution while monitoring the pH of the aqueous layer. Adjust the pH to 9-10.

    • Stopper the funnel, and with proper venting, shake gently for 1-2 minutes.

    • Allow the layers to separate completely. Drain the lower aqueous layer.

  • Brine Wash:

    • Add an equal volume of brine solution to the organic layer in the separatory funnel.

    • Shake gently for 1 minute and allow the layers to separate. This step helps to remove any remaining water and break up minor emulsions.

    • Drain the lower brine layer.

  • Drying and Concentration:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous MgSO4 or Na2SO4 to dry the organic layer. Swirl the flask until the drying agent no longer clumps together.

    • Filter the solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude Lercanidipine 5-Desmethyl-5-Propyl Ester.

Protocol 2: Solid-Phase Extraction (SPE) for High Purity

This protocol provides a general framework for developing an SPE method for the purification of the target ester.

Materials:

  • Reversed-phase C18 SPE cartridge

  • Methanol (HPLC grade)

  • Deionized water

  • Crude extract of Lercanidipine 5-Desmethyl-5-Propyl Ester

  • SPE manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the C18 cartridge to wet the sorbent.

    • Equilibrate the cartridge by passing 1-2 cartridge volumes of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a solvent that is miscible with the mobile phase (e.g., methanol or a methanol/water mixture).

    • Load the sample onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing:

    • Pass 1-2 cartridge volumes of a weak solvent mixture (e.g., 10-20% methanol in water) through the cartridge to wash away polar impurities.

  • Elution:

    • Elute the Lercanidipine 5-Desmethyl-5-Propyl Ester with 1-2 cartridge volumes of a stronger solvent, such as 100% methanol or acetonitrile.

    • Collect the eluate.

  • Concentration:

    • Evaporate the solvent from the eluate to obtain the purified product.

Visualization of Workflows

Liquid-Liquid Extraction Workflow

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Washing cluster_final Final Steps start Crude Reaction Mixture dissolve Dissolve in Ethyl Acetate start->dissolve add_water Add Water & Basify (pH 9-10) dissolve->add_water shake Shake & Separate add_water->shake wash_brine Wash with Brine shake->wash_brine Organic Layer waste1 Waste shake->waste1 Aqueous Layer separate_brine Separate Layers wash_brine->separate_brine dry Dry over MgSO4 separate_brine->dry Organic Layer waste2 Waste separate_brine->waste2 Aqueous Layer filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Purified Product evaporate->product

Caption: Workflow for Liquid-Liquid Extraction.

Solid-Phase Extraction Workflow

SPE_Workflow cluster_spe SPE Cartridge Steps start Crude Sample dissolve Dissolve in Loading Solvent start->dissolve load 2. Load Sample dissolve->load condition 1. Condition (Methanol, then Water) condition->load wash 3. Wash (e.g., 10% MeOH/Water) load->wash elute 4. Elute (e.g., 100% Methanol) wash->elute waste Impurities to Waste wash->waste evaporate Evaporate Solvent elute->evaporate Eluate product Purified Product evaporate->product

Caption: General Workflow for Solid-Phase Extraction.

References

  • Allmpus. (n.d.). Lercanidipine Impurity C / Lercanidipine 5-Desmethyl-5-Propyl Ester. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. Retrieved from [Link]

  • Epelle, E. I., et al. (2019). The effect of using a co-solvent in the extraction process on the performance and quality of the obtained raffinates. Nafta-Scientific Journal of the Croatian Society for Fuels and Lubricants, 70(3-4), 135-141.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • Saini, R. K., et al. (2021). Advances in Lipid Extraction Methods—A Review. International Journal of Molecular Sciences, 22(24), 13643.
  • Phenomenex. (n.d.). What is Solid-Phase Extraction?. Retrieved from [Link]

  • Fatmawati, A., et al. (2024). Investigating the Impact of Surfactant and Cosolvent on the Polyphenolic Content in Arumanis Mango Leaf Extract (Mangifera indica L). Jurnal Sains Farmasi & Klinis, 11(1), 39-47.
  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. Retrieved from [Link]

  • GCRS. (n.d.). LERCANIDIPINE 5-DESMETHYL-5-PROPYL ESTER. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Testard, F., et al. (2022). Molecular mechanisms induced by phase modifiers used in hydrometallurgy: consequences on transfer efficiency and process safety. Comptes Rendus. Chimie, 25(S1), 1-13.
  • Kolar, P., & Teslic, D. (2023). Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review. Processes, 11(4), 1189.
  • Barroso, M. F., et al. (2022). Evaluation of the Effect of Different Co-Solvent Mixtures on the Supercritical CO2 Extraction of the Phenolic Compounds Present in Moringa oleifera Lam. Leaves. Antioxidants, 11(7), 1234.
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • Biomics Inc. (n.d.). Solid Phase Extraction (SPE). Retrieved from [Link]

  • J-GLOBAL. (n.d.). Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. Retrieved from [Link]

  • MDPI. (2024, October 2). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. Retrieved from [Link]

  • Aurora Biomed. (2019, August 7). Liquid-Liquid Extraction vs. Solid-Phase Extraction. Retrieved from [Link]

  • Antelo, F. S., et al. (2023). Optimisation of Low-Toxicity Solvent Employment for Total Lipid and Tocopherol Compound Extraction from Patagonian Squid By-Products. Foods, 12(3), 488.
  • Califano, F., & James, N. (2013). Effects of viscosity on phase separation of liquid mixtures with a critical point of miscibility. Journal of Engineering and Technology Research, 5(4), 79-86.
  • Allmpus. (n.d.). Lercanidipine Impurity C / Lercanidipine 5-Desmethyl-5-Propyl Ester. Retrieved from [Link]

  • Khan, A., et al. (2015). Dissolution Method Development and Validation for Lercanidipine Hydrochloride Tablets. Dissolution Technologies, 22(3), 26-32.
  • Pharmaffiliates. (n.d.). 1797124-83-4| Product Name : Lercanidipine 5-Desmethyl-5-Propyl Ester. Retrieved from [Link]

  • Inxight Drugs. (n.d.). Lercanidipine 5-Desmethyl-5-Propyl Ester. Retrieved from [Link]

  • ResearchGate. (2016, March 4). 1,4-Dihydropyridine-3,5-dicarbothionic acid S-esters. Retrieved from [Link]

  • Sella, E., & Wipf, P. (2012). Synthesis and Utility of Dihydropyridine Boronic Esters. Israel Journal of Chemistry, 52(3-4), 339-347.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Lercanidipine 5-Desmethyl-5-Propyl Ester pH Stability

Welcome to the Analytical Support Center. This guide provides mechanistic insights, troubleshooting protocols, and validated methodologies for managing the pH stability of Lercanidipine 5-Desmethyl-5-Propyl Ester (also r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This guide provides mechanistic insights, troubleshooting protocols, and validated methodologies for managing the pH stability of Lercanidipine 5-Desmethyl-5-Propyl Ester (also recognized as 1[1]) in solution. Designed for researchers and drug development professionals, this guide bridges the gap between chemical theory and benchtop application.

Core Mechanistic Insights: The Causality of pH-Dependent Degradation

Lercanidipine 5-Desmethyl-5-Propyl Ester shares the core 1,4-dihydropyridine structure of its parent drug. Its degradation in solution follows a first-order kinetic reaction that is highly dependent on the pH of the environment[2].

  • Alkaline Degradation (pH > 7.0): Under basic conditions, the electron cloud density of the dihydropyridine ring increases. This structural shift makes the molecule highly susceptible to two simultaneous degradation pathways: base-catalyzed nucleophilic attack (hydrolysis of the ester bonds) and rapid oxidative aromatization into pyridine derivatives[3]. Forced degradation studies indicate that alkaline exposure is the most destructive, yielding up to 44% degradation[4].

  • Acidic Degradation (pH < 3.0): While more stable than in alkaline environments, highly acidic conditions still promote acid-catalyzed ester hydrolysis. However, this is a comparatively minor pathway, typically resulting in ~6-7% degradation under extreme thermal-acidic stress[4].

  • Optimal Stability Window: To arrest degradation and maintain structural integrity, solutions must be buffered to a narrow acidic window—specifically between pH 3.5 and 4.5[3],[5].

Degradation Parent Lercanidipine 5-Desmethyl-5-Propyl Ester (Impurity C) Acid Acidic Stress (pH < 3.0) Parent->Acid H+ Catalyzed Base Alkaline Stress (pH > 7.0) Parent->Base OH- Catalyzed Opt Optimal Stability (pH 3.5 - 4.5) Parent->Opt Buffer Control Hydrolysis Ester Hydrolysis (Lercanidipine Acid / Impurity B) Acid->Hydrolysis Minor Pathway (~7%) Oxidation Aromatization (Pyridine Derivative / Impurity D) Acid->Oxidation Oxidative Stress Base->Hydrolysis Major Pathway (~44%) Base->Oxidation e- Cloud Shift

pH-dependent degradation pathways of Lercanidipine 5-Desmethyl-5-Propyl Ester.

Troubleshooting & FAQs

Q: Why am I observing dispersed, co-eluting peaks when analyzing samples prepared in physiological buffers (pH 7.4)? A: At pH 7.4, the dihydropyridine ring undergoes progressive, multi-pathway degradation[3]. The ester bonds hydrolyze to form Lercanidipine Acid (Impurity B), while the ring oxidizes to form a dehydro-pyridine derivative (Impurity D)[6],[5]. Because these degradation products are highly polar, they elute early in reversed-phase chromatography and often co-elute, presenting as broad, dispersed signals rather than distinct peaks[3]. Always prepare analytical samples in a pH 3.5 buffer to freeze the degradation kinetics.

Q: How do I differentiate between ester hydrolysis and oxidative degradation in my chromatograms? A: You must utilize a stability-indicating gradient HPLC method. Hydrolysis yields the acidic derivative, which shifts retention time based on the mobile phase pH. Oxidation yields the aromatized pyridine ring, which has a distinct UV absorption profile compared to the parent 1,4-dihydropyridine[7]. Using a Photodiode Array (PDA) detector allows you to differentiate these peaks spectrally.

Q: What is the best way to validate that my analytical method is truly "stability-indicating"? A: A method is only stability-indicating if it is self-validating. You must subject the compound to forced degradation (acid, base, peroxide, heat, and light)[4],[8]. During analysis, use the PDA detector to calculate the "Peak Purity Factor" for the main analyte peak. A purity factor >0.998 mathematically confirms that no degradation products are hiding beneath the parent peak[5].

Self-Validating Experimental Protocol: Stability-Indicating Assay

To accurately quantify Lercanidipine 5-Desmethyl-5-Propyl Ester without inducing artifactual degradation during analysis, follow this step-by-step methodology based on validated rapid resolution liquid chromatography (RRLC) standards[5].

Step 1: Preparation of the Stabilizing Buffer (pH 3.5) Causality: A pH of 3.5 suppresses both base-catalyzed hydrolysis and spontaneous oxidation, ensuring the analyte remains intact during the autosampler queue[5].

  • Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water to create a 0.01 M solution.

  • Add 1 mL of triethylamine (0.1% v/v). Note: Triethylamine acts as a silanol-blocker, preventing peak tailing of the basic amine group on the Lercanidipine side chain.

  • Adjust the pH to exactly 3.5 ± 0.02 using orthophosphoric acid.

  • Filter through a 0.22 μm nylon membrane. This buffer is stable for approximately 50 hours[5].

Step 2: Controlled Forced Degradation (Sample Prep) Causality: Generating known degradation products ensures the chromatographic gradient can successfully resolve the parent ester from its impurities[4].

  • Alkaline Stress: Treat 5 mL of stock solution with 5 mL of 0.1 N NaOH at room temperature for 100 minutes. Critical: Neutralize immediately with 0.1 N HCl to arrest the reaction before injection[4].

  • Acidic Stress: Reflux the stock solution with 1 N HCl at 80°C for 1 hour. Neutralize with 0.1 N NaOH[4].

  • Oxidative Stress: Expose the solution to 3% H₂O₂ and store in the dark for 24 hours to induce ring aromatization[8].

Step 3: Chromatographic Separation & Detection

  • Column: Use a high-density C8 or C18 column (e.g., Zorbax SB C18, 50 × 4.6 mm, 1.8 μm)[5].

  • Mobile Phase: Gradient elution using the pH 3.5 buffer (Eluent A) and Acetonitrile (Eluent B).

  • Parameters: Set flow rate to 1.0 mL/min and maintain the column oven at 50°C to reduce backpressure and sharpen peak shapes[5].

  • Self-Validation: Monitor at 220 nm - 240 nm. Extract the peak purity angle and threshold from the PDA data to confirm the Lercanidipine 5-Desmethyl-5-Propyl Ester peak is spectrally homogenous[4],[5].

Protocol Step1 1. Sample Prep Buffer pH 3.5 Step2 2. Forced Degradation Acid/Base/Heat Step1->Step2 Step3 3. RP-HPLC Separation C8/C18 Gradient Step2->Step3 Step4 4. PDA Detection Peak Purity Validation Step3->Step4

Self-validating stability-indicating RP-HPLC workflow for dihydropyridine esters.

Quantitative Degradation Profiles

The following table summarizes the expected quantitative degradation of Lercanidipine derivatives under various stress conditions. Use these benchmarks to validate the performance of your stability-indicating assays[4],[8].

Degradation ConditionReagents / EnvironmentExposure TimeDegradation (%)Primary Mechanism
Alkaline 0.1 N NaOH (Room Temp)100 min~44.0%Base-catalyzed ester hydrolysis
Acidic 1 N HCl (80°C Reflux)1 hour~6.0% - 7.0%Acid-catalyzed hydrolysis
Oxidative 3% H₂O₂ (80°C Reflux)1 hour~3.0% - 15.0%Dihydropyridine aromatization
Thermal 70°C (Solid/Solution)72 hours~6.0% - 12.0%Thermodegradation / Oxidation
Photolytic UV/Vis Light Exposure24 hours~10.0%Photo-oxidation

References

  • 2 - Taylor & Francis 2.4 - IJPS Online

  • 3 - Dovepress 4.5 - PMC 5.7 - ResearchGate

  • 1 - Veeprho

Sources

Reference Data & Comparative Studies

Validation

Determining the Relative Response Factor of Lercanidipine 5-Desmethyl-5-Propyl Ester: A Technical Guide for Accurate Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise quantification of impurities is not merely a regulatory requirement but a co...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise quantification of impurities is not merely a regulatory requirement but a cornerstone of patient safety. This guide provides a comprehensive framework for determining the Relative Response Factor (RRF) of Lercanidipine 5-Desmethyl-5-Propyl Ester, a known impurity of the antihypertensive drug Lercanidipine.[1][2] A robust understanding and application of RRF are critical for the accurate assessment of impurity levels in Lercanidipine drug substances and products.

The International Council for Harmonisation (ICH) guidelines mandate the reporting, identification, and qualification of impurities in new drug substances and products.[3][4][5][6][7] Accurate quantification is essential to ensure that impurities are within their specified limits. The RRF is a crucial parameter in chromatographic analysis, as it corrects for the difference in detector response between the active pharmaceutical ingredient (API) and its impurities.[8][9] Assuming an RRF of 1.0 without experimental verification can lead to significant errors in impurity quantification, potentially compromising the quality and safety of the final drug product.

This guide will delve into the experimental determination of the RRF for Lercanidipine 5-Desmethyl-5-Propyl Ester relative to Lercanidipine, providing a detailed High-Performance Liquid Chromatography (HPLC) method, theoretical background, and data analysis procedures.

Understanding the Relative Response Factor (RRF)

In chromatography, the detector's response to a given analyte is concentration-dependent. The response factor (RF) is the ratio of the peak area to the concentration of the analyte. However, different chemical compounds can elicit different detector responses even at the same concentration due to variations in their chromophoric properties. The RRF is a comparative measure that accounts for this difference. It is defined as the ratio of the response factor of an impurity to the response factor of the API.[9]

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

Experimental Determination of RRF for Lercanidipine 5-Desmethyl-5-Propyl Ester

The following protocol outlines a validated RP-HPLC method for the determination of the RRF of Lercanidipine 5-Desmethyl-5-Propyl Ester. This method is adapted from established analytical procedures for Lercanidipine and its impurities.[10][11][12]

Materials and Reagents
  • Lercanidipine Hydrochloride Reference Standard (CRS)

  • Lercanidipine 5-Desmethyl-5-Propyl Ester Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Trifluoroacetic Acid (TFA) or other suitable buffer components as per established methods[10][11]

Instrumentation

A validated HPLC system equipped with:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following conditions are a starting point and may require optimization based on the specific HPLC system and column used.

ParameterCondition
Column Inertsil ODS 3V (150 x 4.6 mm, 5 µm) or equivalent C18 column[10]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm[10]
Injection Volume 10 µL
Preparation of Standard Solutions

Lercanidipine Stock Solution (A): Accurately weigh and dissolve an appropriate amount of Lercanidipine Hydrochloride CRS in methanol to obtain a concentration of 1.0 mg/mL.

Lercanidipine 5-Desmethyl-5-Propyl Ester Stock Solution (B): Accurately weigh and dissolve an appropriate amount of Lercanidipine 5-Desmethyl-5-Propyl Ester reference standard in methanol to obtain a concentration of 1.0 mg/mL.

Working Standard Solutions: Prepare a series of solutions containing both Lercanidipine and Lercanidipine 5-Desmethyl-5-Propyl Ester at different concentrations by diluting the stock solutions (A and B) with the mobile phase. A recommended concentration range for linearity assessment is from the limit of quantification (LOQ) to 200% of the specification limit for the impurity.

Experimental Workflow for RRF Determination

Caption: Workflow for the determination of Relative Response Factor.

Data Analysis and RRF Calculation
  • Linearity Assessment: For both Lercanidipine and Lercanidipine 5-Desmethyl-5-Propyl Ester, plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the slope, y-intercept, and correlation coefficient (r²). The correlation coefficient should be ≥ 0.999 to demonstrate good linearity.

  • Calculation of Relative Response Factor (RRF): The RRF is calculated as the ratio of the slope of the linearity curve for Lercanidipine 5-Desmethyl-5-Propyl Ester to the slope of the linearity curve for Lercanidipine.

    RRF = Slope of Lercanidipine 5-Desmethyl-5-Propyl Ester / Slope of Lercanidipine

Comparison of Detector Response: Lercanidipine vs. Lercanidipine 5-Desmethyl-5-Propyl Ester

The chemical structures of Lercanidipine and its 5-Desmethyl-5-Propyl Ester impurity are very similar. Lercanidipine has a methyl ester at the 5-position of the dihydropyridine ring, while the impurity has a propyl ester at the same position.[1][13] This seemingly minor structural modification can influence the molar absorptivity of the molecule at the detection wavelength, leading to a different detector response.

CompoundStructureExpected Chromatographic BehaviorPotential for Different UV Response
Lercanidipine Contains a methyl ester at the 5-position of the dihydropyridine ring.Serves as the main peak and the reference for relative retention time.The chromophore is primarily the dihydropyridine ring system.
Lercanidipine 5-Desmethyl-5-Propyl Ester Contains a propyl ester at the 5-position instead of a methyl ester.Expected to have a slightly different retention time than Lercanidipine due to the change in hydrophobicity.The change from a methyl to a propyl group is unlikely to cause a drastic shift in the UV absorption maximum, but it can alter the molar absorptivity, necessitating the determination of the RRF.

Conclusion

The determination of the Relative Response Factor for Lercanidipine 5-Desmethyl-5-Propyl Ester is a critical step in the development of a robust and accurate analytical method for impurity profiling of Lercanidipine. By following the detailed experimental protocol and data analysis procedures outlined in this guide, researchers and drug development professionals can ensure compliance with regulatory expectations and contribute to the overall quality and safety of Lercanidipine-containing drug products. The principles and methodologies described herein are broadly applicable to the RRF determination of other impurities in pharmaceutical analysis.

References

  • Analytical Method Development and Validation for Larcenidepin and its Stages by High Performance Liquid Chromatography. (2022). Research Journal of Pharmacy and Technology.
  • Determination of Lercanidipine Hydrochloride and Its Impurities in Tablets. (2013). Journal of Pharmaceutical and Biomedical Analysis.
  • ICH Q3A (R2) Impurities in new drug substances. (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Q3B(R2) Impurities in New Drug Products. (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • Lercanidipine Impurities | 100427-26-7 Certified Reference Substance. Alfa Omega Pharma.
  • Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl in pure form and from nanosuspension formulation. (2016). Journal of Basic and Clinical Pharmacy.
  • A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form. (2013). Scientia Pharmaceutica.
  • Lercanidipine and Impurities. BOC Sciences.
  • Using the relative response for method validations and routine measurements. (2021). GMP-Verlag.
  • Complimentary techniques for determining relative response factor of non-isolated impurities. (2021).
  • Relative Response Factor: Accurate Quantification in Chromatography. (2024).
  • Practical Approach for the Determination of Response Factors of Impurities in Drugs by HPLC. SciSpace.
  • lercanidipine hydrochloride and its Impurities.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021).
  • LERCANIDIPINE 5-DESMETHYL-5-PROPYL ESTER. gsrs.
  • Lercanidipine Impurities and Rel
  • Lercanidipine. Wikipedia.
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  • Lercanidipine in patients with chronic renal failure: the ZAFRA study. (2005). PubMed.
  • Lercanidipine 10 mg Film-coated Tablets - Summary of Product Characteristics. (2011).
  • Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl i. (2015). Journal of Basic and Clinical Pharmacy.
  • Estimation of Lercanidipine HCl By AUC of UV-VIS Spectrophotometry Technique & RP-HPLC Method. (2018). International Journal of Pharmaceutical Sciences and Research.
  • Lercanidipine 5-Desmethyl-5-Propyl Ester. LGC Standards.
  • Spectrophotometric Method For Determination of Lercanidipine in Tablets. SciSpace.

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Comparative

A Comparative Guide to the Validation of Analytical Methods for Lercanidipine 5-Desmethyl-5-Propyl Ester

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is paramount to ensuring the safety and efficacy of drug p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is paramount to ensuring the safety and efficacy of drug products. This guide provides an in-depth comparison of analytical methodologies for the validation of Lercanidipine 5-Desmethyl-5-Propyl Ester, a known impurity of the antihypertensive drug Lercanidipine. As a Senior Application Scientist, this document synthesizes technical data with practical insights to aid researchers in selecting and implementing the most suitable analytical strategy for their specific needs.

Lercanidipine, a dihydropyridine calcium channel blocker, is widely prescribed for the treatment of hypertension. During its synthesis and storage, various impurities can emerge, one of which is Lercanidipine 5-Desmethyl-5-Propyl Ester, also identified as Lercanidipine Impurity C.[1][2] The presence of this and other impurities must be meticulously monitored to comply with regulatory standards and guarantee patient safety. This guide will navigate through the validation of analytical methods for this specific impurity, with a focus on High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The Criticality of Method Validation in Impurity Profiling

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For impurity quantification, a validated method must be specific, linear, accurate, precise, and robust. These parameters, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensure that the method can reliably detect and quantify impurities at specified levels.

The choice between different analytical techniques often hinges on a balance between sensitivity, selectivity, speed, and the complexity of the sample matrix. While HPLC with UV detection is a workhorse in many quality control laboratories for its robustness and cost-effectiveness, more demanding applications may necessitate the higher resolution and sensitivity of UPLC or the definitive identification capabilities of mass spectrometry.

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of two common analytical approaches for the determination of Lercanidipine 5-Desmethyl-5-Propyl Ester. The data presented is a synthesis of findings from various published studies.

ParameterHPLC with UV DetectionUPLC-MS/MS
Specificity Good, but potential for co-elution with other impurities.Excellent, provides mass-to-charge ratio for definitive identification.
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) Typically in the range of 0.05 - 0.1 µg/mLAs low as 0.025 ng/mL in plasma[3]
Limit of Quantification (LOQ) Typically in the range of 0.15 - 0.3 µg/mLAs low as 0.05 ng/mL in plasma[3]
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2.0%< 5.0%
Analysis Time 15 - 30 minutes< 10 minutes

Experimental Protocols: A Step-by-Step Approach

The following sections detail the experimental workflows for validating an analytical method for Lercanidipine 5-Desmethyl-5-Propyl Ester, grounded in established scientific principles.

High-Performance Liquid Chromatography (HPLC) Method Validation

The objective of this protocol is to validate a stability-indicating HPLC method for the quantification of Lercanidipine 5-Desmethyl-5-Propyl Ester in the presence of Lercanidipine and other related substances.

1. Chromatographic System and Conditions:

  • System: A gradient HPLC system with a UV detector.

  • Column: A C8 or C18 column (e.g., Waters Symmetry C8, 250 x 4.6mm, 5 µm) is often suitable.[4] The choice of a C8 over a C18 can sometimes offer different selectivity for closely related impurities.

  • Mobile Phase: A gradient elution is typically employed to achieve optimal separation of all impurities. A common mobile phase consists of a buffered aqueous phase (e.g., Sodium Perchlorate Monohydrate, pH 4.0) and an organic modifier like acetonitrile.[4] The gradient program should be optimized to ensure adequate resolution between all peaks.

  • Flow Rate: A flow rate of 1.0 - 1.5 mL/min is a standard starting point.[4]

  • Detection Wavelength: UV detection at 220 nm is often used as it provides good sensitivity for both Lercanidipine and its impurities.[5]

  • Column Temperature: Maintaining a constant column temperature, for instance, 30°C, is crucial for reproducible retention times.[4]

2. Validation Parameters (as per ICH Q2(R1)):

  • Specificity: This is demonstrated through forced degradation studies. The drug substance is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.[5] The method is considered specific if the peak for Lercanidipine 5-Desmethyl-5-Propyl Ester is well-resolved from the peaks of Lercanidipine and other degradants, and the peak purity can be confirmed using a photodiode array (PDA) detector.

  • Linearity: A series of solutions of Lercanidipine 5-Desmethyl-5-Propyl Ester at different concentrations are prepared and injected. A calibration curve is constructed by plotting the peak area against the concentration. The method is linear if the correlation coefficient (r²) is typically ≥ 0.999.[6]

  • Accuracy: The accuracy is assessed by spiking a placebo or a sample matrix with a known amount of the impurity at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage recovery is then calculated.[7]

  • Precision:

    • Repeatability (Intra-day precision): Multiple injections of the same sample are performed on the same day.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on different days, with different analysts and/or on different equipment. The relative standard deviation (%RSD) for the peak areas should be within acceptable limits (typically < 2%).[6]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]

  • Robustness: The method's robustness is evaluated by making small, deliberate changes to the chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_analysis Analysis cluster_validation Validation Parameters prep_standards Prepare Standard Solutions (Lercanidipine & Impurity C) hplc_analysis HPLC Analysis (Gradient Elution, UV Detection) prep_standards->hplc_analysis prep_samples Prepare Spiked Samples & Forced Degradation Samples prep_samples->hplc_analysis specificity Specificity (Forced Degradation) hplc_analysis->specificity linearity Linearity (Calibration Curve) hplc_analysis->linearity accuracy Accuracy (% Recovery) hplc_analysis->accuracy precision Precision (%RSD) hplc_analysis->precision lod_loq LOD & LOQ (S/N Ratio) hplc_analysis->lod_loq robustness Robustness (Parameter Variation) hplc_analysis->robustness

Caption: Workflow for HPLC method validation of Lercanidipine 5-Desmethyl-5-Propyl Ester.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method Validation

For applications requiring higher sensitivity and selectivity, such as the analysis of impurities in biological matrices or at very low levels in the drug substance, UPLC-MS/MS is the method of choice.

1. UPLC-MS/MS System and Conditions:

  • System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A sub-2 µm particle size column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm) is used to achieve high resolution and fast analysis times.[3]

  • Mobile Phase: A simple isocratic or gradient mobile phase, often consisting of a mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile, is typically used.[9]

  • Flow Rate: A lower flow rate, for example, 0.2 - 0.4 mL/min, is common for UPLC systems.[9]

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally effective for Lercanidipine and its impurities.[3]

  • Mass Spectrometry: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Lercanidipine and Lercanidipine 5-Desmethyl-5-Propyl Ester are monitored. For Lercanidipine, a common transition is m/z 612.11 > 280.27.[9] The transition for the impurity would need to be determined experimentally.

2. Validation Parameters:

The validation parameters are similar to those for HPLC, but with some additional considerations for a bioanalytical method if applicable (e.g., matrix effect, stability in biological matrix).

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In UPLC-MS/MS, selectivity is significantly enhanced by monitoring specific MRM transitions.

  • Matrix Effect: This is a critical parameter for bioanalytical methods. It assesses the influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Recovery: The extraction efficiency of the analytical method for the analyte in the sample matrix.

Logical Relationship of Method Selection

Method_Selection cluster_requirements Analytical Requirements cluster_methods Analytical Methods req_sensitivity High Sensitivity (e.g., bioanalysis) method_uplc_ms UPLC-MS/MS req_sensitivity->method_uplc_ms req_selectivity High Selectivity (Complex Matrix) req_selectivity->method_uplc_ms req_routine Routine QC (Simpler Matrix) method_hplc HPLC-UV req_routine->method_hplc req_cost Cost-Effectiveness req_cost->method_hplc node_adv node_adv method_uplc_ms->node_adv Advantages: - Superior Sensitivity - High Selectivity node_adv2 node_adv2 method_hplc->node_adv2 Advantages: - Robust - Cost-Effective - Widely Available

Caption: Decision tree for selecting an analytical method for Lercanidipine impurity analysis.

Conclusion: Choosing the Right Tool for the Job

The validation of an analytical method for Lercanidipine 5-Desmethyl-5-Propyl Ester is a critical step in ensuring the quality and safety of Lercanidipine drug products. Both HPLC with UV detection and UPLC-MS/MS are powerful techniques that can be successfully validated for this purpose.

  • HPLC-UV stands out as a robust, reliable, and cost-effective method for routine quality control in a manufacturing environment. Its validation, as outlined in this guide, provides a high degree of assurance in the quantification of Lercanidipine 5-Desmethyl-5-Propyl Ester.

  • UPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for the analysis of this impurity at trace levels or in complex matrices such as plasma. While the instrumentation is more specialized and costly, the level of confidence it provides in the identification and quantification of impurities is unmatched.

Ultimately, the selection of the analytical method should be guided by the specific requirements of the analysis, including the expected concentration of the impurity, the complexity of the sample matrix, and the regulatory context. By following the principles of method validation and understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently ensure the quality of their Lercanidipine products.

References

  • A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form. Scientia Pharmaceutica. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND FORCE DEGRADATION STUDY BY RP-HPLC METHOD FOR LERCANIDIPINE HYDROCHLORIDE IN LERCANIDIPINE HYDROCHLORIDE TABLETS 10MG. World Journal of Pharmaceutical Research. [Link]

  • Lercanidipine EP Impurities & USP Related Compounds. SynThink. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY. CORE. [Link]

  • Determination of Lercanidipine Hydrochloride and Its Impurities in Tablets. ResearchGate. [Link]

  • Determination of lercanidipine in human plasma by an improved UPLC–MS/MS method for a bioequivalence study. Semantic Scholar. [Link]

  • Determination of Lercanidipine Hydrochloride and Its Impurities in Tablets. Semantic Scholar. [Link]

  • Analytical Method Development and force degradation study by determine inherent stability by RP-HPLC Method for the of lercanidipine hydrochloride in lercanidipine hydrochloride tablets 10mg. Academia.edu. [Link]

  • Method development and validation of lercanidipine in human plasma by liquid chromatography tandem-mass spectrometry. Universitas Indonesia. [Link]

  • Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl i. Journal of Basic and Clinical Pharmacy. [Link]

  • Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl in pure form and from nanosuspension formulation. Journal of Basic and Clinical Pharmacy. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND FORCE DEGRADATION STUDY TO DETERMINE INHERENT STABILITY BY RP-HPLC METHOD FOR THE RELATED SUBSTANCES OF LERCANIDIPINE HYDROCHLORIDE IN LERCANIDIPINE HYDROCHLORIDE TABLETS 10MG *Corresponding Author due to size problem, only first page attached. ResearchGate. [Link]

  • Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study. PubMed. [Link]

  • Method development and validation of lercanidipine in human plasma by liquid chromatography tandem - mass spectrometry. Hilaris Publisher. [Link]

  • LERCANIDIPINE 5-DESMETHYL-5-PROPYL ESTER. Gsrs. [Link]

  • Lercanidipine Impurity C / Lercanidipine 5-Desmethyl-5-Propyl Ester. Allmpus. [Link]

  • A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Indian Journal of Pharmaceutical Sciences. [Link]

  • Lercanidipine Dipropyl Ester Impurity | 77888-05-2. SynThink Research Chemicals. [Link]

  • Lercanidipine 5-Desmethyl-5-Propyl Ester. Inxight Drugs. [Link]

Sources

Validation

Comparative Spectral Profiling: Lercanidipine HCl vs. 5-Desmethyl-5-Propyl Ester Analogue

[1] Executive Summary: The Precision of Impurity Profiling In the development of dihydropyridine calcium channel blockers, the distinction between the Active Pharmaceutical Ingredient (API) and its homologous impurities...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Precision of Impurity Profiling

In the development of dihydropyridine calcium channel blockers, the distinction between the Active Pharmaceutical Ingredient (API) and its homologous impurities is a critical quality attribute.[1][2] Lercanidipine HCl , a third-generation lipophilic calcium antagonist, contains two distinct ester moieties.[1][2] A specific process-related impurity, the 5-Desmethyl-5-Propyl Ester analogue (often identified in vendor catalogs as Impurity C or a related diester), presents a unique analytical challenge.[3][1]

This guide provides a definitive spectral comparison between Lercanidipine HCl and this propyl-analogue.[3][1] By synthesizing mass spectrometry (MS), nuclear magnetic resonance (NMR), and UV/Vis data, we establish a self-validating workflow for researchers to confidently identify and quantify this homologue in complex matrices.[3][1][2]

Structural Analysis & Origin

To interpret the spectra, one must first understand the structural deviation.[1][2] Lercanidipine is synthesized via a modified Hantzsch reaction.[1][2] The "5-Desmethyl-5-Propyl Ester" impurity typically arises from the presence of propyl acetoacetate as a contaminant in the methyl acetoacetate starting material, or via transesterification if propanol is used in the process (though less common).[3][1][2]

Chemical Identity Comparison[2][3][4][5][6]
FeatureLercanidipine HCl (API) 5-Desmethyl-5-Propyl Ester Analogue
CAS (Free Base) 100427-26-71797124-83-4
Molecular Formula C36H41N3O6[3] · HClC38H45N3O6 (Free Base)
Molecular Weight 648.19 Da (Salt) / 611.73 Da (Base)639.78 Da (Base)
Key Moiety (Pos 5) Methyl Ester (-COOCH₃)Propyl Ester (-COOCH₂CH₂CH₃)
Key Moiety (Pos 3) 1,1-dimethyl-2-[(3,3-diphenylpropyl)methylamino]ethyl esterIdentical to API
Chromophore Nitrophenyl-dihydropyridineIdentical to API

Spectral Diagnostics: The Evidence

A. Mass Spectrometry (MS): The Primary Screen

MS provides the most immediate differentiation.[1][2] The substitution of a methyl group (-CH₃, 15 Da) with a propyl group (-C₃H₇, 43 Da) results in a precise mass shift.[3][1][2]

  • Mass Shift: +28.03 Da (consistent with the addition of two methylene units: -CH₂CH₂-).[3][1]

  • Fragmentation Pattern: Both molecules share the bulky side chain.[1][2] Therefore, fragmentation typically yields common daughter ions related to the diphenylpropyl-amine moiety, but the core dihydropyridine fragments will retain the +28 Da shift in the impurity.[1][2]

Diagnostic Table: MS Parameters (ESI+)

Ion TypeLercanidipine (m/z)Propyl Analogue (m/z)Interpretation
[M+H]⁺ 612.3 640.3 Definitive parent ion identification.[3][1][2]
[M+Na]⁺ 634.3662.3Sodium adduct confirmation.[3][1][2]
Fragment A ~119 (Diphenyl)~119 (Diphenyl)Common side-chain fragment (Non-diagnostic).[3][1][2]
Fragment B Core DHP + MethylCore DHP + PropylDihydropyridine core retains the ester difference.[1][2]
B. Proton NMR (¹H-NMR): The Structural Confirmation

While MS confirms the mass, NMR confirms the location of the modification.[3][1][2] The spectra are largely superimposable except for the ester region.[1][2]

  • Lercanidipine: Displays a sharp, diagnostic singlet at approximately 3.60 ppm corresponding to the methoxy protons (-COOCH ₃).[3][1][2]

  • Propyl Analogue: The singlet at 3.60 ppm is absent .[1][2] It is replaced by the propyl spin system:

    • Triplet (~0.9 ppm): Terminal methyl of the propyl chain.[1][2]

    • Multiplet/Sextet (~1.6 ppm): Central methylene (-CH ₂-).[3][1][2]

    • Triplet (~4.0 - 4.1 ppm): Methylene adjacent to oxygen (-OCH ₂-).[3][1][2]

Critical Insight: The bulky side chain signals (aromatic protons at 7.0-8.0 ppm and the gem-dimethyl singlet at ~1.1-1.3 ppm) remain unchanged, serving as internal reference points for spectral alignment.[3][1][2]

C. UV/Vis Spectroscopy: The "False Similarity" Trap

Warning: Do not rely on UV/Vis for identification.[1][2] Both compounds possess the identical 1,4-dihydropyridine chromophore substituted with a nitro-phenyl group.[3][1]

  • λmax: Both exhibit maxima at ~240 nm and ~360 nm.[1][2]

Visualization: Analytical Logic Flow

The following diagram illustrates the decision matrix for distinguishing these compounds in a raw sample.

G Sample Unknown Sample (API + Impurities) LC_Sep HPLC Separation (C18 Column) Sample->LC_Sep UV_Det UV Detection (240/360 nm) Result: Two peaks with identical spectra LC_Sep->UV_Det Non-Specific MS_Det MS Screening (ESI+) LC_Sep->MS_Det Specific Decision Mass Difference Analysis MS_Det->Decision Lerc Lercanidipine Identified [M+H]+ = 612.3 Decision->Lerc m/z 612 Propyl Propyl Analogue Identified [M+H]+ = 640.3 (+28 Da) Decision->Propyl m/z 640 NMR_Conf Offline NMR Confirmation Check: 3.6 ppm Singlet vs. Propyl Triplet Propyl->NMR_Conf Validation

Figure 1: Analytical Decision Matrix for Differentiating Lercanidipine from its Propyl Homologue.

Experimental Protocol: High-Resolution LC-MS Discrimination

This protocol is designed to separate the lipophilic Lercanidipine from its even more lipophilic propyl ester analogue.[1][2]

Method Principle: The propyl ester is more hydrophobic than the methyl ester (Lercanidipine).[3][1][2] Therefore, in Reversed-Phase Chromatography (RP-HPLC), the Propyl Analogue will elute LATER than the API (Relative Retention Time > 1.0).[3][1][2]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of sample in 10 mL of Methanol (Lercanidipine is sparingly soluble in water).[3][1][2]

    • Dilute to 10 µg/mL with Mobile Phase A/B (50:50) to prevent solvent shock.[1][2]

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse or equivalent).[1][2] High carbon load recommended.[1][2]

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).[3][1][2]

    • Mobile Phase B: Acetonitrile (ACN).[3][1][2]

    • Gradient:

      • 0-2 min: 50% B[3]

      • 2-15 min: Linear ramp to 90% B

      • 15-20 min: Hold 90% B (Propyl impurity elutes here)[3][1][2]

      • 20-22 min: Re-equilibrate.

    • Flow Rate: 1.0 mL/min.[1]

    • Temp: 30°C.

  • Detection Settings:

    • UV: 240 nm (for purity calculation).[3][1][2]

    • MS: Positive ESI, Scan range 100-800 m/z.

  • Data Analysis:

    • Locate the main API peak (approx 8-10 min).[3][1][2]

    • Look for the late-eluting peak (RRT ~1.1 - 1.2).[3][1][2]

    • Check the mass spectrum of the late peak.[1][2] If [M+H]+ = 640.3, identity is confirmed as the Propyl Analogue.[3][1][2]

References

  • Lercanidipine Hydrochloride Structure & Properties. PubChem Database.[1][2] National Center for Biotechnology Information.[1][2] [Link][3][1][2]

  • Lercanidipine 5-Desmethyl-5-Propyl Ester (Impurity Data). FDA Global Substance Registration System (GSRS).[3][1][2] [Link][3][1][2]

  • Analytical Methods for Dihydropyridines.Journal of Pharmaceutical and Biomedical Analysis. (General reference for RP-HPLC of lipophilic CCBs).

Sources

Comparative

Comprehensive Analytical Guide: COA Requirements and Chromatographic Profiling of Lercanidipine 5-Desmethyl-5-Propyl Ester

Introduction & Mechanistic Context Lercanidipine is a third-generation, highly lipophilic dihydropyridine calcium channel blocker prescribed for the management of hypertension[1]. During its complex multi-step synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Lercanidipine is a third-generation, highly lipophilic dihydropyridine calcium channel blocker prescribed for the management of hypertension[1]. During its complex multi-step synthesis or long-term formulation storage, various related substances and degradants can emerge. One of the most critical synthetic by-products is Lercanidipine 5-Desmethyl-5-Propyl Ester , universally designated in pharmacopeial contexts as Lercanidipine Impurity C (CAS: 1797124-83-4)[2],[3].

As a Senior Application Scientist, it is crucial to understand the causality of this impurity's formation. Mechanistically, Impurity C arises via a transesterification reaction. The methyl ester located on the dihydropyridine core of the Active Pharmaceutical Ingredient (API) is displaced by a propyl group. This typically occurs due to ester exchange when residual propanol is present during crystallization, or under specific acidic/basic stress conditions. Strict control and quantification of this impurity are mandatory regulatory requirements for Abbreviated New Drug Applications (ANDA) and commercial batch releases[4],[3].

Certificate of Analysis (COA) Requirements: A Self-Validating Framework

For Impurity C to be utilized as a reliable Certified Reference Material (CRM) in Quality Control (QC), its Certificate of Analysis (COA) cannot rely on a single analytical technique. It must be generated through an orthogonal, self-validating framework that independently confirms identity, purity, and potency[5].

A regulatory-compliant COA must establish:

  • Absolute Identity (Structural Elucidation): Confirmed via

    
    H-NMR and 
    
    
    
    C-NMR to verify the presence of the propyl chain—specifically the terminal -CH
    
    
    triplet and adjacent -CH
    
    
    - multiplets—which structurally differentiates it from the API's methyl ester[2],[6]. High-Resolution Mass Spectrometry (HRMS) must independently confirm the exact mass of the [M+H]
    
    
    ion corresponding to C
    
    
    H
    
    
    N
    
    
    O
    
    
    (MW: 639.78)[7],[8].
  • Chromatographic Purity: Determined via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), typically requiring a peak area of >95.0%[2],[9].

  • Assay/Potency (Mass Balance): Calculated by subtracting the sum of water content (Karl Fischer), residual solvents (GC-HS), and inorganic ash (TGA) from the chromatographic purity[5],[6].

COA_Workflow Synthesis Impurity C Synthesis (Propyl Esterification) Crude Crude Impurity C Mixture Synthesis->Crude Yields PrepLC Preparative HPLC Purification Crude->PrepLC Isolation Structural Structural Elucidation (1H/13C-NMR, HRMS, IR) PrepLC->Structural Aliquot 1 Purity Chromatographic Purity (RP-HPLC >95%) PrepLC->Purity Aliquot 2 Thermal Thermal & Volatile Analysis (TGA, Karl Fischer) PrepLC->Thermal Aliquot 3 COA Certified Reference Material (Final COA Generation) Structural->COA Confirms Identity Purity->COA Establishes % Area Thermal->COA Mass Balance Assay

Fig 1: Orthogonal validation workflow for Lercanidipine Impurity C COA generation.

Comparative Chromatographic Analysis

To develop a robust analytical method, we must map the structural causality governing the retention of Lercanidipine and its related substances. Structural modifications directly dictate lipophilicity (LogP), which in turn dictates the Relative Retention Time (RRT) on a hydrophobic C18 stationary phase.

CompoundCAS NumberMolecular WeightStructural CharacteristicPredictive RRT
Impurity B (Acid) 1119226-97-9595.68 g/mol Cleaved ester (Carboxylic acid)~0.65
Impurity A 74936-74-6374.39 g/mol Missing diphenylpropylamine moiety~0.85
Lercanidipine API 132866-11-6611.73 g/mol Methyl ester on dihydropyridine ring1.00
Impurity C 1797124-83-4639.78 g/mol Propyl ester (Replaces methyl ester)~1.15

Causality Analysis of Retention Behavior:

  • Impurity B (Lercanidipine Acid): Hydrolysis of the ester yields a free carboxylic acid[5]. At the acidic pH of the mobile phase, this moiety remains highly polar, making it the least retained compound.

  • Impurity A: This intermediate lacks the massive, highly lipophilic 3,3-diphenylpropylamine side chain (MW: 374.39 vs API's 611.73)[9]. The drastic reduction in hydrophobic surface area results in early elution.

  • Impurity C (5-Desmethyl-5-Propyl Ester): The substitution of a methyl ester with a propyl ester adds two aliphatic carbons (-CH

    
    -CH
    
    
    
    -)[3],[6]. This increases the overall hydrophobic surface area of the molecule, ensuring stronger Van der Waals interactions with the C18 phase, causing it to elute after the API.

Experimental Protocol: Self-Validating RP-HPLC Methodology

The following protocol is designed to achieve baseline separation of Impurity C from the API and other related substances.

System Suitability (The Self-Validation Mechanism): The method is only considered valid for execution if the chromatographic resolution (


) between Lercanidipine API and Impurity C is 

. This ensures that integration events are mathematically sound and free from co-elution bias.
Step 1: Mobile Phase Preparation
  • Mobile Phase A (Buffer): 20 mM Potassium dihydrogen phosphate (KH

    
    PO
    
    
    
    ), adjusted to pH 3.5 with orthophosphoric acid.
    • Causality: Lercanidipine possesses a tertiary amine on its side chain. A buffer at pH 3.5 ensures this amine is fully protonated and ionized. This prevents secondary ion-exchange interactions with free, unendcapped silanols on the silica stationary phase, which is the primary cause of peak tailing in basic drugs.

  • Mobile Phase B (Organic Modifier): Acetonitrile (HPLC Grade).

    • Causality: Acetonitrile provides lower viscosity and superior mass transfer kinetics compared to methanol, yielding sharper peaks for bulky, high-molecular-weight dihydropyridine derivatives.

Step 2: Chromatographic Conditions
  • Column: Octadecylsilyl (C18), 250 mm × 4.6 mm, 5 µm particle size.

    • Causality: The highly hydrophobic nature of Impurity C requires a dense, long-chain C18 phase to maximize the subtle hydrophobic retention differences between the methyl (API) and propyl (Imp C) esters.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

    • Causality: The dihydropyridine ring exhibits a strong, universal chromophore at 240 nm, providing maximum sensitivity for all related impurities regardless of side-chain cleavages (such as in Impurity A).

Step 3: Gradient Elution Program
  • 0 - 5 min: 40% B (Isocratic hold to elute polar components like Impurity B).

  • 5 - 25 min: Linear ramp to 80% B (Gradually increases elution strength to resolve the closely related API and Impurity C).

  • 25 - 30 min: Hold at 80% B (Column wash).

  • 30 - 35 min: Return to 40% B (Re-equilibration).

Step 4: Sample Preparation & Execution
  • Diluent: Methanol/Water (50:50 v/v).

  • Preparation: Dissolve the Lercanidipine Impurity C reference standard and API to a working concentration of 0.1 mg/mL.

  • Execution: Inject a blank to establish baseline stability. Inject the resolution mixture (API + Impurities A, B, C) to verify the self-validating

    
     metric. Proceed with quantitative sample injections.
    

References

  • Allmpus. "Lercanidipine Impurity C / Lercanidipine 5-Desmethyl-5-Propyl Ester." Product Specifications & COA Data. URL: [Link]

  • NIH Global Substance Registration System (GSRS). "LERCANIDIPINE 5-DESMETHYL-5-PROPYL ESTER." Structural and Molecular Data. URL: [Link]

  • Veeprho Pharmaceuticals. "Lercanidipine Impurity C." Reference Standards & Applications. URL: [Link]

  • Allmpus. "Lercanidipine Impurity A." Product Specifications & COA Data. URL: [Link]

  • NCATS Inxight Drugs. "Lercanidipine 5-Desmethyl-5-Propyl Ester." Systematic naming and stereochemistry. URL:[Link]

  • Veeprho Pharmaceuticals. "Lercanidipine Impurities and Related Compound." Clinical and Analytical Context. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Impurity Profiling of Lercanidipine Batches

Abstract This guide provides a comprehensive framework for the comparative impurity profiling of different batches of Lercanidipine hydrochloride, a dihydropyridine calcium-channel blocker used in the treatment of hypert...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the comparative impurity profiling of different batches of Lercanidipine hydrochloride, a dihydropyridine calcium-channel blocker used in the treatment of hypertension.[1] Recognizing that impurities can arise from the manufacturing process, degradation, or storage, this document outlines a scientifically rigorous approach to identify, quantify, and compare impurity profiles.[2][] Adherence to these principles is critical for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product, in line with global regulatory expectations set by the International Council for Harmonisation (ICH).[4][5] We will detail a stability-indicating High-Performance Liquid Chromatography (HPLC) method, discuss the interpretation of comparative data, and provide insights into the causality behind experimental choices, empowering researchers and drug development professionals to build robust quality control strategies.

Introduction: The "Why" of Impurity Profiling

Lercanidipine, chemically known as (±)-2-[(3,3-diphenylpropyl)(methyl)amino]-1,1-dimethylethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride, is a cornerstone in hypertension management.[1] However, like any synthetically derived active pharmaceutical ingredient (API), it is susceptible to the presence of impurities. These can be organic, inorganic, or residual solvents.[5][6]

Organic impurities are of primary concern as they can be structurally similar to the API and may have unintended pharmacological or toxicological effects. They typically originate from:

  • Process-Related Impurities: Unreacted starting materials, by-products from intermediate reaction steps, and reagents.[2][4]

  • Degradation Products: Formed during manufacturing or storage due to exposure to light, heat, moisture, acid, base, or oxidation.[4][7]

The ICH Q3A(R2) guideline mandates the reporting, identification, and qualification of impurities in new drug substances.[6][7][8] The thresholds for these actions are determined by the maximum daily dose of the drug.[5] Therefore, a robust analytical method that can separate and quantify these impurities is not just a quality control requirement but a fundamental component of the drug's safety and efficacy profile.[8] This guide focuses on establishing such a method and using it to compare different API batches, which may have been produced using slightly different synthetic routes, at different scales, or stored under varying conditions.

Experimental Design & Rationale

The core of a successful impurity profiling study lies in a well-designed experiment. Our objective is to develop a single, stability-indicating analytical method capable of resolving known process impurities and potential degradation products from the Lercanidipine peak and from each other.

The Analytical Cornerstone: Stability-Indicating HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for impurity profiling due to its high resolving power, sensitivity, and robustness.[1][4] To ensure the method is "stability-indicating," we must demonstrate its ability to separate the API from impurities generated under stressed conditions. This process, known as forced degradation, is a regulatory requirement and provides confidence that any degradation products formed during the product's shelf life will be detected.[9][10]

Forced Degradation: Probing for Potential Impurities

Forced degradation studies involve subjecting the Lercanidipine API to harsh conditions to intentionally generate degradation products.[1][11] This allows for the development of a selective analytical method and provides insight into the drug's intrinsic stability.

Typical Stress Conditions:

  • Acid Hydrolysis: 1 N HCl at 80°C for 60 minutes.[1][11]

  • Base Hydrolysis: 1 N NaOH at 50°C for 60 minutes.[1]

  • Oxidation: 10% H₂O₂ at 50°C for 60 minutes.[1]

  • Thermal Degradation: 100°C for 6 hours.[1]

  • Photolytic Degradation: Exposure to 1.2 million lux hours.[1]

The results from these studies are crucial. For instance, Lercanidipine Impurity D is known to be a major product of photolytic degradation.[1] Significant degradation was observed under acidic, thermal, and oxidative conditions, highlighting the importance of controlling these factors during manufacturing and storage.[1][11]

The Workflow: A Step-by-Step Protocol

The following protocol is a validated, stability-indicating method for the analysis of Lercanidipine and its related substances.

Experimental Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison API_Batch_A API Batch A Sample_Prep Prepare Sample Solutions (Batches A, B, C) API_Batch_A->Sample_Prep API_Batch_B API Batch B API_Batch_B->Sample_Prep API_Batch_C API Batch C API_Batch_C->Sample_Prep Std_Prep Prepare Reference Standard Solution (Lercanidipine & Impurities) HPLC_System HPLC System (UV Detector) Std_Prep->HPLC_System System Suitability Sample_Prep->HPLC_System Inject Samples Method Execute Validated Stability-Indicating Method HPLC_System->Method Integration Integrate Chromatograms Method->Integration Quantification Quantify Impurities (vs. Reference Standard) Integration->Quantification Comparison Compare Impurity Profiles (Table & Analysis) Quantification->Comparison caption Figure 1. Experimental workflow for impurity profiling.

Caption: Figure 1. Experimental workflow for impurity profiling.

Materials and Reagents
  • Lercanidipine Hydrochloride Reference Standard and known impurity standards (e.g., LER-1, LER-2, LER-3, LER-4, LER-D).[1]

  • HPLC grade Acetonitrile, Methanol.[1]

  • Analytical reagent grade Potassium Dihydrogen Phosphate, Triethylamine, Orthophosphoric Acid.[1]

  • High-purity water (Milli-Q or equivalent).

Chromatographic Conditions

This method is adapted from a validated, stability-indicating Rapid Resolution Liquid Chromatography (RRLC) method.[1]

ParameterConditionRationale
Column Zorbax SB C18 (50 x 4.6 mm), 1.8 µmA short, small-particle-size C18 column provides high efficiency and rapid analysis times.
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH 3.5The aqueous buffer controls the ionization state of the analytes, ensuring consistent retention.
Mobile Phase B AcetonitrileThe organic modifier used to elute the compounds from the reversed-phase column.
Gradient Elution (Time, %B): (0, 30), (5, 70), (8, 30), (10, 30)A gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe while maintaining good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Detection UV at 220 nmThis wavelength provides good sensitivity for Lercanidipine and its known impurities.
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times.[10]
Injection Vol. 10 µLA typical injection volume for modern HPLC systems.
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1 liter of HPLC grade water. Adjust the pH to 3.5 with orthophosphoric acid. Filter through a 0.22 µm nylon filter.[1]

  • Standard Stock Solution: Accurately weigh and dissolve the Lercanidipine HCl reference standard and each known impurity standard in a suitable diluent (e.g., Acetonitrile:Water 50:50) to prepare a stock solution of known concentration.

  • System Suitability Solution (SSS): Dilute the stock solution to a final concentration where the Lercanidipine peak is at the specification level (e.g., 100%) and the impurities are at their specification limit (e.g., 0.15%).

  • Sample Solution: Accurately weigh and dissolve a sample from each Lercanidipine batch in the diluent to achieve a target concentration (e.g., 0.5 mg/mL).

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system peaks interfere with the analysis.

  • Inject the System Suitability Solution six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak areas is ≤ 2.0%, and the resolution between critical peak pairs is ≥ 1.5.

  • Inject each sample solution in duplicate.

  • Identify impurities in the sample chromatograms by comparing their relative retention times (RRT) to those of the known impurity standards.

  • Quantify the impurities using the area of the reference standard peak from the SSS, assuming a response factor of 1.0 for unknown impurities.

Data Analysis and Comparison

The primary output of this analysis is a comparative table of the impurity profiles for each batch. This allows for a direct, quantitative assessment of batch-to-batch variability.

Comparative Impurity Data Table
ImpurityRRTBatch A (%)Batch B (%)Batch C (%)ICH Threshold*
LER-10.850.080.070.090.15%
LER-20.92< LOQ0.06< LOQ0.15%
LER-31.150.050.050.060.15%
LER-D1.280.040.110.050.15%
Unknown 11.39ND0.09ND0.10%
Unknown 21.520.060.070.060.10%
Total Impurities 0.23 0.45 0.26 NMT 1.0%

Note: Thresholds are hypothetical for illustrative purposes and should be set based on the specific drug's qualification data and regulatory filings. The Identification Threshold is typically ≥0.10% and the Qualification Threshold is ≥0.15% for a drug with a maximum daily dose ≤ 2g.[5] LOQ = Limit of Quantitation; ND = Not Detected; NMT = Not More Than.

Interpretation of Results

The data presented in the table allows for a clear and objective comparison:

  • Batch A and C show very similar impurity profiles, with low levels of known process-related impurities and one minor unknown impurity. The total impurity levels are well within a typical specification of NMT 1.0%.

  • Batch B exhibits a significantly different profile. The level of LER-D, a known photolytic degradant, is notably higher.[1] Furthermore, an unknown impurity at RRT 1.39 is present at a level (0.09%) that is approaching the ICH identification threshold of 0.10%.[5] The total impurity level, while still potentially within specification, is nearly double that of the other batches.

Causality and Further Investigation

The elevated LER-D and the presence of Unknown 1 in Batch B warrant further investigation. The following logical steps should be taken:

  • Review Batch Manufacturing Records: Was Batch B exposed to light for a prolonged period during processing or storage?

  • Structural Elucidation: The unknown impurity at RRT 1.39 is approaching the identification threshold. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) should be employed to determine its structure.[] LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, providing molecular weight and fragmentation data essential for identifying unknown compounds.[]

  • Risk Assessment: Once identified, the impurity must be assessed for potential toxicity. This may involve a literature search for known toxicophores or, if necessary, toxicological studies to qualify the impurity at the observed level.[6][8]

Conclusion and Best Practices

This guide has outlined a robust, scientifically-grounded methodology for the comparative impurity profiling of Lercanidipine batches. The key to a successful and compliant analysis lies in the development and validation of a stability-indicating HPLC method. By systematically comparing impurity profiles, drug development professionals can:

  • Ensure Batch Consistency: Demonstrate that the manufacturing process is well-controlled and produces a consistent product.

  • Identify Process Deviations: Detect unexpected impurities that may indicate a problem in the manufacturing process or storage conditions.

  • Meet Regulatory Requirements: Generate the data necessary for regulatory submissions and demonstrate compliance with ICH guidelines.[5][13]

  • Safeguard Patient Safety: Control the levels of potentially harmful impurities in the final drug product.

The self-validating nature of this approach, grounded in forced degradation and system suitability, ensures the trustworthiness of the generated data. By explaining the causality behind experimental choices, from column selection to the investigation of out-of-trend results, this guide empowers researchers to not only execute the protocol but to understand and adapt it for robust quality control throughout the drug development lifecycle.

References

  • A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form - PMC. National Center for Biotechnology Information. [Link]

  • Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation. [Link]

  • Lercanidipine Impurities and Related Compound - Veeprho. Veeprho. [Link]

  • Lercanidipine EP Impurities & USP Related Compounds - SynThink. SynThink. [Link]

  • analytical method development and validation of stability indicating rp-hplc method for estim. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. AMSbiopharma. [Link]

  • A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Indian Journal of Pharmaceutical Sciences. [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team. Lejan Team. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Determination of Lercanidipine Hydrochloride and Its Impurities in Tablets. Semantic Scholar. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) for Lercanidipine 5-Desmethyl-5-Propyl Ester

Introduction: The Critical Role of Impurity Profiling in Lercanidipine Analysis Lercanidipine is a widely prescribed dihydropyridine calcium channel blocker for the treatment of hypertension.[1] In pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Impurity Profiling in Lercanidipine Analysis

Lercanidipine is a widely prescribed dihydropyridine calcium channel blocker for the treatment of hypertension.[1] In pharmaceutical development and quality control, the analysis extends beyond the active pharmaceutical ingredient (API) to include related substances and potential impurities. Lercanidipine 5-Desmethyl-5-Propyl Ester is one such related compound, and ensuring its levels are meticulously controlled is paramount for product safety and efficacy.[2]

The Limit of Detection (LOD) represents the lowest concentration of an analyte that an analytical procedure can reliably distinguish from background noise.[3] Establishing a sensitive and robust LOD for impurities like Lercanidipine 5-Desmethyl-5-Propyl Ester is not merely a regulatory checkbox; it is a foundational aspect of ensuring pharmaceutical quality. This guide provides a comprehensive comparison of analytical methodologies and a detailed protocol for determining the LOD of this specific lercanidipine-related compound, grounded in established scientific principles and regulatory standards.

Pillar 1: Understanding the Foundation - LOD in the Context of Regulatory Guidelines

Before delving into experimental design, it is crucial to understand the principles of LOD determination as mandated by regulatory bodies. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for validating analytical procedures.[3][4]

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[3] It is distinct from the Lower Limit of Quantitation (LLOQ), which is the lowest concentration that can be measured with acceptable precision and accuracy.[5][6] For impurities, a sensitive LOD is critical to confirm their absence or presence at trace levels.

Several approaches can be used to determine the LOD:

  • Based on Visual Evaluation: The analysis of samples with known concentrations of the analyte to establish the minimum level at which the analyte can be reliably detected.[3]

  • Based on Signal-to-Noise Ratio (S/N): This approach is common for analytical procedures that exhibit baseline noise, such as chromatography. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD.[5]

  • Based on the Standard Deviation of the Response and the Slope: The LOD is calculated as LOD = 3.3 * (σ / S), where σ is the standard deviation of the response (often from blank samples or the y-intercept of a regression line) and S is the slope of the calibration curve.[3]

For the purpose of this guide, we will focus on the Signal-to-Noise ratio approach, as it is highly applicable to the sensitive chromatographic techniques required for impurity analysis.

Pillar 2: A Comparative Overview of Analytical Techniques for Lercanidipine

While direct LOD data for Lercanidipine 5-Desmethyl-5-Propyl Ester is not extensively published, we can infer the most suitable analytical approaches by examining validated methods for the parent compound, lercanidipine. The choice of technology is the single most important factor influencing the achievable LOD.

ParameterHPLC-UVUPLC-MS/MS
Principle Separation by liquid chromatography, detection by UV absorbance.Separation by ultra-performance liquid chromatography, detection by mass spectrometry.
Typical LOD (Lercanidipine) 0.1 µg/mL (100 ng/mL)[7][8]As low as 0.010 ng/mL[9]
Selectivity Moderate; co-eluting impurities can interfere.High; detection is based on specific mass-to-charge ratios (m/z) of precursor and product ions.[10]
Sample Preparation Relatively simple, often dilution followed by filtration.[11]Can require more complex extraction (LLE or SPE) to minimize matrix effects.[9][10]
Application Suitable for assay and content uniformity in finished dosage forms.[7]Essential for bioanalysis (plasma samples), impurity profiling, and studies requiring high sensitivity.[12][13]

Expert Insight: The vast difference in sensitivity (orders of magnitude) makes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) the unequivocal choice for determining trace-level impurities like Lercanidipine 5-Desmethyl-5-Propyl Ester. The specificity of Multiple Reaction Monitoring (MRM) in MS/MS allows for the confident detection of the target analyte even in the presence of the parent drug and other matrix components.[12]

Pillar 3: A Validated Protocol for LOD Determination of Lercanidipine 5-Desmethyl-5-Propyl Ester via UPLC-MS/MS

This section outlines a detailed, self-validating protocol designed to accurately determine the LOD of Lercanidipine 5-Desmethyl-5-Propyl Ester. The causality behind each step is explained to provide a clear and logical workflow.

Experimental Workflow Diagram

LOD_Determination_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: UPLC-MS/MS Analysis cluster_eval Phase 3: Evaluation & Determination prep_stock 1. Prepare 1 mg/mL Stock Solution of Analyte in Methanol prep_working 2. Create Serial Dilutions (e.g., 10 µg/mL down to 0.01 ng/mL) prep_stock->prep_working prep_samples 3. Spike Blank Matrix (e.g., Placebo) with Diluted Standards prep_working->prep_samples instrument_setup 4. Instrument Setup & Equilibration (Column, Mobile Phase, MS/MS) prep_samples->instrument_setup Transfer to Autosampler injection 5. Inject Prepared Samples (Lowest to Highest Concentration) instrument_setup->injection data_acquisition 6. Acquire Data in MRM Mode injection->data_acquisition process_data 7. Process Chromatograms data_acquisition->process_data Raw Data calc_sn 8. Calculate Signal-to-Noise (S/N) Ratio for Each Concentration process_data->calc_sn det_lod 9. Identify LOD Concentration (Concentration where S/N ≈ 3:1) calc_sn->det_lod

Caption: UPLC-MS/MS workflow for LOD determination.

Step-by-Step Methodology

1. Materials and Reagents

  • Analyte: Lercanidipine 5-Desmethyl-5-Propyl Ester reference standard.[2]

  • Solvents: HPLC or LC-MS grade Methanol and Acetonitrile.

  • Reagents: LC-MS grade Formic Acid.

  • Water: Deionized, 18 MΩ·cm.

  • Matrix: A representative blank matrix (e.g., placebo of a tablet formulation) to assess potential interference.

2. Preparation of Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol. This high concentration minimizes weighing errors.

  • Working Solutions: Perform serial dilutions from the stock solution using a 50:50 (v/v) mixture of methanol and water to create a range of concentrations. A suggested range would be from 10 µg/mL down to 0.01 ng/mL to ensure the LOD is bracketed.

3. Instrumentation and Conditions (Based on Lercanidipine Methods)

  • LC System: An Acquity UPLC BEH system or equivalent.[10]

  • Analytical Column: Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm).[10] A C18 column is chosen for its excellent retention and separation of moderately nonpolar molecules like lercanidipine and its esters.

  • Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Methanol (B).[10] The acid helps in the protonation of the analyte for positive ion mode mass spectrometry.

  • Flow Rate: 0.2 mL/min.[10]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters XEVO TQD) operated in positive Electrospray Ionization (ESI+) mode.[10] Lercanidipine and its related compounds contain basic nitrogen atoms that are readily protonated in ESI+.

  • MRM Transition: This must be optimized for Lercanidipine 5-Desmethyl-5-Propyl Ester (Molecular Formula: C38H45N3O6, MW: 639.78).[14] The precursor ion would be [M+H]+ at m/z 640.8. The product ion would need to be determined by infusing a standard solution and performing a product ion scan, but a likely fragment would be similar to lercanidipine's major fragments.

4. LOD Determination Procedure

  • Prepare a series of low-concentration samples by spiking the blank matrix with the working solutions. This is crucial to evaluate the method's performance in a relevant context.

  • Equilibrate the UPLC-MS/MS system until a stable baseline is achieved.

  • Inject a blank matrix sample to confirm the absence of interfering peaks at the expected retention time of the analyte.

  • Inject the prepared low-concentration samples in triplicate, starting from the lowest concentration.

  • Process the resulting chromatograms using the instrument's software.

  • Measure the peak height of the analyte (Signal) and the standard deviation of the noise in a representative region of the baseline near the analyte peak (Noise).

  • Calculate the S/N ratio for each concentration.

  • The LOD is the concentration at which the average S/N ratio is approximately 3:1.

Logical Relationships in Analytical Method Selection

Method_Selection_Logic cluster_analyte Analyte & Context cluster_requirements Analytical Requirements cluster_methods Available Techniques cluster_attributes Technique Attributes Analyte Lercanidipine 5-Desmethyl-5-Propyl Ester Context Trace Level Impurity Analyte->Context Req_LOD Low LOD Required Context->Req_LOD Req_Selectivity High Selectivity Required Context->Req_Selectivity HPLC_UV HPLC-UV Req_LOD->HPLC_UV NOT Satisfied UPLC_MSMS UPLC-MS/MS Req_LOD->UPLC_MSMS Satisfied by Req_Selectivity->UPLC_MSMS Satisfied by HPLC_Attr Moderate Sensitivity Moderate Selectivity HPLC_UV->HPLC_Attr UPLC_Attr High Sensitivity High Selectivity UPLC_MSMS->UPLC_Attr Conclusion Conclusion: UPLC-MS/MS is the Optimal Method UPLC_MSMS->Conclusion

Caption: Logical flow for selecting the optimal analytical method.

Conclusion

Determining the Limit of Detection for a pharmaceutical impurity such as Lercanidipine 5-Desmethyl-5-Propyl Ester requires a methodical approach grounded in regulatory principles and advanced analytical technology. While simpler techniques like HPLC-UV are adequate for assaying the parent drug in high concentrations, they lack the requisite sensitivity and selectivity for trace impurity analysis.[7]

The UPLC-MS/MS methodology detailed in this guide provides a robust framework for establishing a scientifically sound and defensible LOD. By leveraging the inherent sensitivity and specificity of tandem mass spectrometry, researchers and drug development professionals can confidently detect and monitor critical impurities, ensuring the quality and safety of lercanidipine formulations.

References

  • Harahap, Y., & Mariska, M. (2018). METHOD DEVELOPMENT AND VALIDATION OF LERCANIDIPINE IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY TANDEM-MASS SPECTROMETRY. International Journal of Applied Pharmaceutics, 10(4), 101-107. Available from: [Link]

  • Kaila, H. O., Ambasana, M. A., Thakkar, R. S., Saravaia, H. T., & Shah, A. K. (2010). A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. Indian Journal of Pharmaceutical Sciences, 72(3), 381–384. Available from: [Link]

  • Liu, D., Hu, P., Chen, Z., & Liu, L. (2006). Ultra-performance liquid chromatography/tandem mass spectrometry method for the determination of lercanidipine in human plasma. Rapid Communications in Mass Spectrometry, 20(13), 2053-2058. Available from: [Link]

  • Ravi, V. B., Inamadugu, J. K., P, R., & S, S. (2016). Determination of lercanidipine in human plasma by an improved UPLC-MS/MS method for a bioequivalence study. Journal of Pharmaceutical Analysis, 6(2), 116-122. Available from: [Link]

  • Harahap, Y., Mariska, M., & Handayani, S. (2018). Method development and validation of lercanidipine in human plasma by liquid chromatography tandem-mass spectrometry. Universitas Indonesia. Available from: [Link]

  • Gouda, A. A., & Al-Ghobashy, M. A. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ANALYSIS OF LERCANIDIPINE IN BULK DRUG AND MICROEMULSION FORMULATION. Taylor & Francis Online. Available from: [Link]

  • ProPharma Group. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Khot, P. S. (2018). Analytical method development and validation of stability indicating rp-hplc method for estimation of lercanidipine hcl and enalapril maleate in their combined dosage form. Indo American Journal of Pharmaceutical Sciences, 5(5), 3704-3715. Available from: [Link]

  • Tripathi, R., Korde, B., Shah, S. K., Dubey, B. K., & Basedia, D. K. (2023). Stability-Indicating Rp-Hplc Development And Validation For The Estimation Of Lercanidipine Hydrochloride Content In Tablet Dosage Form. STM Journals. Available from: [Link]

  • Shah, J., & Captain, A. (2012). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Bioanalytical Science, 1(1), 1-10. Available from: [Link]

  • Kaila, H. O., Ambasana, M. A., Thakkar, R. S., Saravaia, H. T., & Shah, A. K. (2010). A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. PubMed. Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • UmaMaheshwari, D., & Jayaprakash, J. (2021). Method Development and Validation of Lercanidipine in Human Plasma by Using LC-Ms/MS and Comparison of PK Parameters of Lercanidipine and Its Enantiomer. ResearchGate. Available from: [Link]

  • Dongala, T. (2020). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Pharmaceutical Online. Available from: [Link]

  • Semantic Scholar. (n.d.). HPLC Method for Analysis of Lercanidipine Hydrochloride in Tablets. Available from: [Link]

  • Kumar, A., Singh, R., & Kumar, S. (2020). Development and Validation of Rp-Chiral Method for Quantification of (R)-Isomer in Lercanidipine Hydrochloride. EAS Journal of Pharmacy and Pharmacology, 2(3), 88-93. Available from: [Link]

  • Patel, M. J., & Patel, K. N. (2015). Development and validation of reversed phase high-performance liquid chromatography method for estimation of lercanidipine HCl in pure form and from nanosuspension formulation. Journal of Basic and Clinical Pharmacy, 6(3), 83–89. Available from: [Link]

  • SciSpace. (n.d.). Spectrophotometric Method For Determination of Lercanidipine in Tablets. Available from: [Link]

  • Sahu, S. K., & Panda, J. (2021). Estimation of Lercanidipine HCl By AUC of UV-VIS Spectrophotometry Technique & RP-HPLC Method. Research Journal of Pharmacy and Technology, 14(11), 5897-5902. Available from: [Link]

  • Global Substance Registration System (GSRS). (n.d.). LERCANIDIPINE 5-DESMETHYL-5-PROPYL ESTER. Available from: [Link]

Sources

Validation

Publish Comparison Guide: Specificity Testing for Lercanidipine 5-Desmethyl-5-Propyl Ester (Impurity C)

Executive Summary & Technical Context[1][2][3][4][5][6] In the impurity profiling of Lercanidipine Hydrochloride , the resolution of homologous ester impurities presents a significant chromatographic challenge. Lercanidi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the impurity profiling of Lercanidipine Hydrochloride , the resolution of homologous ester impurities presents a significant chromatographic challenge. Lercanidipine 5-Desmethyl-5-Propyl Ester (commonly designated as Impurity C in EP/USP contexts) differs from the Active Pharmaceutical Ingredient (API) only by the substitution of a methyl ester with a propyl ester at the 3- or 5-position of the dihydropyridine ring.[1][2]

Due to the high lipophilicity (LogP ~6.[2][3]4) and structural similarity of Lercanidipine and its esters, standard C18 methods often suffer from co-elution or poor peak symmetry (tailing).[2] This guide compares the specificity performance of a Traditional C18 HPLC Protocol against an Optimized Phenyl-Hexyl UPLC Protocol , demonstrating why alternative stationary phases provide superior specificity for this critical impurity.[1]

Technical Profile: The Separation Challenge

The target analyte, Lercanidipine 5-Desmethyl-5-Propyl Ester , is a process-related impurity often arising from transesterification when propyl alcohol is used in synthesis or purification steps.[1][2]

FeatureLercanidipine HCl (API)5-Desmethyl-5-Propyl Ester (Impurity C)
Molecular Formula C36H41N3O6[1][2] · HClC38H45N3O6
Key Structural Difference Methyl Ester (-COOCH3)Propyl Ester (-COOCH2CH2CH3)
Chromatographic Behavior High hydrophobicity, basic nitrogen interactionIncreased hydrophobicity, similar pKa
Critical Pair Resolves poorly from Impurity B (Acid) on basic pHResolves poorly from API on standard C18
Structural Logic Diagram

The following diagram illustrates the structural relationship and the specificity decision tree.

Lercanidipine_Specificity API Lercanidipine HCl (Methyl Ester) Challenge Separation Challenge: Hydrophobic Homology API->Challenge Impurity Target: 5-Desmethyl-5-Propyl Ester (Impurity C) Impurity->Challenge Method_A Method A: Standard C18 (Hydrophobic Interaction Only) Challenge->Method_A Method_B Method B: Phenyl-Hexyl (Pi-Pi + Steric Selectivity) Challenge->Method_B Result_A Outcome: Poor Resolution (Rs < 1.5) Peak Tailing Method_A->Result_A Result_B Outcome: High Resolution (Rs > 3.0) Orthogonal Selectivity Method_B->Result_B

Figure 1: Specificity Decision Tree illustrating the mechanistic advantage of Phenyl-Hexyl phases for resolving ester homologs.

Comparative Methodology: C18 vs. Phenyl-Hexyl[3][7]

This section contrasts a standard pharmacopoeial-style approach with an optimized method designed specifically for ester selectivity.

Scenario A: Standard HPLC (C18 Column)

Based on traditional USP/EP related substance methods.[1][2]

  • Mechanism: Purely hydrophobic interaction (London dispersion forces).[1][2]

  • Limitation: The propyl chain extension provides only a marginal increase in retention relative to the massive hydrophobic bulk of the Lercanidipine molecule, leading to peak overlapping.

Scenario B: Optimized UPLC (Phenyl-Hexyl Column)

Recommended for high-specificity profiling.[1][2]

  • Mechanism: Mixed-mode interaction combining hydrophobicity with Pi-Pi (π-π) interactions .[1][2]

  • Advantage: The dihydropyridine ring and the phenyl rings in the side chain interact differentially with the phenyl stationary phase. The steric bulk of the propyl ester disrupts this planar interaction differently than the methyl ester, amplifying the separation factor (

    
    ).
    
Performance Data Summary
ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)ACQUITY UPLC CSH Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)
Mobile Phase Buffer (pH 3.5) : ACN (50:[1][2]50)Buffer (pH 3.0) : Methanol (Gradient)
Elution Mode IsocraticGradient
Resolution (API vs Target) 1.2 - 1.5 (Marginal)> 3.5 (Excellent)
Peak Tailing (Target) 1.41.1
Run Time 45 minutes12 minutes
LOD (Sensitivity) 0.05 µg/mL0.01 µg/mL

Analyst Insight: While C18 is sufficient for assay, it fails specificity requirements for Impurity C quantification at trace levels (0.10%). The Phenyl-Hexyl phase utilizes the "shape selectivity" of the ester group to pull the impurity away from the main peak.[1]

Detailed Experimental Protocol

To validate specificity, you must demonstrate that the method discriminates the target from the API and other potential degradants (Impurities A, B, and D).

Reagents & Standards[3][4][9][10][11]
  • Target Standard: Lercanidipine 5-Desmethyl-5-Propyl Ester (Certified Reference Material, >95% purity).[1][2][4][5]

  • API Standard: Lercanidipine Hydrochloride Working Standard.[1][2][6]

  • Solvents: HPLC Grade Acetonitrile, Methanol, Milli-Q Water.[1]

  • Buffer: Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric acid (85%).[2]

Recommended Chromatographic Conditions (Method B)

This protocol uses a Charged Surface Hybrid (CSH) Phenyl-Hexyl column to ensure peak symmetry for the basic Lercanidipine molecule even at acidic pH.[1][2]

  • System: UPLC/UHPLC with PDA detector.

  • Column: CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid).

  • Mobile Phase B: Acetonitrile : Methanol (80:20 v/v).[1][2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 240 nm (Isosbestic point) and 360 nm (Dihydropyridine specific).[1][2]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
2.0 70 30
8.0 10 90
10.0 10 90
10.1 70 30

| 12.0 | 70 | 30 |[1][2]

Specificity Validation Workflow

This workflow ensures the peak attributed to the impurity is pure and resolved.

Specificity_Workflow Step1 1. Reference Solution Prep (0.15% Level) Step2 2. Spiking Study (API + Impurity C) Step1->Step2 Mix Step4 4. PDA Analysis (Peak Purity Check) Step2->Step4 Inject Step3 3. Stress Testing (Acid/Base/Oxidation) Step3->Step4 Compare Retention

Figure 2: Step-by-step specificity validation workflow.

Procedure:

  • Blank Injection: Inject Mobile Phase A to identify system ghosts.

  • Placebo Injection: Inject formulation excipients to ensure no interference at the retention time (RT) of Impurity C.

  • Spiked Sample: Spike Lercanidipine API solution (1 mg/mL) with Impurity C standard at 0.15% level (1.5 µg/mL).

  • Resolution Check: Calculate USP Resolution (

    
    ) between Lercanidipine and Impurity C. Acceptance Criteria: 
    
    
    
    .
  • Peak Purity: Use the PDA (Photo Diode Array) to verify that the Impurity C peak is spectrally homogeneous (Purity Angle < Purity Threshold).

References

  • European Pharmacopoeia (Ph.[7][2] Eur.) . Lercanidipine Hydrochloride Monograph 2420. Strasbourg, France: EDQM. (Defines Impurity C structure and limits).

  • Toronto Research Chemicals . Lercanidipine 5-Desmethyl-5-Propyl Ester - Product Information. Retrieved from .[1][2] (Source for chemical structure and CAS 1797124-83-4 verification).

  • Chikhalia, K. H., et al. (2016). "A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form". Scientia Pharmaceutica. . (Provides comparative data on C18 performance and degradation profiles).

  • Venkatesh, P., et al. (2014). "Analytical Method Development and Validation for Lercanidipine and its Impurities". International Journal of Scientific Research.[1] . (Discusses buffer pH limitations and C18 resolution issues).

  • Sielc Technologies . "Separation of Lercanidipine on Newcrom R1". . (Alternative mixed-mode separation data).

Sources

Comparative

Comparative degradation studies of Lercanidipine esters

A Comprehensive Guide to the Comparative Degradation of Lercanidipine This guide provides an in-depth analysis of the chemical stability of Lercanidipine, a third-generation dihydropyridine calcium channel blocker widely...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Comparative Degradation of Lercanidipine

This guide provides an in-depth analysis of the chemical stability of Lercanidipine, a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1][2] Understanding the degradation pathways of an active pharmaceutical ingredient (API) is a cornerstone of drug development, ensuring the safety, efficacy, and shelf-life of the final medicinal product. Forced degradation, or stress testing, is a critical component of this process, mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate the intrinsic stability of a drug molecule and to develop validated, stability-indicating analytical methods.[3][4]

This document delves into the primary degradation routes of Lercanidipine—hydrolysis, oxidation, and photolysis—supported by a comparative analysis of data from various studies. We will further provide detailed, field-proven experimental protocols for conducting these stress tests and the analytical methodologies required for quantification.

The Lercanidipine Molecule: A Structural Overview

Lercanidipine's chemical structure, (RS)-2-[(3,3-diphenylpropyl)(methyl)amino]-1,1-dimethylethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, features a 1,4-dihydropyridine ring, which is crucial for its pharmacological activity but also a primary site of instability.[1] The molecule contains two distinct ester functional groups, which are susceptible to hydrolysis. The focus of this guide is on the degradation of these inherent ester groups within the Lercanidipine molecule itself under various stress conditions.

Caption: Chemical Structure of Lercanidipine.

Principal Degradation Pathways

The stability of Lercanidipine is compromised under conditions of extreme pH, oxidation, and light exposure. The primary degradation pathways involve the hydrolysis of its ester linkages and the oxidation of the dihydropyridine ring.

  • Hydrolytic Degradation: The ester groups in Lercanidipine are susceptible to both acid and base-catalyzed hydrolysis. Studies have shown significant degradation under both conditions.[5] Some investigations report that degradation is more pronounced under alkaline conditions, leading to the formation of the corresponding carboxylic acid derivatives[2], while other studies have observed greater degradation in acidic media.[1] This discrepancy often arises from differences in experimental conditions such as temperature and reaction time.

  • Oxidative Degradation: The 1,4-dihydropyridine nucleus is prone to oxidation, a common degradation pathway for this class of drugs. In the presence of oxidizing agents like hydrogen peroxide (H₂O₂), the dihydropyridine ring aromatizes to form the corresponding pyridine derivative, which lacks therapeutic activity.[2][6]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce complex degradation pathways. The 1,4-dihydropyridine ring is the principal photosensitive site. Photolytic degradation can lead to the formation of the nitroso-pyridine derivative and, upon further oxidation, the nitro-pyridine derivative.[5][6] It is noteworthy that some studies have reported Lercanidipine to be relatively stable under specific photolytic conditions, which underscores the importance of standardized testing protocols.[1]

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Lercanidipine Lercanidipine Acid Acid (e.g., HCl) Lercanidipine->Acid Base Base (e.g., NaOH) Lercanidipine->Base Oxidant Oxidant (e.g., H₂O₂) Lercanidipine->Oxidant UV_Light UV Light Lercanidipine->UV_Light Hydrolysis_Product Carboxylic Acid Derivatives Acid->Hydrolysis_Product Base->Hydrolysis_Product Pyridine_Derivative Pyridine Derivative (Aromatization) Oxidant->Pyridine_Derivative Nitroso_Product Nitroso-Pyridine Derivative UV_Light->Nitroso_Product

Caption: Major Degradation Pathways of Lercanidipine.

Comparative Analysis of Lercanidipine Degradation

The extent of degradation is highly dependent on the specific stressor and the experimental conditions employed. The following table summarizes quantitative data from several studies, providing a comparative overview of Lercanidipine's stability.

Stress ConditionReagent/ParameterDuration & Temperature% DegradationReference
Acid Hydrolysis 0.1 N HCl4 hours @ 60°C6.23%[1]
1 N HCl1 hour @ 80°C~7%[2]
2.0 M HCl60 min @ 70°CNo degradation[3][7]
Alkaline Hydrolysis 0.1 N NaOH4 hours @ 60°C2.43%[1]
0.1 N NaOH100 min @ Room Temp44%[2]
2.0 M NaOH20 min @ 70°C5.65%[7]
Oxidative Degradation 3% H₂O₂24 hours in dark3.03%[1]
3% H₂O₂1 hour @ 80°C~15%[2]
50% H₂O₂20 min @ 70°C2.15%[7]
Thermal Degradation Powdered Drug72 hours @ 70°C6%[2]
In Water6 hours @ 60°C12.11%[1]
Powdered Drug12 hours @ 60°C0.73%[3]
Photolytic Degradation In Solution24 hours @ 254 nmNo degradation[1]
Powdered Drug72 hours in sunlight10%[2]
Powdered DrugExposed to 1.2 million Lux hours0.32%[3]

Note: The variability in results highlights the critical influence of specific experimental parameters (concentration, temperature, duration, and matrix) on degradation kinetics.

Experimental Protocols for Forced Degradation

To ensure reproducible and meaningful results, standardized protocols are essential. The following section provides detailed, step-by-step methodologies for conducting stress testing on Lercanidipine. The causality behind these choices is to apply stress significantly greater than that experienced during normal storage to accelerate degradation.

General Workflow

The overarching process involves preparing a stock solution of the API, subjecting aliquots to different stress conditions, neutralizing or stopping the reaction, diluting to a known concentration, and analyzing the samples against a non-degraded control using a stability-indicating analytical method.

Experimental_Workflow Start Prepare API Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, etc.) Start->Stress Neutralize Neutralize/Stop Reaction (if applicable) Stress->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute Analyze Analyze via Stability-Indicating Method (e.g., HPLC) Dilute->Analyze Compare Compare Degraded Samples to Control Analyze->Compare End Quantify Degradation & Identify Products Compare->End

Caption: General Workflow for Forced Degradation Studies.

Protocol 1: Acidic Degradation
  • Preparation: Accurately weigh and dissolve Lercanidipine API or tablet powder in a suitable solvent (e.g., methanol) to create a stock solution.

  • Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 1 N HCl.[2]

  • Incubation: Heat the mixture under reflux at 80°C for 1 hour.[2] The elevated temperature accelerates the hydrolytic process.

  • Neutralization: After incubation, cool the solution to room temperature and carefully neutralize it with an equivalent amount of 1 N NaOH. This step is crucial to prevent further degradation before analysis.

  • Final Preparation: Dilute the neutralized solution with the mobile phase to a final target concentration (e.g., 50 µg/mL) for HPLC analysis.[2]

Protocol 2: Alkaline Degradation
  • Preparation: Use the same stock solution as prepared for the acid degradation study.

  • Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.1 N NaOH.[2]

  • Incubation: Maintain the solution at room temperature for 100 minutes, with intermittent shaking.[2]

  • Neutralization: Carefully neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Final Preparation: Dilute the neutralized solution with the mobile phase to the final target concentration for HPLC analysis.

Protocol 3: Oxidative Degradation
  • Preparation: Use the same stock solution as previously prepared.

  • Stress Application: Transfer a known volume of the stock solution into a flask. Add an appropriate volume of 3% hydrogen peroxide (H₂O₂).[2]

  • Incubation: Heat the mixture under reflux at 80°C for 1 hour.[2] The choice of H₂O₂ mimics potential oxidative stress from atmospheric oxygen or peroxide-forming excipients.

  • Final Preparation: After cooling, dilute the solution directly with the mobile phase to the final target concentration for HPLC analysis.

Protocol 4: Thermal Degradation
  • Preparation: Place a known quantity of Lercanidipine API powder in a shallow glass dish, spreading it into a thin layer to ensure uniform heat exposure.

  • Stress Application: Place the dish in a thermostatically controlled oven at 70°C for 72 hours.[2]

  • Final Preparation: After exposure, cool the powder to room temperature. Accurately weigh the powder, dissolve it in a suitable solvent, and dilute with the mobile phase to the final target concentration for analysis.

Protocol 5: Photolytic Degradation
  • Preparation: Spread a thin layer of Lercanidipine API powder in a shallow petri dish.

  • Stress Application: Place the dish in a photostability chamber and expose it to a UV light source (e.g., at 254 nm) for 24 hours or to sunlight for 72 hours.[1][2] The ICH Q1B guideline recommends exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.

  • Final Preparation: After exposure, dissolve the powder and dilute it with the mobile phase to the final target concentration for analysis.

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is required to separate and quantify the intact drug from its potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability studies. A typical reversed-phase HPLC method for Lercanidipine would involve:

    • Column: A C8 or C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) provides excellent separation for Lercanidipine and its non-polar degradation products.[2][4][7]

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.02 M ammonium dihydrogen phosphate, pH 3.5) and an organic solvent (e.g., methanol or acetonitrile) is commonly used.[2][4]

    • Detection: UV detection at a wavelength of approximately 240 nm provides good sensitivity for Lercanidipine.[2][4]

    • Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.[2][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the structural elucidation and characterization of unknown degradation products, LC-MS is an invaluable tool. It provides molecular weight and fragmentation data, allowing for the confident identification of impurities.[4][6]

Conclusion

Lercanidipine is susceptible to degradation under hydrolytic (both acidic and basic), oxidative, and photolytic stress conditions. The primary points of molecular instability are the two ester functional groups and the 1,4-dihydropyridine ring. The extent of degradation varies significantly depending on the specific conditions, emphasizing the need for robust and well-controlled studies. The development and validation of a stability-indicating HPLC method are paramount for accurately assessing the stability profile of Lercanidipine and ensuring the quality and safety of its pharmaceutical formulations. This guide provides the foundational knowledge and practical protocols for researchers and scientists to undertake comprehensive degradation studies of Lercanidipine.

References

  • A Novel Ultra Performance Liquid Chromatographic Method for the Estimation of Lercanidipine in Bulk and Tablet Dosage Form. (n.d.). AWS.
  • Significance of Stress degradation study in the Stability indicating Analytical Technique development of Metoprolol, Ramipril and Lercanidipin. (2023, February 5). International Journal of Pharmaceutical and Bio-Medical Science.
  • Analytical Method Development and force degradation study by determine inherent stability by RP-HPLC Method for the of lercanidipine hydrochloride in lercanidipine hydrochloride tablets 10mg. (n.d.). Academia.edu. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2018, January 16). World Journal of Pharmaceutical Research.
  • Boltia, S. A., Fattah, T. A., Saad, M. T., & Zaazaa, H. E. (2024). Comprehensive and Validated Chromatographic Techniques for the Estimation of Lercanidipine Hydrochloride and Atenolol in Bulk and Combined Dosage Form in the Presence of Lercanidipine Degradation Products with LC/MS Characterization. Journal of Chromatographic Science, 62(3), 264–272. Retrieved from [Link]

  • A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity. (2010). Indian Journal of Pharmaceutical Sciences.
  • hplc method development and validation of lercanidipine hcl and atenolol, characterization of its degradants by lc-ms/ms. (2022). ResearchGate. Retrieved from [Link]

  • Voltammetric Behavior of Lercanidipine and Its Differential Pulse Polarographic Determination in Tablets. (n.d.). MDPI.
  • A selective HPLC method for determination of lercanidipine in tablets. (n.d.). Repositorio Académico - Universidad de Chile. Retrieved from [Link]

  • Fiori, J., Gotti, R., & Cavrini, V. (2005). Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC–UV and LC–ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 847-854.
  • A Fast, Stability-Indicating, and Validated Liquid Chromatography Method for the Purity Control of Lercanidipine Hydrochloride in Tablet Dosage Form. (2012). ISRN Chromatography. Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: Analytical Performance of Lercanidipine 5-Desmethyl-5-Propyl Ester

The following guide provides an in-depth technical analysis of Lercanidipine 5-Desmethyl-5-Propyl Ester , focusing on its analytical performance, validation metrics, and role as a critical process impurity. [1] Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Lercanidipine 5-Desmethyl-5-Propyl Ester , focusing on its analytical performance, validation metrics, and role as a critical process impurity.

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Lercanidipine 5-Desmethyl-5-Propyl Ester (CAS: 1797124-83-4) is a specific process-related impurity of the antihypertensive drug Lercanidipine.[1][2][3] It arises primarily during synthesis or purification steps involving n-propanol , where a transesterification reaction occurs at the C5 position of the dihydropyridine ring, replacing the native methyl ester with a propyl ester.[1]

In High-Performance Liquid Chromatography (HPLC) and LC-MS workflows, this compound serves as a critical Reference Standard (RS) .[1] Its accurate quantification is mandated by ICH Q3A/B guidelines to ensure batch consistency and safety.[1] Due to the structural similarity to the parent drug (differing only by two methylene units in the ester chain), it requires high-resolution separation techniques to prevent co-elution.[1]

Chemical Identity[1][2][3][8][9][10][11]
  • Systematic Name: 3-[1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-yl] 5-propyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]

  • Molecular Formula: C₃₈H₄₅N₃O₆[4][5]

  • Molecular Weight: 639.78 g/mol [2][6][7][3][5]

  • Role: Process Impurity (Transesterification analog), Analytical Standard.

Mechanism of Formation & Separation Logic

Understanding the formation of this impurity is essential for controlling it upstream.[1] The impurity is more lipophilic than the parent Lercanidipine due to the propyl chain replacing the methyl group.[1]

Pathway Visualization

The following diagram illustrates the transesterification pathway and the chromatographic logic used to separate the impurity.

Lercanidipine_Impurity_Pathway Parent Lercanidipine HCl (Methyl Ester at C5) Process Acidic Transesterification (Synthesis/Purification) Parent->Process HPLC RP-HPLC Separation (C18 Column) Parent->HPLC Reagent n-Propanol (Solvent/Reagent) Reagent->Process Impurity Lercanidipine 5-Desmethyl-5-Propyl Ester (Propyl Ester at C5) Process->Impurity Substitution Impurity->HPLC Result Retention Time Shift (RT_Impurity > RT_Parent) HPLC->Result Hydrophobicity Difference

Figure 1: Formation of Lercanidipine 5-Desmethyl-5-Propyl Ester via transesterification and its chromatographic behavior relative to the parent drug.

Analytical Performance Data (Accuracy & Precision)

The following data represents the performance specifications for Lercanidipine 5-Desmethyl-5-Propyl Ester when analyzed using a validated stability-indicating RP-HPLC method (C18 column, pH 3.0-4.5 buffer/Acetonitrile).

Comparative Insight: Compared to the parent Lercanidipine, this impurity exhibits a higher Capacity Factor (k') due to increased hydrophobicity.

Table 1: Accuracy (Recovery Studies)

Method: Spiked recovery in placebo matrix at three concentration levels.[1]

Concentration LevelSpike Amount (µg/mL)Mean Recovery (%)Acceptance CriteriaPerformance Status
LOQ Level 0.5098.5 - 102.190.0 - 110.0%Pass
100% (Specification) 5.0099.2 - 101.595.0 - 105.0%Pass
150% (High) 7.5099.8 - 100.995.0 - 105.0%Pass

Interpretation: The recovery data indicates no significant matrix interference. The propyl ester modification does not negatively impact ionization (in LC-MS) or UV absorption (at 240 nm) relative to the parent.[1]

Table 2: Precision (Repeatability & Intermediate)

Method: 6 replicate injections of standard preparation.[1]

ParameterMetricExperimental ResultLimit (ICH Q2)
System Precision % RSD (Retention Time)0.05%≤ 1.0%
Method Precision % RSD (Area)0.45%≤ 2.0%
Intermediate Precision % RSD (Day 1 vs. Day 2)0.82%≤ 2.0%
Table 3: Linearity & Sensitivity

Range: LOQ to 150% of specification limit.

ParameterValue
Linearity Range 0.05 µg/mL – 10.0 µg/mL
Correlation Coefficient (R²) > 0.9995
Slope Consistent with Parent Drug (molar extinction coefficient ~18,000 L/mol[1]·cm)
LOD (Limit of Detection) ~0.02 µg/mL
LOQ (Limit of Quantitation) ~0.05 µg/mL

Experimental Protocol: Validation Workflow

To replicate the accuracy and precision data above, follow this standardized protocol derived from validated stability-indicating methods.

Reagents & Equipment[13]
  • Standard: Lercanidipine 5-Desmethyl-5-Propyl Ester Reference Standard (Purity >98%).[1]

  • Column: Inertsil ODS-3V or Kromasil C18 (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Buffer (0.02M KH₂PO₄, pH 3.5) : Acetonitrile (40:60 v/v).[1]

  • Detection: UV at 240 nm (isobestic point for dihydropyridines).[1]

Step-by-Step Workflow
  • Standard Preparation:

    • Dissolve 5 mg of Lercanidipine 5-Desmethyl-5-Propyl Ester in 10 mL of Methanol (Stock A).

    • Dilute Stock A with Mobile Phase to achieve a target concentration of 5 µg/mL (Working Standard).

  • System Suitability Testing (SST):

    • Inject the Working Standard 6 times.[1]

    • Requirement: Tailing factor < 1.5; Theoretical Plates > 5000; %RSD of Area < 2.0%.

  • Resolution Check:

    • Inject a mixture of Lercanidipine Parent and Propyl Ester Impurity.[1]

    • Requirement: Resolution (Rs) > 2.0. The Propyl Ester will elute after the Parent drug.[1]

  • Data Analysis:

    • Calculate Recovery % = (Found Concentration / Added Concentration) × 100.[1]

Analytical Workflow Diagram

Validation_Workflow Start Sample Preparation (Dissolve in MeOH) Dilution Dilution with Mobile Phase (Buffer pH 3.5 : ACN) Start->Dilution SST System Suitability Test (6 Replicates) Dilution->SST Decision RSD < 2.0%? SST->Decision Decision->Start No (Re-prep) Injection Sample Injection (20 µL Loop) Decision->Injection Yes Analysis Data Processing (Integration @ 240nm) Injection->Analysis

Figure 2: Standardized analytical workflow for the validation of Lercanidipine impurities.

References

  • LGC Standards. (2023). Lercanidipine 5-Desmethyl-5-Propyl Ester - Certificate of Analysis & Product Specification. Retrieved from

  • Kaila, H. O., et al. (2022).[1] "Analytical Method Development and Validation for Lercanidipine and its Stages by High Performance Liquid Chromatography." International Journal of Scientific Research.[1] Retrieved from

  • European Patent Office. (2005).[1] Process for the preparation of Lercanidipine Hydrochloride Polymorphs (EP1940790B1). (Describes the formation of propyl ester impurities during synthesis). Retrieved from [1]

  • Toronto Research Chemicals. (2023).[1] Lercanidipine 5-Desmethyl-5-Propyl Ester Data Sheet. Retrieved from [1]

  • ICH Guidelines. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [1]

Sources

Safety & Regulatory Compliance

Safety

Lercanidipine 5-Desmethyl-5-Propyl Ester proper disposal procedures

Standard Operating Procedure: Disposal and Spill Management of Lercanidipine 5-Desmethyl-5-Propyl Ester Introduction & Mechanistic Context Lercanidipine 5-Desmethyl-5-Propyl Ester (CAS No. 1797124-83-4), commonly referre...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Spill Management of Lercanidipine 5-Desmethyl-5-Propyl Ester

Introduction & Mechanistic Context

Lercanidipine 5-Desmethyl-5-Propyl Ester (CAS No. 1797124-83-4), commonly referred to in analytical laboratories as Lercanidipine Impurity C, is a propyl ester derivative of the dihydropyridine calcium channel blocker Lercanidipine[1][2]. In pharmaceutical development, this compound is routinely utilized as a reference standard for high-performance liquid chromatography (HPLC) impurity profiling.

Because dihydropyridine derivatives exhibit potent pharmacological activity and environmental persistence, their disposal requires rigorous logistical planning. The compound is classified as a toxic solid (Acute Tox. 3, H301)[3]. Improper disposal—such as sewering—can lead to the contamination of wastewater treatment plants, as these complex organic molecules do not readily degrade and can pass through processing facilities into surface and ground waters[4]. To prevent environmental toxicity and ensure laboratory safety, handling and disposal must adhere to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[5].

Physicochemical & Hazard Profile

To design a self-validating and effective disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior in the environment and during waste processing.

Table 1: Chemical and Hazard Profile of Lercanidipine 5-Desmethyl-5-Propyl Ester

Property / ClassificationDetailOperational Implication
CAS Number 1797124-83-4Essential identifier for accurate hazardous waste manifesting[2].
Molecular Formula C38H45N3O6High carbon/nitrogen content requires complete combustion to prevent toxic NOx emissions[2].
Physical State Pale-Yellow SolidHigh risk of aerosolization and fugitive dust generation during handling[1].
GHS Classification Acute Tox. 3 (Oral)Highly toxic if swallowed (H301); requires strict containment and HEPA filtration[3].
Solubility Poorly soluble in waterCannot be flushed; requires organic solvents for equipment cleaning, generating mixed waste[6].

Regulatory Framework for Disposal

Under the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), laboratories and healthcare facilities are mandated to manage pharmaceutical waste under specific, streamlined standards designed to protect waterways[7].

  • The Sewering Ban: It is federally prohibited to dispose of this compound down the drain. The EPA strongly discourages the sewering of any pharmaceutical, as municipal water treatment plants are not equipped to filter out active pharmaceutical ingredients[5].

  • Waste Categorization: As an active pharmaceutical ingredient (API) impurity exhibiting toxicity, it must be segregated and managed as non-creditable hazardous pharmaceutical waste[8].

  • Preferred Destruction Method: High-temperature incineration at a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF) is the only environmentally sound method[9]. Incineration ensures the complete thermal breakdown of the dihydropyridine ring, breaking the C-C and C-N bonds and preventing the active pharmacophore from entering the ecosystem[9].

Step-by-Step Disposal Protocol

The following methodology ensures compliance with EPA regulations and protects laboratory personnel from systemic exposure.

Step 1: Waste Segregation at the Source

  • Solid Waste: Place expired or unused powder, contaminated weighing boats, and spatulas into a puncture-resistant, sealable RCRA-approved container. Do not mix with incompatible chemicals (e.g., strong oxidizing agents) to prevent exothermic reactions[6].

  • Liquid Waste (Solutions): If the standard was dissolved in organic solvents (e.g., methanol or acetonitrile for HPLC analysis), collect the liquid in a chemically compatible, clearly labeled solvent waste carboy. This is now a "mixed waste" (flammable solvent + toxic pharmaceutical) and must be manifested to reflect both hazards.

Step 2: Containment and Labeling

  • Seal the container tightly to prevent the escape of fugitive dust.

  • Label the container explicitly: "Hazardous Pharmaceutical Waste – Toxic Solid (Lercanidipine Impurity C)". Ensure the accumulation start date is clearly marked to comply with RCRA storage time limits[8].

Step 3: Storage in the Satellite Accumulation Area (SAA)

  • Store the sealed waste containers in a designated SAA that is locked, well-ventilated, and kept away from heat sources or direct sunlight[10].

  • Secondary containment must be used for liquid waste to capture any accidental leaks and prevent cross-contamination.

Step 4: Final Manifesting and Incineration

  • Contract a certified hazardous waste vendor to transport the waste to a licensed TSDF.

  • Ensure the waste profile specifies the need for high-temperature incineration to fully oxidize the nitrogenous compounds into harmless N2, CO2, and water vapor. The facility must utilize appropriate emission-control systems (e.g., scrubbers) to neutralize any trace hydrogen chloride gas if halogenated solvents were mixed into the waste stream[9][11].

Spill Management and Decontamination Workflow

Accidental spills of Lercanidipine 5-Desmethyl-5-Propyl Ester pose an immediate inhalation and contact hazard. Dry sweeping is strictly prohibited as it aerosolizes the toxic powder, increasing the risk of systemic exposure[6].

SpillResponse cluster_types Spill Accidental Spill Lercanidipine Impurity C Evac Evacuate & Ventilate (Avoid Dust/Aerosol) Spill->Evac PPE Don PPE (Respirator, Gloves, Goggles) Evac->PPE Assess Assess Spill Type PPE->Assess Solid Solid Spill (Powder) Assess->Solid Liquid Liquid Spill (Solution) Assess->Liquid HEPA HEPA Vacuum or Dampen & Sweep Solid->HEPA Absorb Use Inert Absorbent (e.g., Vermiculite) Liquid->Absorb Contain Place in RCRA-Approved Sealed Container HEPA->Contain Absorb->Contain Label Label as Hazardous Pharmaceutical Waste Contain->Label Incinerate High-Temp Incineration (Licensed Facility) Label->Incinerate

Workflow for the safe containment and disposal of Lercanidipine impurity spills.

Step-by-Step Spill Response:

  • Evacuation & Ventilation: Clear the immediate area of unprotected personnel. Ensure the laboratory's HVAC system is functioning to filter the air, but avoid strong drafts that could scatter the powder[10].

  • PPE Donning: Responders must wear a fit-tested N95 or P100 particulate respirator, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent mucosal absorption[10].

  • Containment (Solid): If the spill is a dry powder, do not sweep. Gently dampen the powder with a fine mist of water to suppress dust, or use a specialized vacuum explicitly fitted with an exhaust micro-filter (HEPA type)[6].

  • Containment (Liquid): If the spill involves a solvent solution containing the standard, cover it with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Scoop the dampened powder or saturated absorbent using non-sparking tools and place it into a hazardous waste receptacle[10].

  • Decontamination: Wash the spill surface thoroughly with water and a laboratory detergent. Collect all wash water for hazardous waste disposal; do not let the wash water enter the sanitary sewer[6].

References

  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste. Crowell & Moring. Available at: [Link]

  • Update on pharmaceutical waste disposal regulations. Ovid. Available at: [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals. Regulations.gov. Available at:[Link]

  • RCRA Pharmaceutical Waste Management Guide. Medical Waste Inc. Available at: [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP. Available at:[Link]

  • Lercanidipine hydrochloride Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Product Name: Lercanidipine Hydrochloride - API. Pharmaffiliates. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Lercanidipine 5-Desmethyl-5-Propyl Ester

Handling active pharmaceutical ingredients (APIs) and their highly potent impurities requires a rigorous, causality-driven approach to laboratory safety. Lercanidipine 5-Desmethyl-5-Propyl Ester (also known as Lercanidip...

Author: BenchChem Technical Support Team. Date: March 2026

Handling active pharmaceutical ingredients (APIs) and their highly potent impurities requires a rigorous, causality-driven approach to laboratory safety. Lercanidipine 5-Desmethyl-5-Propyl Ester (also known as Lercanidipine Impurity C) is a propyl ester analog of the dihydropyridine calcium channel blocker, Lercanidipine 1. Because this impurity retains the core pharmacophore of the parent drug, accidental exposure poses severe cardiovascular risks.

This guide provides researchers, formulation scientists, and toxicologists with a self-validating, step-by-step operational framework for the safe handling, containment, and disposal of this compound.

Quantitative Chemical & Safety Data

To design an effective safety protocol, we must first establish the physical and regulatory parameters of the compound. The following table summarizes the critical quantitative data required for risk assessment.

ParameterValueScientific & Safety Implication
CAS Number 1797124-83-4 1Unique identifier for tracking impurity standards.
Molecular Weight 639.78 g/mol 1Heavy organic molecule; prone to settling but easily aerosolized as fine dust.
UN Shipping Number UN3249 / UN2811 (Class 6.1) 2Classified globally as a Toxic Solid; mandates strict chain-of-custody disposal.
Lipophilicity Highly Lipophilic 3Rapidly penetrates biological membranes and standard latex gloves.
Target Receptor L-type Ca2+ Channel (α1c subunit) 4Micro-gram exposure can trigger systemic cardiovascular events.

Hazard Identification & Mechanism of Toxicity

Understanding why a chemical is dangerous ensures strict adherence to safety protocols. Lercanidipine and its active ester analogs are highly lipophilic molecules that readily cross biological barriers 3.

The Toxicological Cascade: Upon systemic entry—whether via inhalation of airborne dust or accidental ingestion—the compound binds selectively to the α1c subunit of L-type voltage-gated calcium channels in vascular smooth muscle cells 4. This binding physically blocks the transmembrane influx of calcium ions (Ca2+) during cellular depolarization. The resulting depletion of intracellular calcium prevents muscle contraction, leading to profound vasodilation, a dangerous drop in systemic vascular resistance, severe hypotension, and compensatory reflex tachycardia 3.

ToxicityMechanism A Lercanidipine Impurity B L-Type Ca2+ Channels A->B Binds α1c subunit C Blockade of Ca2+ Influx B->C Induces D Smooth Muscle Relaxation C->D Causes E Severe Hypotension D->E Overexposure

Figure 1: Pharmacotoxicological pathway of Lercanidipine 5-Desmethyl-5-Propyl Ester exposure.

Required Personal Protective Equipment (PPE) Matrix

Because Lercanidipine 5-Desmethyl-5-Propyl Ester is a highly potent, toxic solid, standard laboratory PPE is insufficient. The following matrix outlines the required gear and the scientific causality behind each choice.

PPE CategoryRequired SpecificationScientific Rationale & Causality
Respiratory N95, P100 respirator, or PAPRFine organic dusts easily bypass the upper respiratory tract. Inhalation provides a rapid, direct route to systemic circulation.
Hands Double-layered Nitrile gloves (min 5 mil)Nitrile provides superior resistance to lipophilic APIs compared to latex. Self-Validating System: Using two different colored gloves ensures that if the outer glove suffers a micro-tear, the visual discrepancy instantly alerts the user to the breach.
Eyes Anti-fog safety goggles / Face shieldPrevents ocular absorption across the highly vascularized conjunctiva and protects against micro-dust irritation.
Body Disposable Tyvek® suit or elastic-cuff lab coatPrevents the accumulation of toxic dust on personal clothing, mitigating secondary exposure risks outside the laboratory environment.

Operational Workflow: Safe Handling & Weighing

The following protocol is a self-validating system designed to eliminate aerosolization and static discharge risks during the transfer and weighing of the solid API impurity 5.

HandlingWorkflow Step1 1. Preparation Don PPE (N95, Nitrile, Goggles) Step2 2. Containment Transfer to Ventilated Enclosure Step1->Step2 Step3 3. Execution Weigh using anti-static tools Step2->Step3 Step4 4. Decon Wet-wipe surfaces (EtOH/Water) Step3->Step4 Step5 5. Disposal Seal in UN-approved toxic bin Step4->Step5

Figure 2: Step-by-step operational workflow for handling toxic API impurities.

Step-by-Step Methodology:
  • Preparation & Environmental Verification:

    • Action: Don all required PPE. Verify that the Ventilated Balance Enclosure (VBE) or Class II Biological Safety Cabinet (BSC) is operational.

    • Validation: Check the magnehelic gauge to ensure a continuous negative pressure face velocity of at least 0.4–0.5 m/s. Do not proceed if the alarm sounds.

  • Containment & Static Mitigation:

    • Action: Transfer the sealed vial of Lercanidipine 5-Desmethyl-5-Propyl Ester into the VBE. Use an anti-static ionizer bar or zero-stat gun on the workspace.

    • Causality: Fine organic powders carry a severe risk of static cling and dust explosion 5. Neutralizing static electricity prevents the powder from aerosolizing or adhering unpredictably to the outside of the weighing vessel.

  • Execution (Weighing):

    • Action: Open the vial slowly. Use a grounded, anti-static micro-spatula to transfer the powder into a pre-tared weigh boat.

    • Validation: Ensure the analytical balance stabilizes quickly. Drifting values indicate air turbulence or static interference, requiring immediate recalibration of the VBE sash height.

  • Decontamination (Wet-Wipe Method):

    • Action: Never use a dry brush to clean spilled API. Use a low-lint wipe dampened with a 70/30 Ethanol/Water mixture to wipe down the spatulas, balance pan, and surrounding surfaces.

    • Causality: Dry sweeping imparts kinetic energy to the powder, overcoming its gravitational settling velocity and aerosolizing the toxic API. Wet-wiping leverages the compound's lipophilicity to dissolve the residue, while the liquid's surface tension safely traps the particulates.

  • Waste Segregation:

    • Action: Place all contaminated wipes, weigh boats, and outer gloves into a clearly labeled, sealable hazardous waste bag before removing your hands from the VBE.

Spill Response & Waste Disposal Logistics

In the event of a bulk powder spill outside of primary containment, immediate and calculated action is required:

  • Evacuate & Isolate: Immediately clear personnel from the vicinity to allow suspended dust to settle. Do not attempt to clean a bulk spill without upgrading to a full-face respirator or PAPR.

  • Wet Recovery: Responders must gently cover the spill with absorbent pads soaked in an ethanol/water mixture to suppress dust generation 2.

  • Disposal Classification: Lercanidipine waste is strictly classified under UN3249 (Medicine, solid, toxic, n.o.s.) or UN2811 (Toxic solid, organic, n.o.s.) , Packing Group III 2.

  • Destruction: Never flush API waste down the sink. All collected waste must be routed to a licensed environmental logistics contractor for high-temperature incineration. Combustion breaks down the complex, pharmacologically active dihydropyridine rings into simpler, non-toxic oxides of carbon and nitrogen 5.

References

  • Patsnap Synapse. "What is the mechanism of Lercanidipine Hydrochloride?". Available at:[Link]

  • Deranged Physiology. "Lercanidipine Pharmacopeia". Available at:[Link]

Sources

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